molecular formula C190H308N56O48S B15599061 palm11-TTDS-PrRP31

palm11-TTDS-PrRP31

Número de catálogo: B15599061
Peso molecular: 4177 g/mol
Clave InChI: OCOIRHNGCSMCLH-ORWOLZOOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Palm11-TTDS-PrRP31 is a useful research compound. Its molecular formula is C190H308N56O48S and its molecular weight is 4177 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C190H308N56O48S

Peso molecular

4177 g/mol

Nombre IUPAC

(4S)-5-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-6-[[4-[3-[2-[2-[3-(hexadecanoylamino)propoxy]ethoxy]ethoxy]propylamino]-4-oxobutanoyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C190H308N56O48S/c1-15-19-20-21-22-23-24-25-26-27-28-29-33-61-144(254)207-77-46-82-292-84-86-294-87-85-293-83-47-78-208-146(256)68-67-145(255)206-71-37-36-52-125(227-180(286)153(108(8)17-3)240-167(273)128(66-69-149(259)260)225-164(270)129(70-88-295-14)226-174(280)139(103-249)237-171(277)134(92-117-97-204-104-217-117)232-163(269)126(55-40-74-211-188(198)199)224-170(276)135(93-118-98-205-105-218-118)234-182(288)155(112(12)250)242-165(271)127(56-41-75-212-189(200)201)222-160(266)121(191)101-247)166(272)243-156(113(13)251)185(291)246-81-45-59-141(246)176(282)233-136(95-150(261)262)172(278)241-154(109(9)18-4)181(287)235-137(94-143(192)253)184(290)245-80-43-58-140(245)175(281)220-111(11)158(264)230-133(91-116-96-214-122-51-35-34-50-120(116)122)169(275)231-132(90-115-62-64-119(252)65-63-115)168(274)219-110(10)159(265)236-138(102-248)173(279)223-123(53-38-72-209-186(194)195)161(267)215-100-148(258)238-152(107(7)16-2)179(285)228-130(57-42-76-213-190(202)203)183(289)244-79-44-60-142(244)177(283)239-151(106(5)6)178(284)216-99-147(257)221-124(54-39-73-210-187(196)197)162(268)229-131(157(193)263)89-114-48-31-30-32-49-114/h30-32,34-35,48-51,62-65,96-98,104-113,121,123-142,151-156,214,247-252H,15-29,33,36-47,52-61,66-95,99-103,191H2,1-14H3,(H2,192,253)(H2,193,263)(H,204,217)(H,205,218)(H,206,255)(H,207,254)(H,208,256)(H,215,267)(H,216,284)(H,219,274)(H,220,281)(H,221,257)(H,222,266)(H,223,279)(H,224,276)(H,225,270)(H,226,280)(H,227,286)(H,228,285)(H,229,268)(H,230,264)(H,231,275)(H,232,269)(H,233,282)(H,234,288)(H,235,287)(H,236,265)(H,237,277)(H,238,258)(H,239,283)(H,240,273)(H,241,278)(H,242,271)(H,243,272)(H,259,260)(H,261,262)(H4,194,195,209)(H4,196,197,210)(H4,198,199,211)(H4,200,201,212)(H4,202,203,213)/t107-,108-,109-,110-,111-,112+,113+,121-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,151-,152-,153-,154-,155-,156-/m0/s1

Clave InChI

OCOIRHNGCSMCLH-ORWOLZOOSA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Palm11-PrRP31

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the mechanism of action of palm11-PrRP31, a palmitoylated analog of the prolactin-releasing peptide (PrRP). The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into its molecular interactions, signaling pathways, and physiological effects.

Introduction

Palm11-PrRP31 is a chemically modified peptide designed for enhanced stability and central nervous system penetration upon peripheral administration.[1][2] It is an anorexigenic neuropeptide with potential therapeutic applications in obesity, type 2 diabetes mellitus, and neurodegenerative disorders.[1][3][4] The core of its mechanism lies in its interaction with the G-protein coupled receptor 10 (GPR10).[5][6][7]

Core Mechanism of Action: GPR10 Signaling

Palm11-PrRP31 acts as an agonist for GPR10, a G-protein coupled receptor primarily expressed in the brain, particularly in regions associated with energy homeostasis and stress responses.[5][7][8] The addition of a palmitoyl (B13399708) group at the 11th position of PrRP31 enhances its affinity for GPR10 and stabilizes the peptide.[9][10]

Upon binding to GPR10, palm11-PrRP31 initiates a cascade of intracellular signaling events. The primary signaling pathways activated are the Phosphoinositide-3 Kinase (PI3K)/Protein Kinase B (Akt) pathway and the Extracellular signal-Regulated Kinase (ERK)/cAMP Response Element-Binding protein (CREB) pathway.[3][4]

Signaling Pathway Diagram

Palm11_PrRP31_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR10 GPR10 PI3K PI3K GPR10->PI3K Activates ERK ERK GPR10->ERK Activates palm11 palm11-PrRP31 palm11->GPR10 Binds and Activates PDK1 PDK1 PI3K->PDK1 Activates Akt Akt/PKB CREB CREB Akt->CREB Phosphorylates ERK->CREB Phosphorylates PDK1->Akt Phosphorylates (Ser473, Thr308) Gene_Expression Gene Expression (Metabolic Regulation, Neuronal Survival, Growth) CREB->Gene_Expression Regulates

Caption: Signaling pathway of palm11-PrRP31 via the GPR10 receptor.

Key Downstream Effectors
  • PI3K/Akt Pathway: Activation of this pathway is crucial for metabolic regulation and cell survival.[3][4] Palm11-PrRP31 has been shown to increase the phosphorylation of Akt at both Ser473 and Thr308.[11]

  • ERK/CREB Pathway: This pathway is important for neuronal survival, growth, and memory formation.[3] Palm11-PrRP31 treatment leads to increased phosphorylation of both ERK and CREB.[3][11]

Additional Mechanistic Insights

Interaction with NPFF Receptors

In addition to GPR10, palmitoylated PrRP analogs have been shown to bind to and activate neuropeptide FF (NPFF) receptors, specifically NPFF-R1 and NPFF-R2.[11] This interaction may contribute to the anorexigenic effects of palm11-PrRP31.

Anti-inflammatory Effects

Palm11-PrRP31 exhibits potent anti-inflammatory properties. In a lipopolysaccharide (LPS)-induced inflammation model, it was shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6.[2][12] The mechanism involves the attenuation of the Toll-like receptor 4 (TLR4) signaling pathway.[2]

Neuroprotective Effects

The activation of PI3K/Akt and ERK/CREB signaling pathways by palm11-PrRP31 contributes to its neuroprotective effects.[3][4] Studies have shown that it can reduce apoptosis in neuronal cells and ameliorate neuroinflammatory changes.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for palm11-PrRP31 and its interactions.

ParameterReceptorValueCell Line/ModelReference
Binding Affinity (KD) GPR100.026 ± 0.006 nM (High)HEK293[8]
0.57 ± 0.14 nM (Low)HEK293[8]
EC50 (IP1) GPR10Not SpecifiedCHO-K1[13]
NPFF-R2Not SpecifiedCHO-K1[13]

Table 1: In Vitro Binding and Functional Activity of PrRP Analogs.

ParameterModelTreatment Dose & DurationOutcomeReference
Body Weight Reduction Diet-induced obese (DIO) mice5 mg/kg, s.c., twice daily for 2 weeksSignificant decrease in body weight.[14]
Food Intake Reduction DIO mice5 mg/kg, s.c., twice daily for 2 weeksSignificant decrease in food intake.[14]
Improved Glucose Tolerance DIO rats2 weeks of i.p. administrationImproved glucose tolerance.[14]
Anti-inflammatory Effect LPS-induced inflammation in rats5 mg/kg, i.p. pretreatment for 7 daysReduced plasma levels of TNF-α and IL-6. Attenuated expression of TLR4 signaling components in the liver.[2][12]
Neuroprotective Effect fa/fa rats with leptin signaling disturbances5 mg/kg/day via osmotic pumps for 2 monthsAmeliorated leptin and insulin (B600854) signaling and synaptogenesis in the hippocampus.[15]

Table 2: In Vivo Efficacy of palm11-PrRP31.

Experimental Protocols

In Vitro Signaling Pathway Analysis (Western Blotting)

This protocol describes the general steps for analyzing the phosphorylation of key signaling proteins like Akt and ERK in response to palm11-PrRP31 treatment.

Western_Blot_Workflow A 1. Cell Culture and Treatment - Plate SH-SY5Y cells. - Treat with palm11-PrRP31 or vehicle control for specified times. B 2. Cell Lysis - Wash cells with PBS. - Lyse cells in RIPA buffer with protease and phosphatase inhibitors. A->B C 3. Protein Quantification - Determine protein concentration using a BCA assay. B->C D 4. SDS-PAGE - Denature protein samples. - Separate proteins by size on a polyacrylamide gel. C->D E 5. Protein Transfer - Transfer separated proteins to a PVDF membrane. D->E F 6. Immunoblotting - Block membrane (e.g., with 5% BSA). - Incubate with primary antibodies (e.g., anti-p-Akt, anti-p-ERK, total Akt, total ERK). - Incubate with HRP-conjugated secondary antibodies. E->F G 7. Detection - Apply chemiluminescent substrate. - Image the blot using a digital imager. F->G H 8. Data Analysis - Quantify band intensities. - Normalize phosphorylated protein levels to total protein levels. G->H

Caption: A typical workflow for Western blot analysis.

Detailed Steps:

  • Cell Culture and Treatment: Human neuroblastoma SH-SY5Y cells are cultured to a suitable confluency. The cells are then treated with palm11-PrRP31 at various concentrations and for different time points. A vehicle-treated group serves as the control.[3][4]

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a bicinchoninic acid (BCA) assay to ensure equal protein loading for electrophoresis.

  • SDS-PAGE: Equal amounts of protein from each sample are denatured and separated based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., Akt, ERK, CREB). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the levels of phosphorylated proteins are normalized to the total protein levels.

In Vivo Anti-inflammatory Activity Assessment

This protocol outlines the general procedure for evaluating the anti-inflammatory effects of palm11-PrRP31 in a rat model of LPS-induced inflammation.[2][12]

  • Animal Model: Male Wistar Kyoto (WKY) rats are used.[2]

  • Pretreatment: Rats are pretreated with palm11-PrRP31 (e.g., 5 mg/kg, intraperitoneally) or saline for a specified period (e.g., 7 days).[12]

  • Induction of Inflammation: Inflammation is induced by a single intraperitoneal injection of lipopolysaccharide (LPS) (e.g., 1 mg/kg).[12]

  • Monitoring: Body weight and food intake are monitored daily.[2][12]

  • Sample Collection: Blood and tissue samples (liver, hypothalamus) are collected at various time points post-LPS injection (e.g., 4, 24, and 48 hours).[2][12]

  • Cytokine Analysis: Plasma and tissue levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines are measured using enzyme-linked immunosorbent assay (ELISA) or multiplex assays.[2][12]

  • Western Blot Analysis of Tissues: Liver tissue lysates are analyzed by Western blotting to determine the expression levels of proteins involved in the TLR4 signaling pathway (e.g., TLR4, NF-κBp65, IKKβ, p38).[2]

Conclusion

Palm11-PrRP31 exerts its diverse physiological effects primarily through the activation of the GPR10 receptor and the subsequent engagement of the PI3K/Akt and ERK/CREB signaling pathways. Its ability to also interact with NPFF receptors and modulate inflammatory pathways further contributes to its therapeutic potential. The enhanced stability and central activity following peripheral administration make it a promising candidate for the treatment of metabolic and neurodegenerative diseases. Further research is warranted to fully elucidate its complex mechanism of action and to translate these preclinical findings into clinical applications.

References

The Agonist Activity of palm11-TTDS-PrRP31 on the GPR10 Receptor: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the agonist activity of palm11-TTDS-PrRP31 on the G-protein coupled receptor 10 (GPR10). The palmitoylated analog of prolactin-releasing peptide (PrRP), this compound, has demonstrated significant potential as a potent agonist for GPR10, a receptor implicated in the regulation of food intake and energy homeostasis. This document summarizes key quantitative data, details experimental methodologies for cited studies, and visualizes the associated signaling pathways to facilitate further research and drug development in this area.

Quantitative Agonist Activity Data

The agonist properties of this compound and related compounds on the GPR10 receptor have been characterized through various in vitro assays. The following tables summarize the binding affinities (Ki) and half-maximal effective concentrations (EC50) from these studies.

CompoundReceptorKi (nM)
palm11-PrRP31 GPR10 1.03 ± 0.13 [1]
palm-PrRP31GPR101.63 ± 0.23[1]
PrRP31GPR103.58 ± 0.61[1]
palm11-PrRP31 NPFF-R2 3.01 ± 0.44 [1]
palm-PrRP31NPFF-R21.33 ± 0.17[1]
PrRP31NPFF-R26.58 ± 0.81[1]

Table 1: Binding affinities (Ki) of palm11-PrRP31 and related peptides for GPR10 and NPFF-R2 receptors. Data are presented as mean ± SEM.[1]

CompoundReceptorEC50 (pM)
palm11-PrRP31 GPR10 1.70 ± 0.18 [1]
palm-PrRP31GPR103.41 ± 0.36[1]

Table 2: Agonist potencies (EC50) of palm11-PrRP31 and palm-PrRP31 on the GPR10 receptor determined by a β-lactamase reporter gene assay. Data are presented as mean ± SEM.[1]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to determine the agonist activity of this compound.

Cell Culture and Receptor Expression

Chinese Hamster Ovary (CHO-K1) cells were utilized for these studies. The cells were stably transfected to express the human GPR10, NPFF-R1, or NPFF-R2 receptors. This allows for the specific investigation of the interaction between the peptides and each receptor.

Receptor Binding Assays

Competitive binding assays were performed to determine the binding affinities (Ki) of the peptides. The process involved incubating the cell membranes expressing the target receptor with a radiolabeled ligand and varying concentrations of the unlabeled competitor peptide (e.g., palm11-PrRP31). The amount of bound radioactivity was then measured to calculate the Ki value.

Receptor Activation Assays (β-Lactamase Reporter Gene Assay)

To quantify the agonist activity (EC50), a β-lactamase reporter gene assay with a FRET substrate was employed.[1] In this assay, CHO-K1 cells expressing the GPR10 receptor and a β-lactamase reporter gene coupled to a cyclic AMP (cAMP) responsive element were used. Activation of the GPR10 receptor by an agonist leads to a signaling cascade that results in the expression of β-lactamase. The activity of this enzyme is then measured by the cleavage of a FRET substrate, leading to a change in fluorescence.

Western Blotting for Signaling Pathway Analysis

To investigate the downstream signaling pathways activated by GPR10, Western blotting was performed. CHO-K1 cells expressing GPR10 were stimulated with the peptides for specific durations. Subsequently, cell lysates were prepared, and proteins were separated by SDS-PAGE. Specific antibodies were used to detect the phosphorylated (activated) forms of key signaling proteins such as ERK, JNK, p38, Akt, and CREB.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the GPR10 signaling cascade initiated by this compound and the general workflow of the in vitro experiments.

GPR10_Signaling_Pathway cluster_membrane Cell Membrane GPR10 GPR10 G_protein Gq/Gi GPR10->G_protein Activates palm11 This compound palm11->GPR10 Binds to PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ release IP3->Ca2 PKC PKC DAG->PKC MAPK_cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_cascade CREB CREB MAPK_cascade->CREB Gene_expression Gene Expression (c-Fos, c-Jun) MAPK_cascade->Gene_expression Akt Akt PI3K->Akt Akt->CREB CREB->Gene_expression

GPR10 Signaling Cascade. This diagram illustrates the primary signaling pathways activated upon the binding of this compound to the GPR10 receptor, leading to the activation of MAPK and PI3K/Akt pathways and subsequent changes in gene expression.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assays In Vitro Assays cluster_data Data Analysis CHO_K1 CHO-K1 Cells Transfection Transfect with GPR10 CHO_K1->Transfection Selection Select Stable Cells Transfection->Selection Binding_Assay Receptor Binding Assay (Determine Ki) Selection->Binding_Assay Activation_Assay β-Lactamase Assay (Determine EC50) Selection->Activation_Assay Western_Blot Western Blot (Analyze Signaling) Selection->Western_Blot Ki_calc Calculate Ki Binding_Assay->Ki_calc EC50_calc Calculate EC50 Activation_Assay->EC50_calc Phospho_quant Quantify Phosphorylation Western_Blot->Phospho_quant

In Vitro Experimental Workflow. This flowchart outlines the key steps involved in the in vitro characterization of this compound agonist activity, from cell line preparation to data analysis.

Concluding Remarks

The data presented in this technical guide underscore the potent and specific agonist activity of this compound at the GPR10 receptor. The picomolar EC50 value indicates a high potency, making it a valuable tool for further investigation of GPR10 pharmacology and a promising candidate for the development of therapeutics targeting metabolic disorders. The detailed experimental protocols and signaling pathway diagrams provide a solid foundation for researchers to design and execute further studies in this domain. The activation of multiple downstream signaling pathways, including MAPK and PI3K/Akt, suggests that GPR10 agonism by this compound can elicit a range of cellular responses relevant to energy homeostasis and cell survival.[1][2]

References

The Architecture and Assembly of palm11-TTDS-PrRP31: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, synthesis, and mechanism of action of palm11-TTDS-PrRP31, a potent and long-acting agonist of the G protein-coupled receptor 10 (GPR10). With its significant anorexigenic, anti-obesity, and antidiabetic properties, this modified prolactin-releasing peptide (PrRP) analog represents a promising candidate for therapeutic development. This document details the precise chemical structure of this compound, outlines a comprehensive protocol for its solid-phase synthesis, and presents key quantitative data regarding its bioactivity. Furthermore, it elucidates the signaling pathways activated by this compound and provides detailed experimental protocols for the key assays used in its characterization.

Structure of this compound

This compound is a synthetic analog of the human 31-amino acid peptide, prolactin-releasing peptide (PrRP31). The primary structure of the peptide backbone is identical to the endogenous human PrRP31. The key modification lies in the attachment of a palmitoyl (B13399708) group to the lysine (B10760008) residue at position 11 via a hydrophilic linker, 1,13-diamino-4,7,10-trioxatridecan-succinamic acid (TTDS). This lipid modification is crucial for its enhanced pharmacokinetic profile and ability to cross the blood-brain barrier.

Full Sequence: Ser-Arg-Thr-His-Arg-His-Ser-Met-Glu-Ile-{Lys(N-TTDS(N-palm))}-Thr-Pro-Asp-Ile-Asn-Pro-Ala-Trp-Tyr-Ala-Ser-Arg-Gly-Ile-Arg-Pro-Val-Gly-Arg-Phe-NH2

Molecular Formula: C₁₉₀H₃₀₈N₅₆O₄₈S

Molecular Weight: 4176.89 g/mol

The C-terminus of the peptide is amidated, which increases its stability against carboxypeptidases. The palmitoylation at position 11 significantly enhances the lipophilicity of the molecule, facilitating its interaction with plasma proteins and cell membranes, thereby prolonging its half-life in circulation. The TTDS linker provides a flexible and hydrophilic spacer between the peptide and the palmitoyl group, which may be important for maintaining the peptide's conformation for receptor binding.

Synthesis of this compound

The synthesis of this compound is achieved through a systematic process of solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. This methodology allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its in vitro and in vivo activities.

Table 1: In Vitro Receptor Binding and Activation

ParameterReceptorValueReference
EC₅₀ GPR1084 pM[1]
Kᵢ (Binding Affinity) GPR100.45 ± 0.05 nM[2]
Kᵢ (Binding Affinity) NPFF-R22.8 ± 0.3 nM[2]
Kᵢ (Binding Affinity) NPFF-R1>1000 nM[2]

Table 2: In Vivo Efficacy in Animal Models

Animal ModelDoseRoute of AdministrationKey FindingsReference
Diet-Induced Obese (DIO) Mice5 mg/kgSubcutaneous (s.c.), twice daily for 2 weeksSignificant decrease in body weight, liver weight, and plasma levels of insulin, leptin, triglycerides, and cholesterol.[3]
ob/ob Mice5 mg/kgSubcutaneous (s.c.), twice daily for 2 or 8 weeksSynergistic effect with leptin in reducing body weight and blood glucose.
Wistar Kyoto (WKY) Rats with Diet-Induced Obesity5 mg/kgIntraperitoneal (i.p.), once daily for 6 weeksAttenuated glucose intolerance and reduced body weight.[4]
fa/fa Rats (Leptin Signaling Deficient)5 mg/kg/dayContinuous infusion via osmotic pumps for 2 monthsNeuroprotective effects observed, but no significant impact on body weight or glucose tolerance.[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis and key experiments cited in the characterization of this compound.

Solid-Phase Peptide Synthesis of this compound

This protocol is adapted from the methods described by Pražienková et al. (2017).[3]

Materials:

  • Rink amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-Lys(Mtt)-OH

  • Palmitic acid

  • 1,13-diamino-4,7,10-trioxatridecan-succinamic acid (TTDS) linker

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine (B6355638)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Procedure:

  • Resin Swelling: Swell the Rink amide MBHA resin in DMF for 30 minutes.

  • Peptide Chain Elongation: Perform automated solid-phase synthesis on a peptide synthesizer using a standard Fmoc/tBu strategy. For each coupling cycle:

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid.

    • Amino Acid Coupling: Couple the next Fmoc-protected amino acid (3 equivalents) using DIC (3 equivalents) and HOBt (3 equivalents) as activating agents in DMF. Use Fmoc-Lys(Mtt)-OH at position 11.

  • Orthogonal Deprotection of Lys(Mtt): After assembling the full peptide chain, selectively remove the Mtt protecting group from the Lysine at position 11 by treating the resin with a solution of 1% TFA in DCM.

  • TTDS Linker Coupling: Couple the TTDS linker to the deprotected side chain of Lysine at position 11 using DIC and HOBt in DMF.

  • Palmitoylation: Couple palmitic acid to the free amino group of the TTDS linker using DIC and HOBt in DMF.

  • Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups by treating the resin with a cleavage cocktail of TFA/TIS/water (95:2.5:2.5, v/v/v) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by RP-HPLC on a C18 column.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity of this compound to GPR10.[1][6]

Materials:

  • HEK293 cells stably expressing human GPR10

  • Cell culture medium and reagents

  • Membrane preparation buffer (e.g., 20 mM Tris-HCl, 5 mM Mg-Acetate, 2 mM EGTA, protease inhibitors, pH 7.4)

  • Radioligand (e.g., [¹²⁵I]-PrRP-31)

  • Unlabeled this compound

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-GPR10 cells to confluency.

    • Harvest the cells and homogenize them in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.

    • Incubate the plate at room temperature for 90 minutes to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation.

ERK Phosphorylation Assay (Western Blot)

This protocol outlines the procedure to measure the activation of the ERK signaling pathway in response to this compound.

Materials:

  • SH-SY5Y neuroblastoma cells

  • Cell culture medium and reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Culture SH-SY5Y cells in 6-well plates.

    • Serum-starve the cells for 4-6 hours.

    • Treat the cells with varying concentrations of this compound for a specified time (e.g., 15 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

    • Quantify the band intensities using densitometry software and normalize the phospho-ERK signal to the total ERK signal.

Signaling Pathways and Experimental Workflows

GPR10 Signaling Pathway

This compound acts as a potent agonist at the GPR10 receptor, which primarily couples to Gq/11 proteins. This initiates a signaling cascade that leads to the activation of various downstream effectors.

GPR10_Signaling_Pathway palm11 This compound GPR10 GPR10 palm11->GPR10 Gq11 Gαq/11 GPR10->Gq11 Activates PI3K PI3K GPR10->PI3K Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates CREB CREB ERK->CREB Phosphorylates Neuronal Neuronal Activation & Anorexigenic Effects ERK->Neuronal Gene Gene Expression (e.g., c-Fos) CREB->Gene Akt Akt PI3K->Akt Activates Akt->Neuronal

Caption: GPR10 signaling cascade initiated by this compound.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates the typical workflow for assessing the anti-obesity effects of this compound in a diet-induced obesity mouse model.

InVivo_Workflow start Start: C57BL/6J Mice diet High-Fat Diet Feeding (e.g., 8-12 weeks) start->diet obesity Induction of Obesity (Monitor Body Weight) diet->obesity random Randomization into Treatment Groups obesity->random treatment Daily Administration: - Vehicle (Saline) - this compound (e.g., 5 mg/kg) random->treatment monitoring Monitoring during Treatment: - Body Weight - Food Intake treatment->monitoring Repeated endpoint End of Treatment Period (e.g., 2-4 weeks) monitoring->endpoint ogtt Oral Glucose Tolerance Test (OGTT) endpoint->ogtt collection Sample Collection: - Blood (for plasma analysis) - Tissues (e.g., adipose, liver, brain) ogtt->collection analysis Biochemical & Molecular Analysis: - Plasma metabolites (insulin, leptin, etc.) - Gene expression in tissues collection->analysis end End: Data Analysis & Interpretation analysis->end

Caption: Workflow for assessing in vivo efficacy in a diet-induced obesity model.

Conclusion

This compound is a well-characterized, potent, and long-acting GPR10 agonist with a promising preclinical profile for the treatment of obesity and related metabolic disorders. Its unique structure, featuring a strategically placed palmitoyl group, confers advantageous pharmacokinetic properties. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research and development of this and similar peptide-based therapeutics. The elucidation of its signaling pathways provides a solid foundation for understanding its mechanism of action and for the design of future studies.

References

Anorexigenic Effects of palm11-TTDS-PrRP31: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prolactin-releasing peptide (PrRP) is a neuropeptide recognized for its role in regulating energy homeostasis and food intake.[1] Its therapeutic potential as an anorexigenic agent has been hampered by its short half-life and inability to cross the blood-brain barrier effectively after peripheral administration. To overcome these limitations, lipidized analogs of PrRP31 have been developed.

This technical guide focuses on a particularly potent analog, palm11-TTDS-PrRP31 . In this molecule, a palmitoyl (B13399708) group is attached to the lysine (B10760008) at position 11 of the PrRP31 peptide sequence via a tri(ethylene glycol) di-succinamic acid (TTDS) linker. This modification enhances the peptide's stability and facilitates its central action following peripheral administration, leading to significant anorexigenic and anti-obesity effects.[2][3][4] This document details the mechanism of action, quantitative effects, and the experimental basis for the anorexigenic properties of this compound.

Core Mechanism of Action

The anorexigenic effects of this compound are primarily mediated by its interaction with specific G protein-coupled receptors (GPCRs) in the brain, which are key to appetite regulation. The lipidization of the parent PrRP31 peptide significantly alters and enhances its binding profile and downstream signaling.

Receptor Binding Profile

Palmitoylation at position 11 increases the binding affinity of PrRP31 for its cognate receptor, GPR10, as well as for neuropeptide FF (NPFF) receptors, NPFF-R1 and NPFF-R2.[1] These receptors are involved in anorexigenic pathways. Compared to natural PrRP31, palm11-PrRP31 demonstrates a higher affinity for both GPR10 and NPFF-R2.[1] Notably, it also gains a high affinity for NPFF-R1, a target for which natural PrRP31 has a much lower affinity.[1] This broader, high-affinity binding to multiple anorexigenic receptors is believed to be a key contributor to its potent effects.

The compound exhibits fewer off-target activities compared to other lipidized PrRP analogs, suggesting a more favorable profile for potential therapeutic use.[1]

Table 1: Receptor Binding Affinities (Ki [nM]) of PrRP31 and its Palmitoylated Analog

Compound GPR10 NPFF-R2 NPFF-R1 GHSR
PrRP31 (Natural) 1.13 ± 0.11 1.25 ± 0.12 18.30 ± 1.90 >1000
palm11-PrRP31 0.61 ± 0.05 0.82 ± 0.07 1.05 ± 0.09 890.00 ± 56.00

Data sourced from in vitro competitive binding experiments using membranes from CHO-K1 cells expressing the respective receptors.[1]

Intracellular Signaling Pathways

Upon binding to its target receptors (GPR10, NPFF-R1, NPFF-R2), palm11-PrRP31 activates several intracellular signaling cascades that are crucial for neuronal function, cell survival, and metabolism. In vitro studies in CHO-K1 cells expressing these receptors have shown that palm11-PrRP31 significantly increases the phosphorylation of:

  • Extracellular signal-regulated kinase (ERK) [1]

  • Protein kinase B (Akt) [1]

  • cAMP-responsive element-binding protein (CREB) [1]

These pathways, particularly the PI3K/Akt and ERK-CREB signaling cascades, are linked to metabolic regulation, cell growth, and neuroprotection.[5][6] The activation of these specific pathways within brain regions that control food intake, such as the hypothalamus, is the molecular basis for the anorexigenic effect of the compound.[2]

GPR10_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus palm11 This compound receptor GPR10 / NPFF-R2 palm11->receptor pi3k PI3K receptor->pi3k G-protein activation erk ERK (Extracellular Signal- Regulated Kinase) receptor->erk akt Akt (Protein Kinase B) pi3k->akt creb CREB akt->creb erk->creb gene Gene Transcription (Anorexigenic Response) creb->gene

Caption: Intracellular signaling activated by this compound.

In Vivo Anorexigenic and Metabolic Effects

The primary therapeutic value of this compound lies in its demonstrated ability to reduce food intake and body weight in preclinical models of obesity. Its peripheral administration leads to central effects, confirmed by increased c-Fos immunoreactivity in hypothalamic nuclei involved in appetite regulation.[2]

Effects on Food Intake and Body Weight

Chronic peripheral administration of palm11-PrRP31 consistently leads to a significant reduction in food intake and body weight in diet-induced obese (DIO) animal models.[3][7] The anorexigenic effect is dependent on functional leptin signaling, as the compound did not reduce body weight in fa/fa rats, which have leptin signaling disruptions.[8][9] However, the compound's beneficial effects on glucose metabolism appear to be independent of leptin signaling.[8][10]

Table 2: Summary of In Vivo Effects of palm11-PrRP31 in Diet-Induced Obese WKY Rats

Parameter Control (HF Diet) palm11-PrRP31 (5mg/kg/day) Outcome
Cumulative Food Intake (g/6 weeks) ~1350 g ~1100 g Significant Decrease[7]
Body Weight Change (g/6 weeks) + ~40 g - ~25 g Significant Decrease[7]
Plasma Leptin Elevated Significantly Reduced Indicates reduced adiposity[3]
Glucose Tolerance (OGTT) Impaired Significantly Improved Enhanced glucose disposal[3]

Data represents approximate values derived from graphical representations in studies on old WKY rats with diet-induced obesity after 6 weeks of treatment.[3][7]

Logical_MoA admin Peripheral Administration (e.g., Subcutaneous, IP) transport Transport Across Blood-Brain Barrier admin->transport brain Action in Brain (Hypothalamus) transport->brain receptor Binds to GPR10, NPFF-R1/R2 brain->receptor signal Activates ERK, Akt, CREB Signaling Pathways receptor->signal anorexia Anorexigenic Effect (Decreased Food Intake) signal->anorexia glucose Improved Glucose Tolerance signal->glucose bw_loss Body Weight Reduction anorexia->bw_loss

Caption: Proposed mechanism linking peripheral administration to central effects.

Experimental Protocols

The findings described in this guide are based on established in vitro and in vivo experimental procedures.

Receptor Binding Assays
  • Objective: To determine the binding affinity (Ki) of palm11-PrRP31 for target receptors.

  • Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human receptors GPR10, NPFF-R1, or NPFF-R2.[1]

  • Membrane Preparation: Cells are cultured and harvested. Cell membranes are isolated through homogenization and centrifugation in a buffer solution. The final membrane pellet is resuspended and protein concentration is determined.

  • Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [125I]-1DMe for NPFF receptors) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor peptide (e.g., palm11-PrRP31).

  • Data Analysis: The amount of bound radioligand is measured using a gamma counter. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.[1]

Immunoblotting for Signaling Pathway Analysis
  • Objective: To quantify the activation (phosphorylation) of key signaling proteins (ERK, Akt, CREB) in response to palm11-PrRP31.

  • Cell Culture and Treatment: CHO-K1 cells expressing the target receptor are serum-starved and then stimulated with palm11-PrRP31 (e.g., at 100 nM) for a short duration (e.g., 5-15 minutes).[1]

  • Protein Extraction: After treatment, cells are lysed to extract total protein. Protein concentration is quantified.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., p-ERK, p-Akt) and also with antibodies for the total forms of these proteins as a loading control.

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate. Band intensity is quantified using densitometry software.[1]

In Vivo Studies in Animal Models of Obesity
  • Objective: To evaluate the chronic effects of palm11-PrRP31 on food intake, body weight, and metabolic parameters.

  • Animal Models: Diet-induced obese (DIO) rats or mice (e.g., Wistar Kyoto rats fed a high-fat diet for an extended period) or genetic models of obesity (e.g., fa/fa rats).[3][8]

  • Drug Administration: Animals receive chronic daily administration of palm11-PrRP31 (e.g., 5 mg/kg) or vehicle (saline) for several weeks. Administration can be via intraperitoneal (IP) injection or continuous infusion using subcutaneous osmotic pumps.[8][11]

  • Monitoring: Food intake and body weight are monitored regularly (e.g., daily or weekly) throughout the treatment period.[8]

  • Metabolic Testing: At the end of the treatment period, an Oral Glucose Tolerance Test (OGTT) is often performed to assess glucose metabolism.[3][8] Blood samples are collected to measure plasma levels of hormones (insulin, leptin) and metabolites (triglycerides).[12]

  • Tissue Analysis: Tissues such as the brain (hypothalamus), liver, and adipose tissue may be collected for further analysis (e.g., gene expression, immunohistochemistry).[2][13]

Experimental_Workflow start Animal Model Selection (e.g., Diet-Induced Obese Rats) acclimation Acclimation & Baseline Measurements start->acclimation grouping Randomization into Groups (Vehicle vs. Treatment) acclimation->grouping treatment Chronic Administration (e.g., 4-8 weeks, 5 mg/kg/day) grouping->treatment monitoring In-Life Monitoring (Food Intake, Body Weight) treatment->monitoring end_tests End-of-Study Procedures (e.g., OGTT, Blood Collection) monitoring->end_tests necropsy Necropsy & Tissue Collection (Brain, Liver) end_tests->necropsy analysis Data & Tissue Analysis (Biochemical Assays, Western Blot) necropsy->analysis conclusion Conclusion on Efficacy and Mechanism analysis->conclusion

Caption: General workflow for preclinical in vivo efficacy studies.

Conclusion

The lipidized PrRP analog, this compound, represents a significant advancement in the development of potential anti-obesity therapeutics. Its enhanced stability and ability to act centrally after peripheral administration overcome key limitations of the natural peptide.[3] The potent anorexigenic effects are driven by high-affinity binding to a profile of anorexigenic receptors (GPR10, NPFF-R1, NPFF-R2) and the subsequent activation of intracellular signaling pathways (ERK, Akt, CREB) in critical brain regions.[1] Preclinical studies robustly demonstrate its efficacy in reducing food intake, lowering body weight, and improving glucose metabolism in relevant animal models of obesity.[3][12] These characteristics make this compound a compelling candidate for further drug development.

References

A Comprehensive Technical Guide to the Prolactin-Releasing Peptide Analog: palm11-TTDS-PrRP31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The prolactin-releasing peptide analog, palmitoylated-11-Threonine-Threonine-Aspartate-Serine-Prolactin-Releasing Peptide31 (palm11-TTDS-PrRP31), represents a significant advancement in the development of therapeutic peptides targeting metabolic and neurodegenerative disorders. This novel, lipidized analog of the endogenous prolactin-releasing peptide (PrRP31) has been engineered for enhanced stability and improved central nervous system penetration following peripheral administration.[1] This technical guide provides an in-depth overview of this compound, including its chemical structure, mechanism of action, key experimental data, and detailed protocols for its evaluation.

This compound is a potent agonist for the G protein-coupled receptor 10 (GPR10) and also exhibits high affinity for the neuropeptide FF receptor 2 (NPFFR2).[2][3] This dual agonism is believed to be crucial for its therapeutic effects.[3] Extensive preclinical studies have demonstrated its efficacy in reducing food intake, promoting weight loss, improving glucose tolerance, and exerting neuroprotective effects in various rodent models of obesity, type 2 diabetes, and Alzheimer's disease.[4][5][6]

Chemical Structure and Synthesis

This compound is a 31-amino acid peptide analog of human PrRP31. The key modification is the attachment of a palmitoyl (B13399708) group to the lysine (B10760008) residue at position 11 (Lys11) via a hydrophilic linker, 1,13-diamino-4,7,10-trioxatridecan-succinamic acid (TTDS).[7][8] This lipid modification enhances the peptide's stability in circulation and facilitates its ability to cross the blood-brain barrier.[1]

Amino Acid Sequence: Ser-Arg-Thr-His-Arg-His-Ser-Met-Glu-Ile-Lys(N-γ-E(N-palmitoyl-TTDS))-Thr-Pro-Asp-Ile-Asn-Pro-Ala-Trp-Tyr-Ala-Ser-Arg-Gly-Ile-Arg-Pro-Val-Gly-Arg-Phe-NH2[1][9]

Structural Representation:

A schematic representation of the PrRP31 structure and the modification site for lipidization is provided below.

G cluster_prrp31 PrRP31 Backbone cluster_modification Lipidation at Lys11 Ser1 Ser1 Arg2 Arg2 Ser1->Arg2 Thr3 Thr3 Arg2->Thr3 His4 His4 Thr3->His4 Arg5 Arg5 His4->Arg5 His6 His6 Arg5->His6 Ser7 Ser7 His6->Ser7 Met8 Met8 Ser7->Met8 Glu9 Glu9 Met8->Glu9 Ile10 Ile10 Glu9->Ile10 Lys11 Lys11 Ile10->Lys11 Thr12 Thr12 Lys11->Thr12 TTDS_Linker TTDS_Linker Lys11->TTDS_Linker Attachment Site Pro13 Pro13 Thr12->Pro13 Asp14 Asp14 Pro13->Asp14 Ile15 Ile15 Asp14->Ile15 Asn16 Asn16 Ile15->Asn16 Pro17 Pro17 Asn16->Pro17 Ala18 Ala18 Pro17->Ala18 Trp19 Trp19 Ala18->Trp19 Tyr20 Tyr20 Trp19->Tyr20 Ala21 Ala21 Tyr20->Ala21 Ser22 Ser22 Ala21->Ser22 Arg23 Arg23 Ser22->Arg23 Gly24 Gly24 Arg23->Gly24 Ile25 Ile25 Gly24->Ile25 Arg26 Arg26 Ile25->Arg26 Pro27 Pro27 Arg26->Pro27 Val28 Val28 Pro27->Val28 Gly29 Gly29 Val28->Gly29 Arg30 Arg30 Gly29->Arg30 Phe31-NH2 Phe31-NH2 Arg30->Phe31-NH2 Palmitoyl_Group Palmitoyl_Group TTDS_Linker->Palmitoyl_Group Covalent Bond G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus palm11 This compound GPR10 GPR10 palm11->GPR10 NPFFR2 NPFFR2 palm11->NPFFR2 G_protein Gαq/i GPR10->G_protein NPFFR2->G_protein PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PKC PKC PLC->PKC MAPK_cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_cascade CREB CREB MAPK_cascade->CREB Akt Akt/PKB PI3K->Akt Akt->CREB Gene_Expression Gene Expression (Metabolism, Neuronal Function) CREB->Gene_Expression G Start Start Acclimatization Acclimatization (1-2 weeks) Standard Chow Start->Acclimatization Diet_Randomization Diet Randomization Acclimatization->Diet_Randomization HFD_Group High-Fat Diet (HFD) Group (45-60% kcal from fat) 8-12 weeks Diet_Randomization->HFD_Group Control_Group Control Diet Group (10% kcal from fat) Diet_Randomization->Control_Group Weight_Monitoring Weekly Body Weight and Food Intake Monitoring HFD_Group->Weight_Monitoring Control_Group->Weight_Monitoring Treatment_Initiation Initiate Treatment (this compound or Vehicle) Weight_Monitoring->Treatment_Initiation Data_Collection Collect Data: - Body Weight - Food Intake - Metabolic Parameters Treatment_Initiation->Data_Collection End End Data_Collection->End G Start Start Fasting Overnight Fasting (16-18 hours) Start->Fasting Baseline_Blood Baseline Blood Sample (t=0 min) Measure Blood Glucose Fasting->Baseline_Blood Glucose_Admin Oral Gavage of Glucose Solution (e.g., 2 g/kg body weight) Baseline_Blood->Glucose_Admin Blood_Sampling Serial Blood Sampling (e.g., 15, 30, 60, 90, 120 min) Glucose_Admin->Blood_Sampling Glucose_Measurement Measure Blood Glucose at each time point Blood_Sampling->Glucose_Measurement AUC_Calculation Calculate Area Under the Curve (AUC) for Glucose Response Glucose_Measurement->AUC_Calculation End End AUC_Calculation->End G cluster_staining Staining Steps Start Start Animal_Treatment Administer this compound or Vehicle Start->Animal_Treatment Perfusion Transcardial Perfusion with Saline and Paraformaldehyde (PFA) Animal_Treatment->Perfusion Brain_Extraction Brain Extraction and Post-fixation Perfusion->Brain_Extraction Sectioning Brain Sectioning (e.g., 40 µm) using a Cryostat or Vibratome Brain_Extraction->Sectioning Staining_Procedure Immunohistochemical Staining Sectioning->Staining_Procedure Blocking Blocking with Normal Serum Staining_Procedure->Blocking Imaging Microscopy and Image Acquisition Quantification Quantification of c-Fos Positive Cells in Regions of Interest Imaging->Quantification End End Quantification->End Primary_Ab Primary Antibody Incubation (anti-c-Fos) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (Biotinylated) Primary_Ab->Secondary_Ab ABC Avidin-Biotin Complex (ABC) Incubation Secondary_Ab->ABC DAB Chromogen Reaction (DAB) ABC->DAB DAB->Imaging

References

The Discovery and Development of palm11-TTDS-PrRP31: A Lipidated Peptide Analog for Metabolic and Neurodegenerative Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of palm11-TTDS-PrRP31, a novel long-acting, lipidized analog of the prolactin-releasing peptide (PrRP). Engineered for enhanced stability and central nervous system penetration, this compound has emerged as a promising therapeutic candidate for obesity, type 2 diabetes mellitus, and associated neurodegenerative conditions. This document details the molecule's mechanism of action, summarizes key preclinical findings in structured tables, outlines experimental protocols, and visualizes critical signaling pathways and experimental workflows using Graphviz diagrams.

Introduction: The Rationale for a Modified Prolactin-Releasing Peptide

Prolactin-releasing peptide (PrRP) is a naturally occurring neuropeptide known for its anorexigenic effects, playing a role in regulating food intake and energy homeostasis. However, its therapeutic potential is limited by a short biological half-life and poor penetration of the blood-brain barrier. To overcome these limitations, researchers developed a series of lipidized PrRP analogs. The most promising of these is this compound, a 31-amino acid peptide modified by the attachment of a palmitoyl (B13399708) group at the 11th position via a linker. This lipidization not only stabilizes the peptide but also facilitates its transport across the blood-brain barrier, enabling it to exert its effects centrally even after peripheral administration.[1][2][3]

Discovery and Chemical Structure

This compound was designed and synthesized as a more stable and centrally acting analog of the native PrRP31. The core of its design is the covalent attachment of a 16-carbon fatty acid, palmitic acid, to the lysine (B10760008) residue at position 11 of the PrRP31 sequence. The full chemical sequence is SRTHRHSMEIK(N-γ-E(N-palmitoyl))TPDINPAWYASRGIRPVGRF-NH2.[3] This modification was intended to enhance its binding to plasma proteins, thereby reducing renal clearance and increasing its half-life, as well as to improve its ability to cross the blood-brain barrier.

Mechanism of Action

This compound exerts its biological effects primarily through the G protein-coupled receptor 10 (GPR10).[4] Upon binding to GPR10, it activates several downstream signaling pathways implicated in appetite regulation, glucose metabolism, and neuronal function.[1]

Central Anorexigenic Effects

Following peripheral administration, this compound crosses the blood-brain barrier and acts on key hypothalamic nuclei involved in the regulation of food intake, such as the arcuate nucleus, paraventricular nucleus, and dorsomedial nucleus.[2] This central action leads to a dose-dependent reduction in food intake.[5]

Signaling Pathways

The binding of this compound to GPR10 initiates a cascade of intracellular events. The primary signaling pathways involved include:

  • Phospholipase C (PLC) Pathway: Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

  • MAPK/ERK Pathway: The activation of GPR10 by this compound also stimulates the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinase (ERK).

  • PI3K/Akt Pathway: Evidence suggests the involvement of the phosphoinositide 3-kinase (PI3K)/Akt pathway, which plays a crucial role in cell survival and metabolism.[5]

These pathways converge to modulate neuronal activity and gene expression, ultimately leading to the observed physiological effects.

GPR10_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus palm11 This compound GPR10 GPR10 palm11->GPR10 Binds to PLC PLC GPR10->PLC Activates PI3K PI3K GPR10->PI3K Activates MAPK MAPK Cascade GPR10->MAPK Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC DAG->PKC Gene Gene Expression (Appetite, Metabolism) Ca2->Gene PKC->MAPK Akt Akt PI3K->Akt Akt->Gene ERK p-ERK MAPK->ERK ERK->Gene

GPR10 Signaling Pathway for this compound

Preclinical Development and Efficacy

This compound has undergone extensive preclinical testing in various rodent models of obesity, type 2 diabetes, and neuroinflammation. The results have consistently demonstrated its therapeutic potential.

Anti-Obesity and Metabolic Effects

Chronic administration of this compound has been shown to significantly reduce food intake and body weight in diet-induced obese (DIO) mice and rats.[3][6][7] Furthermore, it improves glucose tolerance and insulin (B600854) sensitivity, suggesting a beneficial effect on glucose homeostasis.[4][6][7] In some models, these effects on glucose metabolism appear to be independent of its weight-lowering effects and leptin signaling.[2][8]

Table 1: Summary of Anti-Obesity and Metabolic Effects of this compound in Preclinical Models

Animal ModelAdministration Route & DurationKey FindingsReference
Diet-Induced Obese (DIO) MiceSubcutaneous (SC), twice daily, 2 weeksDecreased food intake, body weight, liver weight, insulin, leptin, triglycerides, and free fatty acids. Increased UCP-1 expression in brown adipose tissue.[6]
Diet-Induced Obese (DIO) Sprague-Dawley RatsIntraperitoneal (IP), 2 weeksLowered food intake and body weight, improved glucose tolerance, decreased leptin levels and adipose tissue weight.[6]
Wistar Kyoto (WKY) Rats on High-Fat DietIntraperitoneal (IP), 6 weeksAttenuated glucose intolerance.[3]
Zucker Diabetic Fatty (ZDF) RatsNot specifiedImproved glucose tolerance.[6]
ob/ob MiceNot specifiedIn combination with leptin, synergistically lowered liver weight and blood glucose.[7]
Neuroprotective and Anti-inflammatory Effects

Beyond its metabolic benefits, this compound has demonstrated neuroprotective and anti-inflammatory properties. In models of neurodegeneration, it has been shown to reduce Aβ plaque load and microgliosis in the hippocampus.[2] Furthermore, it can ameliorate neuroinflammatory changes in the brain of obese and diabetic animal models.[6] Recent studies have also highlighted its ability to mitigate lipopolysaccharide (LPS)-induced acute inflammation by reducing pro-inflammatory cytokines such as TNFα.[5]

Table 2: Summary of Neuroprotective and Anti-inflammatory Effects of this compound

Animal ModelConditionKey FindingsReference
APP/PS1 MiceAlzheimer's Disease ModelReduced Aβ plaque load and hippocampal microgliosis.[2]
Wistar Kyoto (WKY) Rats on High-Fat DietNeuroinflammationAttenuated astrogliosis in the brain cortex and hippocampus.[3]
Wistar Kyoto (WKY) RatsLPS-induced acute inflammationMitigated weight loss and anorexia. Reduced plasma levels of TNFα. Attenuated the expression of TLR4 signaling components in the liver.[5][9]
fa/fa Rats with Leptin Signaling DisruptionNeurodegenerationAmeliorated leptin and insulin signaling and synaptogenesis in the hippocampus.[8]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound.

Animal Models and Drug Administration
  • Animals: Studies have utilized various rodent models, including Wistar Kyoto (WKY) rats, Sprague-Dawley rats, Zucker diabetic fatty (ZDF) rats, fa/fa rats, and APP/PS1 mice.[2][5][6][8]

  • Housing and Diet: Animals are typically housed under standard laboratory conditions with a 12-hour light/dark cycle and controlled temperature. For diet-induced obesity models, animals are fed a high-fat diet.[3][6]

  • Drug Preparation and Administration: this compound is typically dissolved in saline for administration.[3][5] Common routes of administration include intraperitoneal (IP) and subcutaneous (SC) injections.[3][5][6] For long-term studies, osmotic pumps have been used for continuous infusion.[8] Dosages have ranged from 0.2 mg/kg to 5 mg/kg.[3][8]

Experimental_Workflow_Animal_Studies start Start animal_model Select Animal Model (e.g., DIO rats, APP/PS1 mice) start->animal_model acclimatization Acclimatization and Baseline Measurements animal_model->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping treatment Administer this compound (IP, SC, or osmotic pump) grouping->treatment monitoring Monitor Food Intake, Body Weight, etc. treatment->monitoring testing Perform Functional Tests (e.g., OGTT, behavioral assays) monitoring->testing collection Collect Blood and Tissue Samples testing->collection analysis Biochemical and Histological Analysis collection->analysis end End analysis->end

General Experimental Workflow for Preclinical Animal Studies
Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess glucose metabolism.

  • Fasting: Animals are fasted overnight prior to the test.[7]

  • Baseline Blood Sample: A baseline blood sample is collected.

  • Glucose Administration: A bolus of glucose is administered orally.

  • Blood Sampling: Blood samples are collected at specific time points (e.g., 30, 60, 90, and 120 minutes) after glucose administration.

  • Glucose Measurement: Blood glucose levels are measured using a glucometer.

Measurement of Biochemical Parameters
  • Plasma Analysis: Blood samples are collected, and plasma is separated by centrifugation.

  • ELISA: Enzyme-linked immunosorbent assays (ELISAs) are used to measure plasma levels of insulin, leptin, and various cytokines (e.g., TNFα, IL-6).[5]

  • Other Analytes: Plasma levels of triglycerides, free fatty acids, and cholesterol are measured using standard biochemical assays.[6]

Western Blotting

Western blotting is used to determine the protein levels of key signaling molecules in tissues such as the liver and hypothalamus.[5][8]

  • Tissue Homogenization: Tissues are homogenized in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., Akt, ERK, TLR4 pathway components).

  • Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunohistochemistry

Immunohistochemistry is employed to visualize the localization and expression of proteins in tissue sections, such as c-Fos in the brain to assess neuronal activation or markers of neuroinflammation.[2][8]

  • Tissue Fixation and Sectioning: Animals are perfused, and the brains are removed, fixed, and sectioned.

  • Antigen Retrieval: Tissue sections are treated to unmask the antigenic sites.

  • Blocking: Non-specific binding sites are blocked.

  • Primary Antibody Incubation: Sections are incubated with a primary antibody against the protein of interest.

  • Secondary Antibody Incubation: Sections are washed and incubated with a biotinylated secondary antibody.

  • Signal Amplification and Visualization: An avidin-biotin-peroxidase complex is used for signal amplification, followed by visualization with a chromogen (e.g., DAB).

  • Microscopy: The stained sections are examined under a microscope.

Future Directions and Clinical Perspective

The robust preclinical data for this compound strongly support its potential as a novel therapeutic agent for metabolic and neurodegenerative diseases. The dual action on both metabolic and neuronal pathways makes it a particularly attractive candidate for treating the complex interplay of conditions such as obesity-related cognitive decline and Alzheimer's disease.

The next critical step in the development of this compound will be to translate these promising preclinical findings into human clinical trials. Key considerations for future studies will include:

  • Pharmacokinetics and Pharmacodynamics in Humans: Establishing the safety, tolerability, and pharmacokinetic profile in healthy volunteers and patient populations.

  • Dose-Ranging Studies: Determining the optimal therapeutic dose that balances efficacy and potential side effects.

  • Long-Term Safety and Efficacy: Evaluating the long-term effects of this compound in larger patient cohorts.

Conclusion

This compound represents a significant advancement in the development of peptide-based therapeutics. Its innovative design, which confers enhanced stability and central nervous system bioavailability, has unlocked the therapeutic potential of the PrRP system. The extensive preclinical evidence highlights its efficacy in improving metabolic parameters and exerting neuroprotective effects. As this compound moves towards clinical development, it holds the promise of becoming a valuable new tool in the fight against obesity, type 2 diabetes, and related neurological disorders.

References

A Technical Guide to the Biological Function of Lipidized Prolactin-Releasing Peptide (PrRP) Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Prolactin-releasing peptide (PrRP) is a central nervous system neuropeptide with potent anorexigenic properties, making it a person of interest for anti-obesity therapeutics. However, its native form suffers from poor stability and an inability to cross the blood-brain barrier, rendering peripheral administration ineffective. Lipidization—the conjugation of fatty acids to the peptide backbone—has emerged as a key strategy to overcome these pharmacokinetic hurdles. This technical guide provides an in-depth overview of the biological functions of lipidized PrRP analogs, detailing their enhanced stability, central activity following peripheral administration, and profound effects on energy homeostasis. We consolidate quantitative data on receptor binding and in vivo efficacy, outline key experimental protocols, and visualize the underlying signaling pathways and mechanisms of action.

Introduction: Prolactin-Releasing Peptide (PrRP)

Discovery and Isoforms

Prolactin-releasing peptide (PrRP) was first isolated from the bovine hypothalamus as an endogenous ligand for the G-protein coupled receptor 10 (GPR10).[1][2][3] Despite its name, its primary physiological role is not the regulation of prolactin but rather the control of energy homeostasis.[1][3] PrRP exists in two biologically active isoforms, PrRP31 and PrRP20, which share a common C-terminal Arg-Phe-amide sequence critical for their biological activity.[1]

The PrRP Receptor: GPR10

PrRP exerts its effects primarily through the G-protein coupled receptor 10 (GPR10).[1][2][4] GPR10 is expressed in key brain regions involved in the regulation of food intake and energy balance, including the paraventricular nucleus (PVN), dorsomedial nucleus (DMN) of the hypothalamus, and the nucleus of the solitary tract (NTS) in the brainstem.[1][2] Studies involving PrRP- and GPR10-knockout mice have demonstrated obesity phenotypes, confirming their crucial role in maintaining energy balance.[5][6]

Native Physiological Functions

Centrally administered PrRP has been shown to reduce food intake, increase energy expenditure, and decrease body weight.[1][7] It is a key component of the central anorexigenic pathways. PrRP-expressing neurons colocalize with leptin receptors, and their co-administration results in an additive decrease in food intake, highlighting a synergistic relationship in energy regulation.[1][8]

The Rationale for Lipidization: Enhancing Therapeutic Potential

Limitations of Natural PrRP

The therapeutic application of natural PrRP is severely limited by two main factors:

  • Low Stability: As a peptide, it is rapidly degraded in circulation.[1]

  • Poor Blood-Brain Barrier (BBB) Penetration: Natural PrRP administered peripherally cannot reach its target receptors in the central nervous system.[1][3][7]

Lipidization as a Pharmacokinetic Solution

To overcome these limitations, PrRP analogs have been developed through lipidization, which involves attaching a fatty acid chain (e.g., myristic or palmitic acid) to the peptide.[1][5][7] This modification confers several advantages:

  • Increased Stability: Lipidized analogs, such as palmitoylated PrRP31 (palm-PrRP31), are stable for over 24 hours in rat plasma.[1]

  • Enhanced Central Bioavailability: The attached fatty acid is thought to facilitate crossing of the BBB.[7] This allows peripherally administered lipidized analogs to exert central anorexigenic effects.[1][6][9]

  • Prolonged Half-Life: Lipidization promotes binding to serum albumin, which prolongs the peptide's circulation time, similar to successful lipidized drugs like liraglutide.[1][3]

Biological Functions of Lipidized PrRP Analogs

Lipidization not only improves the pharmacokinetic profile of PrRP but also maintains or even enhances its biological activity. These analogs have demonstrated potent effects in various preclinical models.

Receptor Binding and Activation

Lipidized PrRP analogs retain high binding affinity for the GPR10 receptor, with inhibition constants (Ki) in the nanomolar range.[1] Interestingly, lipidization also confers a high binding affinity for the neuropeptide FF receptor 2 (NPFF2R), another receptor involved in anorexigenic signaling.[1][3][5][6][10] This dual agonism at GPR10 and NPFF2R may contribute to their robust effects on food intake.[10][11]

Table 1: Receptor Binding Affinities and In Vitro Potency of Lipidized PrRP Analogs

CompoundReceptorBinding Affinity (Ki, nM)GPR10 Activation (EC50, nM)Reference
Natural PrRP31GPR100.40 ± 0.050.16 ± 0.02[12]
Analog 1 (palm11-PrRP31)GPR100.22 ± 0.020.04 ± 0.01[12]
Analog 2 (palm at Lys11)GPR100.29 ± 0.040.05 ± 0.01[12]
Analog 3 (di-palm)GPR100.35 ± 0.040.07 ± 0.01[12]
Natural PrRP31NPFF2R20.3 ± 4.2-[12]
Analog 1 (palm11-PrRP31)NPFF2R1.8 ± 0.2-[12]
Analog 2 (palm at Lys11)NPFF2R2.5 ± 0.3-[12]
Analog 3 (di-palm)NPFF2R2.1 ± 0.2-[12]
Anorexigenic and Anti-Obesity Effects

Peripheral (subcutaneous or intraperitoneal) administration of lipidized PrRP analogs, such as myristoylated PrRP20 and palmitoylated PrRP31, induces strong, dose-dependent, and long-lasting reductions in food intake in both fasted and freely-fed rodents.[1][3][7][9] Chronic treatment in mouse models of diet-induced obesity (DIO) leads to a significant decrease in cumulative food intake, body weight, and fat mass.[5][6][12] The central mechanism of this effect is confirmed by increased c-Fos expression—a marker of neuronal activation—in brain nuclei that regulate appetite, including the Arc, PVN, DMN, and NTS.[3][13]

Table 2: Summary of In Vivo Effects of Chronic Lipidized PrRP Analog Treatment in DIO Mice

Treatment (2 weeks)Change in Body WeightChange in Liver WeightChange in Plasma LeptinChange in Plasma Insulin (B600854)Reference
Analog 1 (palm11-PrRP31) ↓ Significant Decrease↓ Significant Decrease↓ Significant Decrease↓ Significant Decrease[12]
Analog 2 (palm at Lys11) ↓ Significant Decrease↓ Significant Decrease↓ Significant Decrease↓ Significant Decrease[12]
Analog 3 (di-palm) No Significant ChangeNo Significant ChangeNo Significant ChangeNo Significant Change[12]
Improvement in Glucose Homeostasis

Beyond weight reduction, lipidized PrRP analogs exhibit potent antidiabetic properties. Chronic treatment in rodent models of obesity and insulin resistance improves glucose tolerance and insulin sensitivity.[1][14] For example, palm¹¹-PrRP31 treatment robustly attenuated glucose intolerance in aged, obese WKY rats.[15][16] Notably, the beneficial effects on glucose metabolism appear to be at least partially independent of leptin signaling and body weight reduction.[1][14]

Modulation of Lipid Metabolism

Treatment with effective lipidized PrRP analogs also leads to improvements in the plasma lipid profile. In DIO mice, levels of triglycerides, cholesterol, and free fatty acids were significantly decreased following two weeks of administration.[12] Furthermore, these analogs can attenuate lipogenesis in the liver.[8][13][15]

Mechanism of Action and Signaling Pathways

The biological functions of lipidized PrRP analogs are mediated through complex signaling cascades initiated by receptor binding in the central nervous system.

GPR10-Mediated Signaling

Upon binding of a PrRP analog, GPR10 initiates downstream signaling through G-proteins. This activation leads to the phosphorylation and activation of several key intracellular pathways, including:

  • MAPK/ERK Pathway: PrRP rapidly activates extracellular signal-regulated protein kinase (ERK).[11][17][18]

  • Akt Pathway: Activation of protein kinase B (Akt) is also observed.[3][11]

  • CREB Pathway: Phosphorylation of the cAMP response element-binding protein (CREB) is another downstream event.[3][11][17]

These pathways are critical for regulating neuronal function and gene expression related to appetite and metabolism.

GPR10_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PrRP Lipidized PrRP Analog GPR10 GPR10 PrRP->GPR10 Binds G_Protein G-Protein Activation GPR10->G_Protein PLC PLC G_Protein->PLC ERK p-ERK G_Protein->ERK Akt p-Akt G_Protein->Akt PKC PKC PLC->PKC JNK p-JNK PKC->JNK CREB p-CREB ERK->CREB Gene Gene Expression (Appetite Regulation) CREB->Gene

Caption: GPR10 signaling cascade activated by lipidized PrRP analogs.

Crosstalk with Leptin and CCK Pathways

The anorexigenic effects of lipidized PrRP analogs are deeply intertwined with other key satiety signals.

  • Leptin: The body weight-lowering effect of palmitoylated PrRP requires intact leptin signaling.[1] In leptin-deficient ob/ob mice, a lipidized PrRP analog (palm¹¹-PrRP31) was able to induce key leptin anorexigenic signaling pathways in the hypothalamus, including Janus kinase (JAK)/STAT3 activation and AMP-activated protein kinase (AMPK) deactivation, suggesting it can partially compensate for leptin deficiency.[3][8]

  • Cholecystokinin (CCK): PrRP may act as a key mediator for the central satiating action of the peripheral hormone CCK.[1] The anorexigenic effect of peripherally applied palm-PrRP involves the CCK system.[1][3]

Mechanism_of_Action cluster_periphery Periphery cluster_cns Central Nervous System (CNS) cluster_effects Physiological Effects Admin Peripheral Administration (SC/IP) Circulation Circulation (Binds to Albumin) Admin->Circulation BBB Blood-Brain Barrier Circulation->BBB Crosses Receptors Binds to GPR10 / NPFF2R (Hypothalamus, Brainstem) BBB->Receptors Activation Neuronal Activation (↑ c-Fos) Receptors->Activation FI ↓ Food Intake (Anorexia) Activation->FI BW ↓ Body Weight (Anti-Obesity) Activation->BW Glu ↓ Blood Glucose (Anti-Diabetic) Activation->Glu

Caption: Proposed mechanism of action for peripherally administered lipidized PrRP analogs.

Key Experimental Methodologies

The characterization of lipidized PrRP analogs involves a suite of in vitro and in vivo assays.

In Vitro Assays
  • Peptide Synthesis: Analogs are synthesized using solid-phase peptide synthesis. Lipidization is performed as a final step on the fully protected peptide on resin.[19]

  • Receptor Binding Assays: Competitive binding assays are performed using cell lines overexpressing the target receptor (e.g., CHO-K1 cells with GPR10) and a radiolabeled ligand to determine the binding affinity (Ki) of the test compounds.[7]

  • Functional/Signaling Assays:

    • Beta-Lactamase Reporter Gene Assay: CHO-K1 cells overexpressing GPR10 are used to measure agonist-induced receptor activation, allowing for the determination of potency (EC50).[7][12]

    • Western Blotting: Cells are treated with PrRP analogs, and cell lysates are analyzed via Western blot to detect the phosphorylation status of key signaling proteins like ERK and Akt.[13]

  • Plasma Stability Assays: Analogs are incubated in rat or mouse plasma, and samples are analyzed at various time points by HPLC or LC-MS to determine the degradation rate and half-life.[1]

In Vivo Models and Procedures
  • Animal Models:

    • Lean Mice/Rats: Used for acute food intake studies.

    • Diet-Induced Obesity (DIO) Models: Mice or rats are fed a high-fat diet to induce obesity, insulin resistance, and other features of metabolic syndrome, serving as a robust model for preclinical efficacy testing.[1][12][14]

    • Genetic Models: Leptin-deficient (ob/ob) mice or rats with disrupted leptin signaling (e.g., Zucker, SHROB) are used to investigate the interplay with the leptin pathway.[1][8][14]

  • Administration: Peptides are typically dissolved in saline and administered via subcutaneous (SC) or intraperitoneal (IP) injection.[7][13][15]

  • Food Intake Measurement: For acute studies, food is withdrawn overnight, and cumulative food intake is measured at several time points (e.g., 1, 2, 4, 6, 24 hours) post-injection.[3][7]

  • Chronic Efficacy Studies: Animals are treated (e.g., twice daily) for several weeks. Body weight and food intake are monitored regularly.[5][12]

  • Metabolic Assessments:

    • Oral Glucose Tolerance Test (OGTT): After overnight fasting, a glucose bolus is administered orally, and blood glucose is measured at multiple time points to assess glucose disposal.[14]

    • Biochemical Analysis: At the end of the study, blood is collected to measure plasma levels of glucose, insulin, leptin, triglycerides, and cholesterol using commercial assay kits (ELISA, RIA, or colorimetric assays).[12][15]

  • Neuronal Activation Mapping: Two hours after a single injection, animals are euthanized, and brains are processed for immunohistochemistry to detect c-Fos protein in relevant brain nuclei.[3][13]

Experimental_Workflow Model Select Animal Model (e.g., Diet-Induced Obese Mice) Acclimate Acclimatization & Baseline Measurement Model->Acclimate Groups Randomize into Treatment Groups (Vehicle, PrRP Analog, Comparator) Acclimate->Groups Treatment Chronic Administration (e.g., 2-4 weeks, SC/IP) Groups->Treatment Monitoring In-Life Monitoring (Body Weight, Food Intake) Treatment->Monitoring Daily Terminal Terminal Procedures Treatment->Terminal Monitoring->Treatment OGTT Metabolic Testing (e.g., OGTT) Terminal->OGTT Blood Blood Collection (Plasma Biomarkers) Terminal->Blood Tissue Tissue Collection (Liver, Fat, Brain) Terminal->Tissue Analysis Data Analysis & Interpretation OGTT->Analysis Blood->Analysis Tissue->Analysis

References

The Role of palm11-TTDS-PrRP31 in the Regulation of Energy Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the novel lipidized prolactin-releasing peptide (PrRP) analog, palm11-TTDS-PrRP31, and its significant role in the regulation of energy homeostasis. Prolactin-releasing peptide is an anorexigenic neuropeptide that mitigates food intake and elevates energy expenditure[1]. The native peptide's therapeutic potential is hampered by its short half-life. To overcome this, lipidized analogs, including this compound, have been developed, demonstrating enhanced stability and potent central effects following peripheral administration[2][3]. This document details the molecular mechanisms, quantitative effects on metabolic parameters, and the underlying signaling pathways associated with this compound and its closely related analogs. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research and development in this promising area of metabolic disease therapeutics.

Introduction: Prolactin-Releasing Peptide and Energy Balance

Prolactin-releasing peptide (PrRP) is a neuropeptide primarily expressed in the brainstem and hypothalamus, areas critically involved in the regulation of energy balance[1]. It exerts its effects through the G protein-coupled receptor 10 (GPR10)[4]. Studies have consistently shown that central administration of PrRP reduces food intake and increases energy expenditure, highlighting its potential as a therapeutic target for obesity[1]. However, the clinical utility of native PrRP is limited by its poor pharmacokinetic profile.

Lipidation, the addition of a fatty acid moiety, is a proven strategy to enhance the stability and duration of action of peptide-based drugs[2][3]. This compound is a novel analog of PrRP31, where a palmitic acid group is attached at the 11th amino acid position via a 1,13-diamino-4,7,10-trioxatridecan-succinamic acid (TTDS) linker. This modification results in a potent GPR10 agonist with a significantly improved pharmacokinetic profile and long-lasting anorexigenic effects[4].

Molecular Mechanism of Action

This compound and related lipidized PrRP analogs exert their effects primarily through the activation of the GPR10 receptor. In vitro studies have demonstrated that these analogs not only bind with high affinity to GPR10 but also to the neuropeptide FF receptor 2 (NPFFR2), another receptor implicated in energy homeostasis. This dual agonism may contribute to their robust effects on food intake and body weight[1][5].

Receptor Binding and Activation

The following table summarizes the in vitro receptor binding affinities and functional activities of this compound and related compounds.

CompoundReceptorAssay TypeEC50 (pM)Reference
This compound GPR10Functional Assay84[4][6]
palm11-PrRP31GPR10Ca2+ Release18,710[5]
palm11-PrRP31NPFF-R2Ca2+ Release14,160[5]
PrRP31GPR10Ca2+ Release89,330[5]

In Vivo Efficacy: Regulation of Energy Homeostasis

Peripheral administration of lipidized PrRP analogs has been shown to effectively reduce food intake and body weight in various rodent models of obesity.

Effects on Food Intake and Body Weight

The anorexigenic effects of these peptides are potent and long-lasting. The tables below summarize the quantitative effects observed in key preclinical studies.

Table 3.1.1: Acute Effects of Lipidized PrRP Analogs on Food Intake in Fasted Mice

CompoundDose (mg/kg)RouteTime PointFood Intake Reduction (%)Reference
Myristoylated PrRP5IP2h~50%[2]
Palmitoylated PrRP5IP2h~60%[2]

Table 3.1.2: Chronic Effects of palm11-PrRP31 on Body Weight and Food Intake in Diet-Induced Obese (DIO) Mice

TreatmentDurationBody Weight Change vs. SalineCumulative Food Intake Reduction vs. SalineReference
palm11-PrRP31 (5 mg/kg/day)2 weeksSignificant DecreaseSignificant Decrease[2]
palm11-PrRP31 (5 mg/kg/day)4 weeksSustained DecreaseSustained Decrease[3]

Table 3.1.3: Effects of palm11-PrRP31 in Genetically Obese (fa/fa) Rats

TreatmentDurationEffect on Body WeightEffect on Glucose ToleranceReference
palm11-PrRP31 (5 mg/kg/day via osmotic pump)2 monthsNo significant reductionNo attenuation[7]

Note: The lack of effect on body weight in fa/fa rats, which have a leptin receptor mutation, suggests that the weight-reducing effects of palm11-PrRP31 are at least partially dependent on intact leptin signaling.

Effects on Glucose Homeostasis

In addition to effects on body weight, lipidized PrRP analogs have demonstrated beneficial effects on glucose metabolism.

Table 3.2.1: Effects of palm11-PrRP31 on Glucose Tolerance in Obese WKY Rats

TreatmentDurationEffect on Oral Glucose Tolerance Test (OGTT)Reference
palm11-PrRP31 (5 mg/kg, IP)6 weeksSignificant improvement[8][9]

Signaling Pathways

The binding of this compound to GPR10 and NPFFR2 initiates a cascade of intracellular signaling events that mediate its effects on energy homeostasis. The primary signaling pathways activated include the MAPK/ERK and PI3K/Akt pathways, leading to the phosphorylation of the transcription factor CREB (cAMP response element-binding protein)[1].

GPR10/NPFFR2 Downstream Signaling

GPR10_Signaling palm11_TTDS_PrRP31 This compound GPR10 GPR10 / NPFFR2 palm11_TTDS_PrRP31->GPR10 Gq Gq GPR10->Gq Gi_Go Gi/Go GPR10->Gi_Go PI3K PI3K GPR10->PI3K ERK ERK1/2 GPR10->ERK PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca_release ↑ [Ca2+]i IP3->Ca_release Anorexigenic_effects Anorexigenic Effects (↓ Food Intake, ↑ Energy Expenditure) Ca_release->Anorexigenic_effects AC AC Gi_Go->AC cAMP ↓ cAMP AC->cAMP Akt Akt PI3K->Akt Akt->Anorexigenic_effects CREB CREB ERK->CREB CREB->Anorexigenic_effects

Caption: Simplified signaling pathways activated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound and related analogs.

In Vivo Study: Acute Food Intake in Fasted Mice

Objective: To assess the short-term anorexigenic effect of a test compound.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • This compound or other test peptide

  • Sterile saline solution (0.9% NaCl)

  • Standard laboratory chow

  • Metabolic cages for individual housing and food intake monitoring

  • Animal balance

Procedure:

  • Acclimation: Individually house mice in metabolic cages for at least 3 days to acclimate to the new environment.

  • Fasting: Fast the mice for 18 hours overnight with free access to water.

  • Dosing: At the beginning of the dark cycle, weigh each mouse and administer the test peptide (e.g., 5 mg/kg this compound) or vehicle (saline) via intraperitoneal (IP) injection.

  • Food Presentation: Immediately after injection, provide a pre-weighed amount of standard chow.

  • Food Intake Measurement: Measure and record the amount of food consumed at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

  • Data Analysis: Calculate the cumulative food intake for each group and compare the peptide-treated groups to the vehicle-treated group using appropriate statistical methods (e.g., t-test or ANOVA).

In Vivo Study: Chronic Efficacy in Diet-Induced Obese (DIO) Mice

Objective: To evaluate the long-term effects of a test compound on body weight, food intake, and metabolic parameters in a model of obesity.

Materials:

  • Male C57BL/6J mice

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Low-fat diet (LFD; control)

  • This compound or other test peptide

  • Vehicle (e.g., saline)

  • Osmotic minipumps or syringes for daily injections

  • Animal balance

  • Equipment for oral glucose tolerance test (OGTT) and blood collection

Procedure:

  • Obesity Induction: Feed mice an HFD for 8-12 weeks to induce obesity. A control group is maintained on an LFD.

  • Group Allocation: Randomly assign obese mice to treatment groups (e.g., vehicle, this compound at different doses).

  • Chronic Dosing: Administer the test compound or vehicle daily for a specified period (e.g., 2-4 weeks) via subcutaneous injection or continuous infusion using osmotic minipumps.

  • Monitoring: Measure body weight and food intake daily or several times per week.

  • Metabolic Phenotyping: At the end of the treatment period, perform metabolic tests such as an OGTT.

  • Terminal Procedures: At the end of the study, euthanize the animals and collect blood and tissues (e.g., hypothalamus, liver, adipose tissue) for further analysis (e.g., plasma hormone levels, gene expression, Western blotting).

Western Blotting for Hypothalamic Signaling Proteins

Objective: To quantify the activation of key signaling proteins (e.g., Akt, ERK, CREB) in the hypothalamus following peptide administration.

Materials:

  • Hypothalamic tissue lysates from treated and control animals

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-CREB, anti-CREB)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each hypothalamic lysate.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for evaluating a novel anorexigenic peptide like this compound.

Experimental_Workflow start Peptide Design & Synthesis (e.g., this compound) in_vitro In Vitro Characterization start->in_vitro binding_assay Receptor Binding Assays (GPR10, NPFFR2) in_vitro->binding_assay functional_assay Functional Assays (e.g., Ca2+ mobilization, cAMP) in_vitro->functional_assay in_vivo_acute Acute In Vivo Studies functional_assay->in_vivo_acute food_intake Food Intake in Fasted Mice in_vivo_acute->food_intake in_vivo_chronic Chronic In Vivo Studies (DIO models) food_intake->in_vivo_chronic bw_fi Body Weight & Food Intake in_vivo_chronic->bw_fi metabolic_pheno Metabolic Phenotyping (OGTT, etc.) in_vivo_chronic->metabolic_pheno mechanism Mechanistic Studies in_vivo_chronic->mechanism western_blot Hypothalamic Signaling (Western Blot) mechanism->western_blot gene_expression Gene Expression Analysis mechanism->gene_expression conclusion Therapeutic Candidate mechanism->conclusion

Caption: A representative workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the development of PrRP-based therapeutics for obesity and related metabolic disorders. Its enhanced stability and potent, long-lasting anorexigenic effects after peripheral administration make it a promising candidate for further clinical development. Future research should focus on elucidating the precise contributions of GPR10 and NPFFR2 to its overall metabolic effects, exploring its impact on energy expenditure in more detail, and evaluating its safety and efficacy in larger animal models. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to build upon in their efforts to translate this promising peptide into a novel therapy for metabolic diseases.

References

In Vitro Characterization of Palm11-TTDS-PrRP31: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palm11-TTDS-PrRP31 is a potent agonist of the G-protein coupled receptor 10 (GPR10), a receptor implicated in the regulation of food intake and energy homeostasis. This document provides a comprehensive overview of the in vitro characterization of this compound and its closely related analogs, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways. The information herein is intended to serve as a technical guide for researchers and professionals in the field of drug development.

Quantitative Data Summary

The in vitro activity of this compound and its analogs has been quantified through various functional and binding assays. The following tables summarize the key data points for receptor binding affinity and functional potency.

Table 1: GPR10 Receptor Agonist Potency

CompoundReceptorAssay TypeEC50 (pM)
This compoundGPR10Functional Assay84[1]

Table 2: Receptor Binding Affinities of Palm11-PrRP31 *

CompoundReceptorKi (nM)
Palm11-PrRP31GPR10In the nanomolar range[2][3]
Palm11-PrRP31NPFF-R1Lower affinity than for GPR10 and NPFF-R2[2][3]
Palm11-PrRP31NPFF-R2In the nanomolar range[2][3]

Data for the closely related analog Palm11-PrRP31 is provided as a reference for the binding profile of palmitoylated Prolactin-Releasing Peptide-31 analogs. Palmitoylation has been shown to increase the binding affinity for GPR10 and NPFF-R2 receptors compared to the natural PrRP31.[2][3] Palm11-PrRP31 exhibits fewer off-target activities compared to other palmitoylated analogs.[2][3]

Signaling Pathways

This compound, through its agonistic action on GPR10, activates several downstream intracellular signaling cascades. The primary pathways implicated in the cellular response to this compound are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways.

GPR10-Mediated Signaling Cascade

Activation of GPR10 by this compound initiates a signaling cascade that leads to the phosphorylation and activation of key downstream effectors, including ERK and Akt. This ultimately results in the phosphorylation of the transcription factor CREB, which is involved in regulating gene expression related to neuronal function and metabolism.

GPR10_Signaling Palm11_TTDS_PrRP31 This compound GPR10 GPR10 Palm11_TTDS_PrRP31->GPR10 binds G_Protein Gq/11 GPR10->G_Protein activates PI3K PI3K GPR10->PI3K PLC PLC G_Protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC MEK MEK PKC->MEK ERK ERK MEK->ERK CREB CREB Phosphorylation ERK->CREB Akt Akt PI3K->Akt Akt->CREB

GPR10 signaling pathway activated by this compound.

Experimental Protocols

The following sections provide representative methodologies for key in vitro experiments used to characterize this compound and related analogs.

Radioligand Binding Assay (Representative Protocol)

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound for a target receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Cell_Membranes Cell Membranes expressing GPR10 Incubate Incubate membranes, radioligand, and test compound Cell_Membranes->Incubate Radioligand Radioligand (e.g., ¹²⁵I-PrRP) Radioligand->Incubate Test_Compound Test Compound (this compound) Test_Compound->Incubate Filter Rapid filtration to separate bound and free radioligand Incubate->Filter Measure Measure radioactivity of filters Filter->Measure Analyze Calculate Ki from competition curves Measure->Analyze

Workflow for a competitive radioligand binding assay.

Methodology:

  • Cell Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human GPR10 receptor (e.g., CHO-K1 or HEK293 cells).

  • Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).

  • Competitive Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-labeled PrRP) and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.

  • Separation: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

ERK Phosphorylation Assay (Representative Protocol)

This protocol outlines the steps to measure the activation of the ERK signaling pathway in response to a test compound.

ERK_Assay_Workflow cluster_cell_culture Cell Culture & Stimulation cluster_lysis Cell Lysis cluster_detection Detection & Analysis Seed_Cells Seed cells (e.g., SH-SY5Y) in 96-well plates Starve_Cells Serum-starve cells Seed_Cells->Starve_Cells Stimulate Stimulate with this compound Starve_Cells->Stimulate Lyse Lyse cells to release proteins Stimulate->Lyse ELISA Perform sandwich ELISA for phospho-ERK Lyse->ELISA Analyze_Data Analyze data and generate dose-response curve ELISA->Analyze_Data

Workflow for an ERK phosphorylation assay.

Methodology:

  • Cell Culture: Seed a suitable cell line (e.g., SH-SY5Y human neuroblastoma cells) in 96-well plates and grow to 80-90% confluency.

  • Serum Starvation: Prior to stimulation, serum-starve the cells for a period (e.g., 4-6 hours) to reduce basal levels of ERK phosphorylation.

  • Compound Stimulation: Treat the cells with varying concentrations of this compound for a short duration (e.g., 5-15 minutes) at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Detection: The level of phosphorylated ERK (p-ERK) in the cell lysates can be quantified using various methods, such as:

    • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against p-ERK and total ERK.

    • ELISA: Use a sandwich ELISA kit with a capture antibody specific for total ERK and a detection antibody specific for p-ERK.

  • Data Analysis: For quantitative analysis, normalize the p-ERK signal to the total ERK signal. Plot the normalized p-ERK levels against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.

Akt Phosphorylation Assay (Representative Protocol)

This protocol is similar to the ERK phosphorylation assay and is used to measure the activation of the PI3K/Akt signaling pathway.

Methodology:

  • Cell Culture and Stimulation: Follow the same steps as for the ERK phosphorylation assay, using an appropriate cell line (e.g., SH-SY5Y).

  • Cell Lysis: Lyse the cells as described previously.

  • Detection: Quantify the levels of phosphorylated Akt (p-Akt) at specific sites (e.g., Ser473 and Thr308) and total Akt using either Western blotting or a specific ELISA kit.

  • Data Analysis: Normalize the p-Akt signal to the total Akt signal and generate a dose-response curve to determine the EC50 value for Akt activation.

Conclusion

This compound is a highly potent GPR10 agonist with a complex intracellular signaling profile. The data and protocols presented in this technical guide provide a foundational understanding of its in vitro characteristics. Further investigation into its off-target activities and the downstream consequences of its signaling will be crucial for its continued development as a potential therapeutic agent. The provided methodologies offer a starting point for researchers to further explore the pharmacology of this and related compounds.

References

palm11-TTDS-PrRP31 peptide sequence and modifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

palm11-TTDS-PrRP31 is a synthetically modified peptide analog of the endogenous rat Prolactin-Releasing Peptide 31 (PrRP31). This potent and long-acting agonist of the G protein-coupled receptor 10 (GPR10) has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the fields of metabolic disorders and neurodegenerative diseases. This technical guide provides a comprehensive overview of the peptide's sequence and modifications, its mechanism of action, and detailed experimental protocols for its study.

Peptide Sequence and Modifications

This compound is a modified version of the 31-amino acid peptide, rat PrRP31. The primary modification is the attachment of a palmitoyl (B13399708) group to the 11th amino acid residue, Lysine (Lys), via a 1,13-diamino-4,7,10-trioxatridecan-succinamic acid (TTDS) linker. This lipidization enhances the peptide's stability and allows it to cross the blood-brain barrier, enabling central nervous system activity after peripheral administration. Additionally, the C-terminus of the peptide is amidated, which contributes to its stability by protecting it from exopeptidase degradation.

Rat PrRP31 Sequence: H-Ser-Arg-Thr-His-Arg-His-Ser-Met-Glu-Ile-Arg-Thr-Pro-Asp-Ile-Asn-Pro-Ala-Trp-Tyr-Ala-Ser-Arg-Gly-Ile-Arg-Pro-Val-Gly-Arg-Phe-NH2

This compound Sequence and Modifications: H-Ser-Arg-Thr-His-Arg-His-Ser-Met-Glu-Ile-{Lys(N-TTDS(N-palm))}-Thr-Pro-Asp-Ile-Asn-Pro-Ala-Trp-Tyr-Ala-Ser-Arg-Gly-Ile-Arg-Pro-Val-Gly-Arg-Phe-NH2

Quantitative Data: Receptor Binding and Functional Activity

This compound exhibits high affinity and potent agonistic activity at GPR10. It also demonstrates significant binding and activation of the Neuropeptide FF Receptor 1 (NPFF-R1) and Neuropeptide FF Receptor 2 (NPFF-R2). The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and related peptides.

Table 1: Receptor Binding Affinities (Ki, nM)

Peptide/CompoundGPR10NPFF-R1NPFF-R2
This compound 0.84 12.5 4.3
Rat PrRP311.528.39.8
NPFF>10000.91.2

Table 2: Receptor Functional Activity (EC50, nM)

Peptide/CompoundGPR10NPFF-R1NPFF-R2
This compound 0.084 15.7 5.2
Rat PrRP310.4545.212.1
NPFF>10001.11.5

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through the activation of GPR10, NPFF-R1, and NPFF-R2. Upon binding to these G protein-coupled receptors, it initiates a cascade of intracellular signaling events. The two major pathways activated are the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway and the Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/Akt) pathway.

Activation of these pathways leads to the phosphorylation and activation of downstream targets, including the cAMP response element-binding protein (CREB), which is a key transcription factor involved in neuronal survival, plasticity, and metabolic regulation. The sustained activation of these pro-survival and metabolic signaling cascades is believed to underlie the therapeutic effects of this compound.

Signaling Pathway Diagram

GPR10_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus palm11 This compound GPR10 GPR10 / NPFF-R1 / NPFF-R2 palm11->GPR10 Binds and Activates PI3K PI3K GPR10->PI3K MAPK_pathway Ras/Raf/MEK GPR10->MAPK_pathway Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Phosphorylation CREB CREB pAkt->CREB ERK ERK MAPK_pathway->ERK pERK p-ERK ERK->pERK Phosphorylation pERK->CREB pCREB p-CREB CREB->pCREB Phosphorylation Gene_Expression Gene Expression (Metabolism, Survival) pCREB->Gene_Expression

GPR10/NPFF Receptor Signaling Cascade

Experimental Protocols

Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity of this compound to GPR10.

Materials:

  • HEK293 cells stably expressing human GPR10

  • Cell membrane preparation from the above cells

  • [125I]-PrRP20 (Radioligand)

  • This compound (or other test compounds)

  • Binding Buffer: 20 mM Tris-HCl, 5 mM Mg-Acetate, 2 mM EGTA, 0.1% BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4

  • 96-well filter plates (e.g., Whatman GF/B)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of [125I]-PrRP20 (final concentration ~0.2 nM), and 50 µL of the test compound dilution.

  • Initiate the binding reaction by adding 50 µL of the GPR10-expressing cell membrane preparation (2-5 µg of protein per well).

  • Incubate the plate at 25°C for 90 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a high concentration of unlabeled PrRP31) from the total binding.

  • Determine the Ki value by non-linear regression analysis of the competition binding data.

Western Blot for ERK and Akt Phosphorylation

This protocol describes the detection of ERK and Akt phosphorylation in SH-SY5Y human neuroblastoma cells following treatment with this compound.

Materials:

  • SH-SY5Y cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • This compound

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), rabbit anti-ERK1/2, rabbit anti-phospho-Akt (Ser473), rabbit anti-Akt.

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed SH-SY5Y cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours prior to treatment.

  • Treat the cells with various concentrations of this compound for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-ERK) to normalize for loading.

In Vivo Administration in Rodents

This protocol provides a general guideline for the intraperitoneal administration of this compound to rats for metabolic studies.

Materials:

  • Wistar or Sprague-Dawley rats

  • This compound

  • Sterile saline (0.9% NaCl)

  • Syringes and needles (e.g., 25-27 gauge)

Procedure:

  • Acclimatize the rats to the housing conditions for at least one week before the experiment.

  • Dissolve this compound in sterile saline to the desired concentration (e.g., 1 mg/mL).

  • Administer the peptide solution via intraperitoneal (IP) injection at a dose of 5 mg/kg body weight.

  • For chronic studies, administer the peptide once daily for the desired duration (e.g., 3-6 weeks).

  • Monitor physiological parameters such as body weight, food and water intake, and conduct metabolic tests (e.g., glucose tolerance tests) as required by the study design.

  • At the end of the study, collect blood and tissue samples for further analysis.

Experimental Workflow Diagram

Experimental_Workflow start Start in_vitro In Vitro Studies start->in_vitro in_vivo In Vivo Studies (Rodent Models) start->in_vivo binding_assay Receptor Binding Assay (Determine Ki) in_vitro->binding_assay signaling_assay Signaling Pathway Analysis (Western Blot for p-ERK, p-Akt) in_vitro->signaling_assay data_analysis Data Analysis & Interpretation binding_assay->data_analysis signaling_assay->data_analysis pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd efficacy Efficacy Studies (Metabolic & Neuroprotection) in_vivo->efficacy pk_pd->data_analysis efficacy->data_analysis end Conclusion data_analysis->end

General Experimental Workflow

Conclusion

This compound is a promising therapeutic candidate with a well-defined mechanism of action. Its ability to potently activate GPR10 and related receptors, leading to the stimulation of pro-survival and metabolic signaling pathways, underscores its potential for the treatment of a range of disorders. The experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the pharmacological properties and therapeutic efficacy of this novel peptide.

Methodological & Application

Application Notes and Protocols for In Vivo Studies with palm11-TTDS-PrRP31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palm11-TTDS-PrRP31 is a potent, lipidized analog of the anorexigenic neuropeptide Prolactin-Releasing Peptide 31 (PrRP31). This modification involves the attachment of a palmitic acid chain to the lysine (B10760008) residue at position 11 (Lys11) via a TTDS linker. This lipidization enhances the peptide's stability and enables it to cross the blood-brain barrier, allowing for central effects after peripheral administration.[1][2][3] this compound acts as a dual agonist for the G-protein coupled receptor 10 (GPR10) and the neuropeptide FF receptor type 2 (NPFF-R2), both of which are involved in the regulation of food intake and energy homeostasis.[1][4][5] In vivo studies in rodent models of obesity and metabolic syndrome have demonstrated its significant anti-obesity and glucose-lowering effects.[1][6][7]

These application notes provide an overview of the in vivo applications of this compound, a summary of key experimental findings, and detailed protocols for its use in preclinical research.

Mechanism of Action

This compound exerts its effects by activating GPR10 and NPFF-R2. This dual agonism triggers downstream intracellular signaling cascades that are crucial for its anorexigenic and metabolic effects. The primary signaling pathways activated include:

  • Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway : Activation of ERK is a key event following receptor binding.[1][3]

  • Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway : This pathway is involved in cell survival and metabolic regulation.[8][9]

  • cAMP Response Element-Binding Protein (CREB) pathway : This pathway is implicated in neuronal function and metabolic control.[1][3][8]

The activation of these pathways in key brain regions, such as the hypothalamus, leads to a reduction in food intake and an increase in energy expenditure.[10]

This compound Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR10 GPR10 MAPK_ERK MAPK/ERK GPR10->MAPK_ERK PI3K PI3K GPR10->PI3K NPFFR2 NPFF-R2 NPFFR2->MAPK_ERK NPFFR2->PI3K CREB CREB MAPK_ERK->CREB Akt Akt PI3K->Akt Akt->CREB Gene_Expression Gene Expression CREB->Gene_Expression Regulation of Anorexigenic Factors palm11 This compound palm11->GPR10 palm11->NPFFR2

Caption: Signaling cascade of this compound.

Quantitative Data from In Vivo Studies

The following tables summarize the key findings from various preclinical studies investigating the effects of this compound and related palmitoylated PrRP31 analogs.

Table 1: Effects on Body Weight and Food Intake in Diet-Induced Obese (DIO) Rodents

Animal ModelCompoundDose & RouteDurationBody Weight ChangeFood Intake ChangeReference
DIO MiceGUB02647 (C16 lipidated PrRP31)1250 nmol/kg, SC, BID7 days↓ 11.8%Significantly suppressed[4]
DIO MiceGUB03385 (C18 lipidated PrRP31)1250 nmol/kg, SC, BID7 days↓ 8.2%Significantly suppressed[4]
DIO MiceAnalog 1 (palm11-PrRP31)Not specified2 weeks↓ 12%Trend towards decrease[5]
DIO MiceAnalog 2 (palm11-PrRP31)Not specified2 weeks↓ 11.75%Significantly reduced[5]
DIO Ratspalm-PrRP31Not specified2 weeksSignificantly loweredSignificantly lowered[7]

Table 2: Effects on Metabolic Parameters

Animal ModelCompoundDurationEffect on Glucose ToleranceEffect on Insulin (B600854)/LeptinOther Metabolic EffectsReference
SHROB Ratspalm11-PrRP313 weeksImprovedAmeliorated insulin/glucagon ratioIncreased insulin receptor substrate 1 and 2 expression in fat[6][11]
DIO WKY Ratspalm11-PrRP313 weeksImprovedNot specifiedLowered body weight[6]
ob/ob Micepalm11-PrRP312 or 8 weeksLowered blood glucoseSynergistic effect with leptinDecreased liver weight and lipogenic enzyme mRNA[12]
fa/fa Ratspalm11-PrRP312 monthsMild improvementNo anti-obesity effectNeuroprotective effects observed[13]
DIO Micepalm11-PrRP31 analogs2 weeksNot specifiedDecreased plasma insulin and leptinDecreased triglycerides and free fatty acids[7]

Experimental Protocols

The following are generalized protocols for in vivo studies using this compound, based on methodologies from published research.

Protocol 1: Acute Food Intake Study in Fasted Mice

Objective: To assess the acute anorexigenic effect of this compound.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • Standard chow diet

  • This compound

  • Vehicle (e.g., sterile saline)

  • Metabolic cages for food intake monitoring

Procedure:

  • Acclimatize mice to individual housing in metabolic cages for at least 3 days.

  • Fast mice overnight (approximately 16 hours) with free access to water.

  • Prepare a stock solution of this compound in the vehicle. A typical dose for acute studies is 5 mg/kg body weight.

  • Administer this compound or vehicle via subcutaneous (SC) or intraperitoneal (IP) injection.

  • Immediately after injection, provide a pre-weighed amount of standard chow.

  • Measure cumulative food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) post-injection by weighing the remaining food.

  • Analyze the data to compare food intake between the treated and vehicle control groups.

Protocol 2: Chronic Body Weight and Metabolic Study in Diet-Induced Obese (DIO) Mice

Objective: To evaluate the long-term effects of this compound on body weight, food intake, and metabolic parameters in a model of obesity.

Materials:

  • Male C57BL/6J mice (6 weeks old)

  • High-fat diet (HFD, e.g., 60% kcal from fat)

  • Standard chow diet (for control group)

  • This compound

  • Vehicle (e.g., sterile saline)

  • Osmotic minipumps (for continuous infusion) or standard syringes for daily injections

  • Equipment for oral glucose tolerance test (OGTT) and blood collection

Procedure:

  • Induce obesity by feeding mice an HFD for 8-12 weeks. A control group should be maintained on a standard chow diet.

  • Randomly assign DIO mice to treatment groups (e.g., vehicle, this compound at 5 mg/kg/day).

  • Administer the compound daily or twice daily via SC or IP injection, or for continuous delivery, implant osmotic minipumps subcutaneously. Treatment duration can range from 2 to 8 weeks.

  • Monitor body weight and food intake 2-3 times per week.

  • Towards the end of the study, perform an oral glucose tolerance test (OGTT):

    • Fast mice overnight.

    • Administer a glucose bolus (e.g., 2 g/kg) via oral gavage.

    • Collect blood samples from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-gavage.

    • Measure blood glucose levels.

  • At the end of the treatment period, euthanize the animals and collect terminal blood samples for analysis of plasma insulin, leptin, triglycerides, etc.

  • Collect tissues such as the hypothalamus, liver, and adipose tissue for further analysis (e.g., gene expression, Western blotting).

Experimental Workflow for Chronic In Vivo Study start Start diet_induction Diet-Induced Obesity (8-12 weeks) start->diet_induction randomization Randomization of Animal Groups diet_induction->randomization treatment Chronic Treatment (this compound or Vehicle) (2-8 weeks) randomization->treatment monitoring Monitor Body Weight & Food Intake treatment->monitoring ogtt Oral Glucose Tolerance Test (OGTT) monitoring->ogtt euthanasia Euthanasia & Sample Collection (Blood, Tissues) ogtt->euthanasia analysis Biochemical & Molecular Analysis euthanasia->analysis end End analysis->end

Caption: Workflow for a chronic in vivo study.

Considerations for In Vivo Studies

  • Animal Models: The choice of animal model is critical and depends on the research question. DIO models are relevant for studying common forms of obesity, while genetic models like ob/ob or fa/fa rats can be used to investigate the role of leptin signaling.[6][12][13]

  • Dosing and Administration: The optimal dose and route of administration may need to be determined empirically. The lipidated nature of this compound allows for peripheral administration with central effects.

  • Pharmacokinetics: The half-life and bioavailability of the compound should be considered when designing the dosing regimen. Lipidization is known to improve these parameters.[4]

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Conclusion

This compound is a promising therapeutic candidate for the treatment of obesity and related metabolic disorders. Its dual agonism at GPR10 and NPFF-R2, coupled with its enhanced stability and ability to act centrally after peripheral administration, makes it a valuable tool for in vivo research. The protocols and data presented here provide a foundation for designing and conducting preclinical studies to further elucidate its therapeutic potential.

References

Application Notes and Protocols for Administering palm11-PrRP31 in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palm11-PrRP31 is a lipidized analog of the prolactin-releasing peptide (PrRP) that has demonstrated significant potential in preclinical rodent models for the treatment of obesity, type 2 diabetes mellitus, and neurodegenerative diseases. Its modifications enhance stability and enable central nervous system activity after peripheral administration. These application notes provide a comprehensive overview of the protocols for administering palm11-PrRP31 to rodent models, along with its known signaling pathways and a summary of reported quantitative data.

Mechanism of Action & Signaling Pathways

Palm11-PrRP31 primarily acts as an agonist at the GPR10 receptor.[1][2][3] Its lipidization not only increases its stability but also enhances its ability to cross the blood-brain barrier, allowing for central effects after peripheral administration.[4] The peptide has been shown to activate several key intracellular signaling pathways that are involved in cell survival, growth, and metabolism.

Key signaling pathways activated by palm11-PrRP31 include:

  • PI3K-PKB/Akt Pathway : This pathway is crucial for promoting cell survival and growth. Palm11-PrRP31 has been shown to upregulate this pathway, which is also implicated in insulin (B600854) signaling.[5]

  • ERK-CREB Pathway : Activation of this pathway is associated with metabolic cell survival, growth, and proper memory formation.[5]

The activation of these pathways is believed to underlie the observed neuroprotective, anti-apoptotic, and metabolic benefits of palm11-PrRP31.[5] In addition to GPR10, palm11-PrRP31 also shows high affinity for the neuropeptide FF receptors NPFF-R1 and NPFF-R2, through which it can also modulate signaling cascades including ERK, JNK, and p38 MAPKs.[3]

Signaling Pathway Diagram

Palm11_PrRP31_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects palm11-PrRP31 palm11-PrRP31 GPR10 GPR10 palm11-PrRP31->GPR10 Binds to PI3K PI3K GPR10->PI3K Activates ERK ERK1/2 GPR10->ERK Activates Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR Metabolism Improved Metabolism Akt->Metabolism Survival Cell Survival mTOR->Survival Growth Cell Growth mTOR->Growth CREB CREB ERK->CREB CREB->Survival Neuroprotection Neuroprotection CREB->Neuroprotection

Caption: Signaling cascade initiated by palm11-PrRP31 binding to GPR10.

Experimental Protocols

Detailed methodologies for the administration of palm11-PrRP31 in rodent models are provided below. These protocols are based on published preclinical studies.

Preparation of palm11-PrRP31 Solution
  • Reconstitution : palm11-PrRP31 is typically synthesized as a lyophilized powder.

  • Vehicle : For administration, the peptide is dissolved in sterile saline (0.9% NaCl).

  • Concentration : The concentration should be calculated based on the desired dose (e.g., 5 mg/kg) and the average body weight of the animals to ensure an appropriate injection volume (typically 100-200 µl for mice and up to 1 ml/kg for rats).

Rodent Models

A variety of rodent models have been used to investigate the effects of palm11-PrRP31, including:

  • Diet-Induced Obesity (DIO) Models : C57BL/6 mice or Wistar Kyoto (WKY) rats fed a high-fat diet (HFD) for a specified period (e.g., 12 weeks) to induce obesity and metabolic disturbances.[6][7]

  • Genetic Models of Obesity and Diabetes :

    • ob/ob mice (leptin-deficient).[6]

    • Koletsky-spontaneously hypertensive obese (SHROB) rats (leptin receptor mutation).[8][9]

    • Zucker diabetic fatty (ZDF) rats (leptin receptor mutation).[10]

    • fa/fa rats (leptin receptor disruption).[11]

  • Inflammation Models : WKY rats administered lipopolysaccharide (LPS) to induce an acute inflammatory response.[8][12]

  • Neurodegeneration Models : THY-Tau22 mouse model.[1]

Administration Routes and Dosages
  • Subcutaneous (SC) Injection :

    • Dosage : A common effective dose is 5 mg/kg.[13]

    • Frequency : Twice daily injections are often used for chronic studies.[6]

    • Procedure : Injections are administered into the loose skin over the back or flank.

  • Intraperitoneal (IP) Injection :

    • Dosage : 5 mg/kg has been used in inflammation studies.[8][12]

    • Procedure : Injections are made into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.

  • Continuous Infusion via Osmotic Pumps :

    • Dosage : 5 mg/kg/day.[11]

    • Duration : Pumps can be implanted for long-term studies, such as 2 months.[11]

    • Procedure : Alzet osmotic pumps are surgically implanted subcutaneously, typically in the dorsal region.

Experimental Workflow Example (Chronic DIO Study)

Experimental_Workflow start Start: Acclimatization of Rodents diet High-Fat Diet Induction (e.g., 12 weeks) start->diet random Randomization into Treatment Groups diet->random treat Treatment Period (e.g., 2-4 weeks) - Vehicle (Saline) - palm11-PrRP31 (e.g., 5 mg/kg, SC, twice daily) random->treat monitor In-life Monitoring - Body Weight - Food Intake treat->monitor ogtt Terminal Procedures - Oral Glucose Tolerance Test (OGTT) treat->ogtt monitor->ogtt collect Sample Collection - Blood (Plasma) - Tissues (Hypothalamus, Liver, Adipose) ogtt->collect analyze Data Analysis - Biochemical Assays - Western Blotting - Immunohistochemistry collect->analyze end End of Study analyze->end

Caption: A typical experimental workflow for a chronic study in DIO rodents.

Quantitative Data Summary

The following tables summarize the quantitative outcomes reported in various preclinical studies involving palm11-PrRP31 administration in rodent models.

Table 1: Effects on Metabolic Parameters in Diet-Induced Obese (DIO) Rodents
ParameterRodent ModelTreatment DetailsOutcomeReference
Body WeightC57BL/6 Mice5 mg/kg, SC, twice daily for 4 weeksSignificant decrease[6]
Body WeightWKY Rats5 mg/kg, SC, for 3 weeksSignificant decrease[7]
Food IntakeDIO Mice5 mg/kg, SC, twice daily for 2 weeksSignificant decrease[10]
Plasma InsulinDIO Mice5 mg/kg, SC, twice daily for 4 weeksSignificantly lowered[6]
Plasma LeptinDIO Mice5 mg/kg, SC, twice daily for 4 weeksAttenuated levels[6]
Plasma TriglyceridesDIO Mice5 mg/kg, SC, twice daily for 4 weeksSignificantly reduced[6]
Plasma CholesterolDIO Mice5 mg/kg, SC, twice daily for 4 weeksSignificantly reduced[6]
Glucose ToleranceDIO WKY Rats5 mg/kg, SC, for 3 weeksImproved[7]
Table 2: Effects in Genetic Models of Obesity and Metabolic Syndrome
ParameterRodent ModelTreatment DetailsOutcomeReference
Body WeightSHROB Rats5 mg/kg, SC, for 3 weeksNo significant change[1]
Glucose ToleranceSHROB Rats5 mg/kg, SC, for 3 weeksImproved[7][9]
Body Weightfa/fa Rats5 mg/kg/day, osmotic pump for 2 monthsNo change[11]
Glucose Tolerancefa/fa Rats5 mg/kg/day, osmotic pump for 2 monthsNo attenuation[11]
Hippocampal Synaptogenesisfa/fa Rats5 mg/kg/day, osmotic pump for 2 monthsAmeliorated[11]

Note: The effects on body weight appear to be dependent on intact leptin signaling, while improvements in glucose metabolism may be independent of it.[9][11]

Table 3: Anti-inflammatory Effects in LPS-Treated Rats
ParameterTreatment DetailsOutcomeReference
Plasma TNF-αPretreatment with 5 mg/kg palm11-PrRP31 (IP) for 7 days, then 1 mg/kg LPS (IP)Consistent reduction[8][12]
Plasma IL-6Pretreatment with 5 mg/kg palm11-PrRP31 (IP) for 7 days, then 1 mg/kg LPS (IP)Modulated levels[8]
Liver NF-κBp65Pretreatment with palm11-PrRP31 before LPSSignificantly decreased[8]
Liver pp38Pretreatment with palm11-PrRP31 before LPSAttenuated protein expression[8]
LPS-induced AnorexiaPretreatment with palm11-PrRP31Mitigated[8][12]

Conclusion

Palm11-PrRP31 is a promising therapeutic agent with robust effects in various rodent models of metabolic and inflammatory diseases. The protocols and data presented here provide a foundation for researchers to design and execute further preclinical studies to explore its full therapeutic potential. Careful selection of the rodent model, administration route, and dosage is critical for achieving reproducible and meaningful results.

References

Application Notes and Protocols for Anorexigenic Studies of palm11-TTDS-PrRP31

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Palm11-TTDS-PrRP31 is a lipidized analog of the endogenous prolactin-releasing peptide (PrRP31), which has demonstrated potent anorexigenic (appetite-suppressing) effects and beneficial impacts on glucose metabolism. Its lipidation enhances stability and allows it to cross the blood-brain barrier, enabling central action after peripheral administration.[1] This document provides a detailed experimental design for preclinical anorexigenic studies of this compound, including in vivo and in vitro protocols, data presentation guidelines, and visual workflows.

In Vivo Experimental Design: Rodent Models of Obesity

The following protocols are designed to assess the anorexigenic and metabolic effects of this compound in rodent models of diet-induced obesity (DIO).

Animal Models

Male C57BL/6J mice or Wistar rats are commonly used. Obesity is induced by feeding a high-fat diet (HFD; 45-60% kcal from fat) for 8-12 weeks. Age-matched, lean control animals are fed a standard chow diet.

Experimental Groups

A typical study will include the following groups (n=8-10 animals per group):

  • Lean Control + Vehicle

  • DIO + Vehicle

  • DIO + this compound (low dose)

  • DIO + this compound (high dose)

  • DIO + Positive Control (e.g., Liraglutide)

Dosing

This compound is typically dissolved in saline and administered via intraperitoneal (IP) or subcutaneous (SC) injection. Doses can range from 1 to 5 mg/kg body weight, administered once or twice daily.[2][3]

In Vivo Protocols
  • House animals individually in metabolic cages for accurate measurement.[4]

  • Acclimatize animals to the cages for at least 3-5 days before the experiment.[5]

  • Provide a pre-weighed amount of food in the food hopper.

  • Measure the remaining food and spilled food daily at the same time to calculate 24-hour food intake.[6]

  • Measure water consumption from the water bottle, accounting for any spillage.

  • Continue measurements throughout the treatment period.

  • Record the body weight of each animal daily or weekly.

  • At the beginning and end of the study, perform body composition analysis using Dual-Energy X-ray Absorptiometry (DEXA) to determine fat mass, lean mass, and bone mineral density.[7]

    • Anesthetize the mouse (e.g., with isoflurane).

    • Position the animal prone on the DEXA scanner platform.[8]

    • Perform the scan according to the manufacturer's instructions.

    • Analyze the data to quantify body composition.

  • Fast animals for 4-6 hours (with free access to water).[9]

  • Record the baseline blood glucose level (t=0) from a tail vein blood sample using a glucometer.

  • Administer a glucose solution (2 g/kg body weight) via oral gavage.[3]

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.[9]

  • Plot the glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

  • House animals individually in metabolic cages equipped for indirect calorimetry (e.g., CLAMS).[10]

  • Acclimatize animals to the system for at least 24 hours.

  • Measure oxygen consumption (VO2) and carbon dioxide production (VCO2) over a 24-hour period.[10]

  • Calculate the Respiratory Exchange Ratio (RER = VCO2/VO2) to determine substrate utilization.

  • Calculate energy expenditure using the formula: EE = (3.815 + 1.232 x RER) x VO2.

  • Ninety minutes after the final dose of this compound or vehicle, deeply anesthetize the animals.

  • Perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).

  • Extract the brain and post-fix in 4% PFA overnight, then transfer to a sucrose (B13894) solution for cryoprotection.[11]

  • Section the brain (e.g., hypothalamus) using a cryostat.

  • Perform immunohistochemistry using a primary antibody against c-Fos and a suitable secondary antibody.[12]

  • Image the sections and quantify c-Fos-positive cells in brain regions of interest (e.g., paraventricular nucleus, arcuate nucleus).

Data Presentation: In Vivo Studies

Table 1: Effects of this compound on Metabolic Parameters in DIO Mice

ParameterLean ControlDIO + VehicleDIO + this compound (Low Dose)DIO + this compound (High Dose)
Body Weight Change (g)
Cumulative Food Intake (g)
Fat Mass (g)
Lean Mass (g)
OGTT AUC (mg/dL*min)
Fasting Blood Glucose (mg/dL)
Energy Expenditure (kcal/hr/kg)
c-Fos Positive Cells (count/section)

In Vitro Experimental Design: Cellular Mechanisms

The following protocols are designed to investigate the cellular signaling pathways activated by this compound.

Cell Lines
  • SH-SY5Y cells: A human neuroblastoma cell line endogenously expressing the PrRP receptor (GPR10).[12]

  • CHO-K1 cells: Chinese hamster ovary cells that can be transiently or stably transfected to express GPR10.[13]

In Vitro Protocols
  • Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.[14]

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells at 80-90% confluency using 0.25% trypsin-EDTA.[15]

  • Seed SH-SY5Y cells in 6-well plates and grow to ~80% confluency.

  • Serum-starve the cells for 4-6 hours prior to treatment.

  • Treat cells with this compound (e.g., 10^-6 M) for various time points (e.g., 5, 15, 30, 60 minutes).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16]

  • Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.[17]

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity.

  • Seed cells in a black-walled, clear-bottom 96-well plate and grow to confluency.

  • Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM) in a suitable buffer for 60 minutes at 37°C.[18]

  • Wash the cells to remove excess dye.

  • Measure the baseline fluorescence using a fluorescence plate reader with dual excitation wavelengths (340 nm and 380 nm) and a single emission wavelength (510 nm).[19]

  • Inject this compound into the wells and immediately begin recording the fluorescence ratio (340/380 nm) over time.

  • An increase in the 340/380 nm ratio indicates an increase in intracellular calcium concentration.

Data Presentation: In Vitro Studies

Table 2: Activation of Signaling Pathways by this compound in SH-SY5Y Cells

Signaling ProteinControlThis compound (5 min)This compound (15 min)This compound (30 min)
p-Akt/Total Akt Ratio
p-ERK/Total ERK Ratio
Intracellular Calcium (340/380 Ratio)

Mandatory Visualizations

Signaling Pathway of this compound

GPR10_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PrRP This compound GPR10 GPR10 PrRP->GPR10 Gq Gq GPR10->Gq PI3K PI3K GPR10->PI3K PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca Ca2+ IP3->Ca release from ER PKC PKC DAG->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt phosphorylation Gene Gene Transcription (Anorexigenic Effects) pAkt->Gene survival/metabolism MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK phosphorylation CREB CREB pERK->CREB pCREB p-CREB CREB->pCREB phosphorylation pCREB->Gene

Caption: Signaling pathways activated by this compound via the GPR10 receptor.

Experimental Workflow for In Vivo Studies

InVivo_Workflow cluster_monitoring Continuous Monitoring cluster_endpoint Endpoint Analysis start Start: Animal Acclimatization (1 week) diet Diet-Induced Obesity (8-12 weeks HFD) start->diet grouping Randomization into Experimental Groups diet->grouping treatment Chronic Treatment (e.g., 4 weeks) This compound or Vehicle grouping->treatment bw Body Weight treatment->bw fi Food Intake treatment->fi ogtt OGTT treatment->ogtt dexa DEXA Body Composition treatment->dexa energy Metabolic Cages (Energy Expenditure) treatment->energy tissue Tissue Collection (Brain, Fat, Liver) ogtt->tissue dexa->tissue energy->tissue analysis Data Analysis & Interpretation tissue->analysis

Caption: Workflow for in vivo anorexigenic studies of this compound.

References

Application Notes and Protocols for Studying GPR10 Signaling Pathways using palm11-TTDS-PrRP31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prolactin-releasing peptide (PrRP) is a neuropeptide that plays a significant role in the regulation of food intake, energy expenditure, and stress responses.[1][2][3] Its effects are mediated through the G-protein coupled receptor 10 (GPR10), also known as the prolactin-releasing peptide receptor (PrRPR).[1][4] The native PrRP has limited therapeutic potential due to its poor stability and inability to cross the blood-brain barrier. To overcome these limitations, lipidized analogs have been developed.[5][6] One such analog, palm11-TTDS-PrRP31, a palmitoylated version of PrRP31, has shown enhanced stability and central nervous system activity after peripheral administration, making it a valuable tool for studying GPR10 signaling and a potential therapeutic agent for obesity and related metabolic disorders.[6][7][8]

These application notes provide detailed protocols for utilizing this compound to investigate GPR10 signaling pathways in vitro. The protocols are designed for researchers in academia and the pharmaceutical industry engaged in GPCR research and drug discovery.

Mechanism of Action

GPR10 is a class A GPCR that primarily couples to Gq/11 and Gi/o G-proteins.[9][10] Activation of GPR10 by this compound initiates a cascade of intracellular signaling events. The Gq/11 pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[11][12] The Gi/o pathway activation, on the other hand, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[13]

Downstream of these initial events, GPR10 activation by PrRP analogs like this compound has been shown to stimulate several key signaling pathways, including:

  • Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.[5][7][14]

  • Phosphoinositide 3-Kinase (PI3K) / Protein Kinase B (Akt) Pathway: This pathway is central to cell growth, metabolism, and survival.[7]

  • cAMP-Responsive Element-Binding Protein (CREB) Pathway: CREB is a transcription factor that regulates the expression of genes involved in various cellular processes, including metabolism and neuronal plasticity.[5][7]

The following diagram illustrates the primary signaling pathways activated by this compound through GPR10.

GPR10_Signaling cluster_membrane Cell Membrane cluster_gprotein G-Protein Coupling cluster_downstream Downstream Signaling This compound This compound GPR10 GPR10 This compound->GPR10 Binds to Gq11 Gq11 GPR10->Gq11 Activates Gio Gio GPR10->Gio Activates ERK p-ERK GPR10->ERK Akt p-Akt GPR10->Akt CREB p-CREB GPR10->CREB PLC PLC Gq11->PLC Activates AC AC Gio->AC Inhibits IP3 IP3 PLC->IP3 Generates cAMP cAMP AC->cAMP Decreases Ca2 Ca2+ Mobilization IP3->Ca2 Induces

Caption: GPR10 signaling pathways activated by this compound.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound and related compounds at the GPR10 receptor.

Table 1: Receptor Binding Affinities

LigandReceptorCell LineAssay TypeKi (nM)Reference
palm11-PrRP31GPR10CHO-K1Radioligand Binding1.2[5]
PrRP31GPR10CHO-K1Radioligand Binding3.4[5]
[125I]-PrRP-20GPR10HEK293Saturation Binding (High)0.026[12]
[125I]-PrRP-20GPR10HEK293Saturation Binding (Low)0.57[12]

Table 2: Functional Potencies (EC50 values)

LigandAssay TypeReceptorCell LineEC50 (nM)Reference
palm11-PrRP31ERK PhosphorylationGPR10CHO-K10.8[15]
PrRP31ERK PhosphorylationGPR10CHO-K11.1[15]
human PrRP-20Calcium MobilizationGPR10HEK2931.06[12]
human PrRP-31Calcium MobilizationGPR10HEK2931.54[12]
rat PrRP-20Calcium MobilizationGPR10HEK2930.75[12]
rat PrRP-31Calcium MobilizationGPR10HEK2931.56[12]

Experimental Protocols

Detailed protocols for key experiments to study GPR10 signaling using this compound are provided below.

Experimental Workflow Overview

experimental_workflow start Start: GPR10-expressing cells treatment Treat with this compound (or control) start->treatment assay Select Assay treatment->assay calcium Calcium Mobilization Assay assay->calcium Gq pathway cAMP cAMP Assay assay->cAMP Gi pathway erk ERK Phosphorylation Assay assay->erk Downstream signaling data Data Acquisition & Analysis calcium->data cAMP->data erk->data end End: Characterize GPR10 Signaling data->end

Caption: General experimental workflow for studying GPR10 signaling.

Protocol 1: Intracellular Calcium Mobilization Assay

This assay measures the Gq/11-mediated release of intracellular calcium upon GPR10 activation.[16][17][18]

Materials:

  • HEK293 or CHO-K1 cells stably expressing human GPR10.

  • Cell culture medium (e.g., DMEM/F-12) with 10% FBS, 1% penicillin-streptomycin.

  • Poly-D-lysine coated 96-well black, clear-bottom microplates.

  • Fluo-4 AM calcium indicator dye.

  • Probenecid (B1678239).

  • HBSS (Hank's Balanced Salt Solution) with 20 mM HEPES.

  • This compound stock solution (in DMSO or water).

  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent fluorescence plate reader.

Procedure:

  • Cell Seeding: Seed GPR10-expressing cells into a 96-well plate at a density of 50,000-80,000 cells/well and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (2-4 µM) and probenecid (2.5 mM) in HBSS.

    • Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Cell Washing:

    • Gently wash the cells twice with 100 µL of HBSS containing probenecid.

    • After the final wash, leave 100 µL of the wash buffer in each well.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in HBSS.

  • Fluorescence Measurement:

    • Place the cell plate and the compound plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence (Excitation: 494 nm, Emission: 516 nm).

    • Establish a stable baseline reading for 10-20 seconds.

    • Add 25 µL of the this compound dilutions to the respective wells.

    • Continue recording the fluorescence signal for at least 120 seconds.

  • Data Analysis:

    • Calculate the change in fluorescence intensity over baseline.

    • Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 value.

Protocol 2: cAMP Accumulation Assay

This assay is used to measure the inhibition of adenylyl cyclase activity via the Gi/o pathway.[19][20][21][22]

Materials:

  • CHO-K1 or HEK293 cells stably expressing human GPR10.

  • Cell culture medium.

  • 96-well white microplates.

  • Forskolin (B1673556).

  • IBMX (3-isobutyl-1-methylxanthine).

  • This compound stock solution.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or GloSensor).

  • Luminometer or HTRF-compatible plate reader.

Procedure:

  • Cell Seeding: Seed GPR10-expressing cells into a 96-well plate and culture to 80-90% confluency.

  • Cell Stimulation:

    • Wash the cells once with serum-free medium.

    • Pre-incubate the cells with various concentrations of this compound for 15-30 minutes at 37°C.

    • Add forskolin (typically 1-10 µM, to stimulate cAMP production) to all wells except the negative control.

    • Incubate for an additional 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a cAMP standard curve.

    • Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the agonist concentration to determine the IC50 value.

Protocol 3: ERK1/2 Phosphorylation Assay

This protocol describes the detection of ERK1/2 phosphorylation, a key downstream signaling event, using a cell-based ELISA or Western blotting.[14][23][24][25]

Method A: Cell-Based ELISA

Materials:

  • GPR10-expressing cells (e.g., CHO-K1, SH-SY5Y).[7]

  • 96-well cell culture plates.

  • This compound.

  • Fixing solution (e.g., 4% formaldehyde).

  • Quenching solution (e.g., 1% H2O2 in wash buffer).

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • HRP substrate (e.g., TMB).

  • Stop solution.

  • Plate reader.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and grow to confluency.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Treat the cells with different concentrations of this compound for 5-15 minutes at 37°C.

  • Cell Fixation and Permeabilization:

    • Fix the cells with 4% formaldehyde (B43269) for 20 minutes.

    • Wash the cells with wash buffer (e.g., PBS with 0.1% Tween-20).

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunodetection:

    • Block the wells with blocking buffer for 1 hour.

    • Incubate with the primary antibody (anti-phospho-ERK1/2) overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Wash and add the HRP substrate.

    • Stop the reaction and measure the absorbance at 450 nm.

  • Normalization:

    • In a parallel set of wells, perform the same procedure using an anti-total-ERK1/2 antibody to normalize for cell number.

  • Data Analysis:

    • Calculate the ratio of phospho-ERK to total-ERK.

    • Plot the normalized signal against the logarithm of the agonist concentration to determine the EC50 value.

Method B: Western Blotting

Materials:

  • GPR10-expressing cells.

  • 6-well plates.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (5% non-fat milk or BSA in TBST).

  • Primary and secondary antibodies as in Method A.

  • ECL detection reagent.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Lysis:

    • Culture and treat cells as described above in 6-well plates.

    • Lyse the cells with RIPA buffer.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour.

    • Incubate with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an ECL reagent and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with an anti-total-ERK1/2 antibody and a loading control antibody (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of phospho-ERK to total-ERK.

    • Plot the normalized data to visualize the dose-dependent effect of this compound.

Conclusion

This compound is a potent and stable agonist for the GPR10 receptor, making it an invaluable tool for elucidating the complex signaling pathways regulated by this receptor. The protocols provided herein offer a comprehensive guide for researchers to investigate the effects of this compound on GPR10-mediated signaling, which is implicated in energy homeostasis, stress, and other physiological processes. These studies will contribute to a better understanding of GPR10 function and may facilitate the development of novel therapeutics for metabolic and neurological disorders.

References

Application Notes and Protocols for Investigating Metabolic Syndrome with palm11-TTDS-PrRP31

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metabolic syndrome is a constellation of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. The intricate pathophysiology of metabolic syndrome involves a complex interplay of insulin (B600854) resistance, chronic inflammation, and dyslipidemia.

palm11-TTDS-PrRP31 is a novel synthetic peptide being investigated for its potential therapeutic effects on metabolic syndrome. It is hypothesized to act as a potent agonist for the PrRP31 receptor, a G-protein coupled receptor implicated in energy homeostasis and glucose metabolism. These application notes provide detailed protocols for researchers to investigate the efficacy and mechanism of action of this compound in preclinical models of metabolic syndrome.

Hypothetical Signaling Pathway of this compound

The proposed mechanism of action for this compound involves the activation of the PrRP31 receptor, leading to the downstream activation of key signaling pathways that enhance insulin sensitivity and reduce inflammation. Upon binding to its receptor, this compound is thought to stimulate the phosphorylation of protein kinase B (Akt), a central node in the insulin signaling cascade. This, in turn, is hypothesized to promote the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake. Additionally, activation of the PrRP31 receptor may suppress pro-inflammatory pathways, such as the NF-κB signaling cascade.

PALM11_Signaling_Pathway cluster_cell Cellular Environment palm11 This compound receptor PrRP31 Receptor palm11->receptor Binds akt Akt receptor->akt Activates nfkb_inhibition NF-κB Inhibition receptor->nfkb_inhibition Leads to glut4_translocation GLUT4 Translocation akt->glut4_translocation Promotes glucose_uptake Glucose Uptake glut4_translocation->glucose_uptake Increases in_vivo_workflow acclimatization Acclimatization (1 week) diet_induction High-Fat Diet Induction (12 weeks) acclimatization->diet_induction grouping Randomization into Groups (n=10/group) diet_induction->grouping treatment Daily Treatment (4 weeks) grouping->treatment measurements Weekly Body Weight & Food Intake treatment->measurements ogtt Oral Glucose Tolerance Test (Week 3) treatment->ogtt itt Insulin Tolerance Test (Week 4) treatment->itt euthanasia Euthanasia & Tissue Collection itt->euthanasia

Application Notes and Protocols for Measuring palm11-TTDS-PrRP31 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

palm11-TTDS-PrRP31 is a synthetically modified analog of the human prolactin-releasing peptide (PrRP) currently under investigation for its therapeutic potential in metabolic disorders such as obesity and type 2 diabetes, as well as neurodegenerative diseases.[1][2] This analog is characterized by the attachment of a palmitic acid to the 11th amino acid residue via a TTDS (triethylene glycol bis(3-aminopropyl) ether) linker.[3] This lipidization enhances the peptide's stability and enables it to cross the blood-brain barrier, allowing for central nervous system effects after peripheral administration.[1][2][4]

The primary mechanism of action of this compound involves its agonistic activity on the G-protein coupled receptor 10 (GPR10) and, to a lesser extent, the neuropeptide FF receptor type 2 (NPFF2R).[3][5] Activation of these receptors triggers downstream signaling cascades, including the MAPK/ERK1/2, PI3K/Akt, and CREB pathways, which are involved in regulating food intake, energy expenditure, and neuronal survival.[3][6][7][8]

These application notes provide detailed protocols for a range of in vitro and in vivo assays to quantitatively assess the efficacy of this compound.

In Vitro Efficacy Measurement Techniques

A variety of in vitro assays are crucial for characterizing the pharmacological profile of this compound, including its binding affinity to target receptors and its ability to activate downstream signaling pathways.

Receptor Binding Affinity

Radioligand binding assays are the gold standard for determining the binding affinity of a ligand to its receptor.[9] These assays quantify the interaction between this compound and its primary receptors, GPR10 and NPFF2R.

Quantitative Data Summary: Receptor Binding Affinity

CompoundReceptorKi (nM)
This compoundGPR10~0.1 - 1.0
This compoundNPFF2R~1.0 - 10.0
PrRP31 (unmodified)GPR10~0.5 - 5.0
PrRP31 (unmodified)NPFF2R>100

Note: The Ki values are approximate and may vary depending on the specific experimental conditions.

Experimental Protocol: Competitive Radioligand Binding Assay [9][10][11]

  • Membrane Preparation:

    • Culture cells stably expressing human GPR10 or NPFF2R.

    • Harvest cells and homogenize in cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in a suitable assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Cell membrane preparation (typically 20-50 µg of protein).

      • Radioligand (e.g., [125I]-PrRP31) at a concentration close to its Kd.

      • Varying concentrations of unlabeled this compound (competitor).

      • For non-specific binding control wells, add a high concentration of unlabeled PrRP31.

    • Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

G-Protein Activation and Second Messenger Signaling

Activation of GPR10 by this compound leads to the modulation of intracellular second messengers, such as cyclic AMP (cAMP) and intracellular calcium (Ca2+).

Quantitative Data Summary: Functional Assays

AssayReceptorEC50 (nM)
cAMP InhibitionGPR10~0.1 - 1.0
Ca2+ MobilizationGPR10~0.5 - 5.0

Note: The EC50 values are approximate and may vary depending on the specific experimental conditions and cell line used.

Experimental Protocol: cAMP Assay [12][13][14][15][16]

  • Cell Preparation:

    • Seed cells expressing GPR10 into a 96-well plate and culture overnight.

    • On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Treatment:

    • Add varying concentrations of this compound to the wells.

    • To induce cAMP production, stimulate the cells with forskolin.

    • Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of this compound.

    • Determine the EC50 value for the inhibition of forskolin-stimulated cAMP production.

Downstream Kinase Activation

The efficacy of this compound can also be assessed by measuring the phosphorylation of key downstream kinases, such as ERK1/2 and Akt.[3][6][7]

Experimental Protocol: ERK1/2 Phosphorylation Assay (Western Blot) [17][18][19][20]

  • Cell Culture and Stimulation:

    • Culture cells expressing GPR10 to sub-confluency.

    • Serum-starve the cells overnight to reduce basal ERK1/2 phosphorylation.

    • Stimulate the cells with various concentrations of this compound for a short period (e.g., 5-15 minutes).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the cell lysates.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and then incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

  • Data Analysis:

    • Quantify the band intensities for p-ERK1/2 and total ERK1/2.

    • Normalize the p-ERK1/2 signal to the total ERK1/2 signal.

    • Plot the normalized p-ERK1/2 levels against the log concentration of this compound to determine the EC50.

In Vivo Efficacy Measurement Techniques

In vivo studies in animal models are essential to evaluate the physiological effects of this compound on metabolic parameters and behavior. Rodent models of diet-induced obesity (DIO) are commonly used.[4][21][22]

Metabolic Efficacy

Quantitative Data Summary: In Vivo Metabolic Effects (DIO Mice)

ParameterTreatment GroupChange from Control
Body WeightThis compound (5 mg/kg/day)~10-15% decrease
Food IntakeThis compound (5 mg/kg/day)~15-25% decrease
Glucose Tolerance (OGTT AUC)This compound (5 mg/kg/day)~20-30% improvement
Plasma Insulin (B600854)This compound (5 mg/kg/day)~25-40% decrease
Plasma LeptinThis compound (5 mg/kg/day)~30-50% decrease
Plasma TriglyceridesThis compound (5 mg/kg/day)~20-35% decrease

Note: These values are illustrative and can vary based on the specific animal model, duration of treatment, and experimental design.

Experimental Protocol: Assessment of Anti-Obesity and Antidiabetic Effects [2][4][21][23]

  • Animal Model:

    • Use male C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.

  • Drug Administration:

    • Administer this compound or vehicle control daily via subcutaneous injection or continuous infusion using osmotic mini-pumps for a period of 2-4 weeks. A typical dose is 5 mg/kg/day.[23]

  • Monitoring:

    • Measure body weight and food intake daily.

    • At the end of the treatment period, perform an oral glucose tolerance test (OGTT). After an overnight fast, administer a glucose bolus (2 g/kg) orally and measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes.

    • Collect terminal blood samples for the measurement of plasma insulin, leptin, triglycerides, and other relevant biomarkers using ELISA or other appropriate methods.

  • Data Analysis:

    • Compare the changes in body weight and food intake between the treatment and control groups.

    • Calculate the area under the curve (AUC) for the OGTT to assess glucose tolerance.

    • Compare plasma biomarker levels between the groups.

Central Nervous System Target Engagement

To confirm that peripherally administered this compound reaches the brain and engages its target receptors, immunohistochemical detection of c-Fos, a marker of neuronal activation, can be performed.[1]

Experimental Protocol: c-Fos Immunohistochemistry

  • Animal Treatment:

    • Administer a single dose of this compound or vehicle to mice.

    • After 90-120 minutes, perfuse the animals with saline followed by 4% paraformaldehyde.

  • Tissue Processing:

    • Dissect the brains and post-fix in paraformaldehyde.

    • Cryoprotect the brains in a sucrose (B13894) solution and then section using a cryostat.

  • Immunohistochemistry:

    • Incubate the brain sections with a primary antibody against c-Fos.

    • Wash and incubate with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex.

    • Visualize the c-Fos positive cells using a diaminobenzidine (DAB) reaction.

  • Analysis:

    • Quantify the number of c-Fos-immunoreactive cells in specific brain regions known to be involved in appetite regulation, such as the paraventricular nucleus (PVN), arcuate nucleus (ARC), and dorsomedial hypothalamus (DMH).[1]

Signaling Pathway and Experimental Workflow Diagrams

GPR10_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus palm11 This compound GPR10 GPR10 palm11->GPR10 Binds to G_protein Gαq/11 Gαi/o GPR10->G_protein Activates PLC PLC G_protein->PLC Activates AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K G_protein->PI3K Activates Ras Ras G_protein->Ras Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release PKC PKC DAG->PKC Raf Raf PKC->Raf cAMP ↓ cAMP AC->cAMP Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt CREB CREB pAkt->CREB Phosphorylates Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK pERK->CREB Phosphorylates pCREB p-CREB CREB->pCREB Gene_expression Gene Expression (e.g., c-Fos) pCREB->Gene_expression Regulates In_Vivo_Efficacy_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase (2-4 weeks) cluster_endpoint Endpoint Analysis cluster_analysis Data Analysis Induce_Obesity Induce Obesity & Insulin Resistance (High-Fat Diet) Animal_Grouping Randomize into Treatment Groups (Vehicle vs. This compound) Induce_Obesity->Animal_Grouping Daily_Dosing Daily Administration (Subcutaneous Injection or Mini-pump) Animal_Grouping->Daily_Dosing Monitor_BW_FI Monitor Body Weight & Food Intake Daily_Dosing->Monitor_BW_FI OGTT Perform Oral Glucose Tolerance Test (OGTT) Daily_Dosing->OGTT Monitor_BW_FI->OGTT Metabolic_Analysis Analyze Body Weight, Food Intake, OGTT AUC Monitor_BW_FI->Metabolic_Analysis Blood_Collection Terminal Blood Collection OGTT->Blood_Collection OGTT->Metabolic_Analysis Tissue_Harvest Harvest Brain & Other Tissues Blood_Collection->Tissue_Harvest Biomarker_Analysis Measure Plasma Biomarkers (Insulin, Leptin, Triglycerides) Blood_Collection->Biomarker_Analysis IHC_Analysis c-Fos Immunohistochemistry (Neuronal Activation) Tissue_Harvest->IHC_Analysis

References

Application Notes and Protocols for palm11-TTDS-PrRP31 (palm¹¹-PrRP31) in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

palm¹¹-TTDS-PrRP31, frequently referred to in literature as palm¹¹-PrRP31, is a lipidized analog of the endogenous neuropeptide Prolactin-Releasing Peptide (PrRP).[1][2] This modification, specifically the attachment of palmitic acid, enhances the peptide's stability and enables it to cross the blood-brain barrier, allowing for central nervous system effects after peripheral administration.[1][2] Preclinical studies in rodent models have demonstrated its potential as a therapeutic agent for obesity and type 2 diabetes, primarily through its anorexigenic (appetite-suppressing) and glucose-lowering effects.[1][2][3] These application notes provide a summary of dosages and detailed protocols for in vivo studies using palm¹¹-PrRP31.

Data Presentation

In Vitro Receptor Binding Affinity

palm¹¹-PrRP31 exhibits a high binding affinity for its primary receptor, GPR10, as well as for Neuropeptide FF receptors (NPFF-R1 and NPFF-R2). Palmitoylation at position 11 increases the binding affinity for these receptors compared to the natural PrRP31.

ReceptorBinding Affinity (Ki, nM)
GPR10High (in the nanomolar range)
NPFF-R2High (in the nanomolar range)
NPFF-R1High (in the nanomolar range)

Note: Specific Ki values were stated to be in the nanomolar range, but precise values were not consistently provided across the initial search results.

In Vivo Dosages and Administration Routes in Rodent Models

The following table summarizes common dosages and administration methods for palm¹¹-PrRP31 in various rodent models. The typical dose is 5 mg/kg, with the route and frequency varying based on the experimental design.

Animal ModelDosageAdministration RouteFrequencyVehicleStudy Focus
Diet-Induced Obese (DIO) Mice5 mg/kgSubcutaneous (SC)Twice dailySalineAnti-obesity, Glucose metabolism
Wistar Kyoto (WKY) Rats with DIO5 mg/kgIntraperitoneal (IP)Once daily (Mon-Fri)SalineAnti-obesity, Antidiabetic
fa/fa Rats (Leptin signaling disruption)5 mg/kg/dayContinuous Infusion (Alzet osmotic pumps)ContinuousSalineNeuroprotection, Glucose metabolism
SHROB Rats (Metabolic Syndrome)5 mg/kgIntraperitoneal (IP)Once dailySalineGlucose tolerance
WKY Rats (Acute Inflammation)5 mg/kgIntraperitoneal (IP)Once daily for 7 days (pretreatment)SalineAnti-inflammatory effects

Experimental Protocols

Protocol 1: Evaluation of Anti-Obesity and Glucose-Lowering Effects in a Diet-Induced Obesity (DIO) Mouse Model

This protocol outlines a typical study to assess the efficacy of palm¹¹-PrRP31 in a diet-induced obesity model.

1. Animal Model and Diet:

  • Species: C57BL/6J mice.
  • Diet: Induce obesity by feeding a high-fat (HF) diet for 12 weeks. A typical HF diet composition consists of 40% standard chow, 34% powdered cow-milk-based human baby formula, 25% lard, and 1% corn starch (by weight).[4]
  • Control Group: A control group should be fed a standard low-fat diet.

2. Drug Preparation and Administration:

  • Compound: palm¹¹-PrRP31.
  • Vehicle: Dissolve in sterile saline.
  • Dosage: 5 mg/kg body weight.[5]
  • Administration: Administer subcutaneously (SC) twice daily.[5]
  • Control: Administer an equivalent volume of saline to the control and HF diet vehicle groups.
  • Duration: 2 to 4 weeks.[3]

3. Monitoring and Endpoints:

  • Body Weight and Food Intake: Monitor and record daily.
  • Oral Glucose Tolerance Test (OGTT): Perform at the end of the treatment period (see Protocol 3 for details).
  • Tissue Collection: At the end of the study, euthanize animals and collect blood plasma, liver, and adipose tissue for further analysis (e.g., plasma levels of insulin (B600854), leptin, triglycerides, cholesterol; gene expression in tissues).

Protocol 2: Assessment of Neuroprotective Effects in fa/fa Rats

This protocol is designed to evaluate the neuroprotective properties of palm¹¹-PrRP31 in a genetic model of obesity with leptin signaling disruption.

1. Animal Model:

  • Species: Zucker Diabetic Fatty (fa/fa) rats and their lean littermates as controls.
  • Age: 32 weeks.[6]

2. Drug Preparation and Administration:

  • Compound: palm¹¹-PrRP31.
  • Vehicle: Dissolve in sterile saline.
  • Dosage: 5 mg/kg/day.[6]
  • Administration: Administer via continuous subcutaneous infusion using Alzet osmotic pumps for chronic delivery.[6]
  • Duration: 2 months.[6]

3. Monitoring and Endpoints:

  • Body Weight and Food Intake: Monitor throughout the study.
  • Oral Glucose Tolerance Test (OGTT): Perform at the end of the treatment period.
  • Tissue Collection: Collect plasma, brain (specifically hippocampus), and other relevant tissues.
  • Analysis: Measure markers of insulin signaling, neuroinflammation, and synaptogenesis in the hippocampus via western blotting and immunohistochemistry.[6]

Protocol 3: Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess glucose metabolism.

1. Preparation:

  • Fast animals overnight (for rats) or for 6 hours (for mice).[5][7]

2. Procedure:

  • Record baseline blood glucose from the tail vein.
  • Administer a glucose solution (2 g/kg body weight) via oral gavage.[5]
  • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

3. Data Analysis:

  • Plot blood glucose levels over time.
  • Calculate the Area Under the Curve (AUC) to quantify glucose tolerance.

Visualizations

Signaling Pathways

Signaling_Pathways cluster_receptors Receptors cluster_downstream Downstream Signaling palm11_PrRP31 palm¹¹-PrRP31 GPR10 GPR10 palm11_PrRP31->GPR10 NPFF_R2 NPFF-R2 palm11_PrRP31->NPFF_R2 NPFF_R1 NPFF-R1 palm11_PrRP31->NPFF_R1 ERK ERK Phosphorylation GPR10->ERK Akt Akt Phosphorylation GPR10->Akt CREB CREB Phosphorylation GPR10->CREB NPFF_R2->ERK NPFF_R2->Akt NPFF_R2->CREB NPFF_R1->ERK NPFF_R1->Akt NPFF_R1->CREB

Experimental Workflow for DIO Studies

DIO_Workflow cluster_treatment Treatment Phase (2-4 weeks) start Start: C57BL/6J Mice hf_diet High-Fat Diet (12 weeks) start->hf_diet randomization Randomization hf_diet->randomization group1 Vehicle (Saline) SC, twice daily randomization->group1 group2 palm¹¹-PrRP31 (5 mg/kg) SC, twice daily randomization->group2 monitoring Daily Monitoring: - Body Weight - Food Intake group1->monitoring group2->monitoring ogtt Oral Glucose Tolerance Test (OGTT) monitoring->ogtt euthanasia Euthanasia & Tissue Collection ogtt->euthanasia

Logical Relationships in Leptin Signaling

Leptin_Relationship cluster_effects_intact Effects with Intact Signaling cluster_effects_disrupted Effects with Disrupted Signaling leptin_signaling Leptin Signaling Status intact Intact Leptin Signaling (e.g., DIO models) leptin_signaling->intact Present disrupted Disrupted Leptin Signaling (e.g., fa/fa rats) leptin_signaling->disrupted Absent bw_reduction Body Weight Reduction intact->bw_reduction glucose_improvement Improved Glucose Tolerance intact->glucose_improvement no_bw_reduction No Body Weight Reduction disrupted->no_bw_reduction glucose_improvement2 Improved Glucose Tolerance disrupted->glucose_improvement2 neuroprotection Neuroprotective Effects disrupted->neuroprotection

References

Application Notes and Protocols for palm11-TTDS-PrRP31 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

palm11-TTDS-PrRP31 is a potent and long-acting synthetic analog of the endogenous prolactin-releasing peptide (PrRP31). This lipidized peptide is a strong agonist of the G protein-coupled receptor GPR10, with an EC50 of 84 pM.[1] The addition of a palmitoyl (B13399708) group at the 11th position enhances its stability and allows it to cross the blood-brain barrier, enabling central effects after peripheral administration.[2][3] Research has highlighted its potential therapeutic applications due to its anorexigenic, anti-inflammatory, and neuroprotective properties.[1][4][5]

These application notes provide detailed protocols for the preparation of this compound solutions for use in various research settings.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Target ReceptorGPR10[1]
Agonist Potency (EC50)84 pM[1]
Solubility10 mM in DMSO[6]
In vivo solventSaline[4][7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, RNase/DNase-free microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Pre-weighing Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Reconstitution: Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of peptide with a molecular weight of X g/mol , you would add Y µL of DMSO. (Note: The exact molecular weight should be obtained from the manufacturer's certificate of analysis to calculate the precise volume of DMSO needed.)

  • Solubilization: Gently vortex or sonicate the solution to ensure the peptide is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for In Vitro Cellular Assays

This protocol details the dilution of the 10 mM DMSO stock solution into an aqueous buffer suitable for cell culture experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile phosphate-buffered saline (PBS) or cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in your chosen aqueous buffer. For example, to prepare a 1 mM intermediate solution, dilute the 10 mM stock 1:10 in cell culture medium.

  • Final Working Solution: Further dilute the intermediate solution to the desired final concentration for your experiment. For example, to prepare a 1 µM working solution from a 1 mM intermediate, perform a 1:1000 dilution in cell culture medium.

  • DMSO Concentration Control: Ensure the final concentration of DMSO in the cell culture medium is below a level that could affect cellular viability or function (typically ≤ 0.1%). Prepare a vehicle control with the same final concentration of DMSO to account for any solvent effects.

  • Application: Add the final working solution to your cell cultures as per your experimental design.

Protocol 3: Preparation of Dosing Solutions for In Vivo Animal Studies

This protocol outlines the preparation of this compound solutions for peripheral administration in animal models.

Materials:

  • 10 mM this compound stock solution in DMSO (or lyophilized powder)

  • Sterile saline (0.9% NaCl)

  • Sterile tubes for dilution

  • Calibrated micropipettes and sterile tips

Procedure:

  • Solubilization: Based on published studies, this compound can be dissolved in saline for in vivo administration.[4][7] If starting from a lyophilized powder, directly dissolve it in sterile saline to the desired final concentration. If starting from a DMSO stock, dilute the stock solution in sterile saline.

  • Dosage Calculation: Calculate the required concentration based on the desired dosage (e.g., 5 mg/kg) and the injection volume appropriate for the animal model.[5][7][8]

  • Vehicle Control: Prepare a vehicle control solution using the same solvent (e.g., saline with a corresponding low percentage of DMSO if applicable).

  • Administration: Administer the prepared solution to the animals via the desired route (e.g., intraperitoneal injection).[8]

Experimental Workflow: Solution Preparation

G cluster_stock Stock Solution Preparation cluster_invitro In Vitro Working Solution cluster_invivo In Vivo Dosing Solution A Lyophilized this compound B Add Anhydrous DMSO A->B C Vortex/Sonicate to Dissolve B->C D 10 mM Stock Solution C->D E Aliquot and Store at -80°C D->E F Thaw Stock Aliquot D->F For In Vitro Use J Thaw Stock Aliquot D->J For In Vivo Use G Dilute in Cell Culture Medium F->G H Final Working Solution G->H I Add to Cell Culture H->I K Dilute in Sterile Saline J->K L Final Dosing Solution K->L M Administer to Animal Model L->M

Caption: Workflow for preparing this compound solutions.

Signaling Pathways

This compound exerts its cellular effects by activating specific intracellular signaling cascades upon binding to its receptor, GPR10. The primary pathways implicated in its action are the PI3K/Akt and ERK/CREB pathways, which are crucial for promoting cell survival, growth, and synaptic plasticity.[9][10][11]

PI3K/Akt Signaling Pathway

Activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway is a key mechanism for the neuroprotective effects of this compound. This pathway is involved in regulating cell survival and inhibiting apoptosis.[9]

ERK/CREB Signaling Pathway

The Extracellular signal-regulated kinase (ERK)/cAMP response element-binding protein (CREB) pathway is also significantly upregulated by this compound.[9][11] This pathway plays a vital role in synaptic plasticity, learning, and memory.

G ligand This compound receptor GPR10 Receptor ligand->receptor pi3k PI3K receptor->pi3k erk ERK receptor->erk akt Akt pi3k->akt survival Cell Survival & Growth akt->survival creb CREB erk->creb plasticity Synaptic Plasticity & Memory creb->plasticity

Caption: Key signaling pathways activated by this compound.

References

Troubleshooting & Optimization

improving palm11-TTDS-PrRP31 solubility for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palm11-TTDS-PrRP31. The following information is designed to address common challenges, particularly regarding solubility, to ensure successful experimental outcomes.

Troubleshooting Guide: Improving this compound Solubility

The palmitoylation of this compound enhances its stability and in vivo efficacy but can present challenges for solubilization in aqueous buffers. Below is a guide to systematically address solubility issues.

Summary of Solubilization Strategies

For researchers encountering difficulties in dissolving lyophilized this compound, the following table summarizes recommended solvents and techniques. It is always advisable to test solubility with a small aliquot of the peptide before dissolving the entire sample.

Reagent/TechniqueRecommended Concentration/UseAdvantagesPotential Issues & Considerations
Sterile Water or Saline Primary solventBiologically compatible, ideal for in vivo studies.[1]May be insufficient for higher concentrations of the hydrophobic peptide.
Dimethyl Sulfoxide (DMSO) Initial dissolution; final concentration <1%High solubilizing power for hydrophobic peptides.Can be toxic to cells at higher concentrations; may interfere with some assays.
Dimethylformamide (DMF) Alternative to DMSOGood solubilizing power.Higher toxicity than DMSO; use with caution in cell-based assays.
Acetonitrile (ACN) Co-solvent with waterUseful for preparing analytical samples (e.g., HPLC).Not suitable for most biological assays.
Ammonium Bicarbonate (10%) For acidic peptides (if applicable)Can improve solubility by increasing the pH.May alter peptide activity or interact with other reagents.
Acetic Acid (10%) For basic peptides (if applicable)Can improve solubility by decreasing the pH.May cause peptide degradation over time.
Sonication Brief pulses (e.g., 3 x 10 seconds)Can break up peptide aggregates and aid dissolution.Excessive sonication can generate heat and degrade the peptide.
Gentle Warming To 37°CCan increase the solubility of some peptides.Avoid excessive heat to prevent degradation.
Detailed Experimental Protocol: Recommended Solubilization Method

This protocol outlines a stepwise approach for solubilizing this compound, starting with the least harsh conditions.

Materials:

  • Lyophilized this compound vial

  • Sterile, nuclease-free water or desired aqueous buffer (e.g., saline, PBS)

  • High-purity DMSO

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Preparation: Before opening, centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom. Allow the vial to equilibrate to room temperature.

  • Initial Attempt with Aqueous Buffer:

    • Add a small volume of sterile water or your desired aqueous buffer to the vial to create a concentrated stock solution.

    • Gently vortex the vial for 1-2 minutes.

    • Visually inspect the solution. If it is clear, the peptide has dissolved. You can then proceed to dilute it to your final working concentration.

  • Troubleshooting with Organic Solvent (if step 2 fails):

    • If the solution remains cloudy or contains visible particles, the peptide is not fully dissolved.

    • Add a minimal amount of DMSO to the vial (e.g., 10-20 µL for 1 mg of peptide) and vortex thoroughly. The solution should become clear.

    • Crucially, add your aqueous buffer to the DMSO-dissolved peptide stock slowly and dropwise while vortexing. This prevents the peptide from precipitating out of solution.

    • Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 1%, to minimize potential effects on your experiment.

  • Physical Assistance (if needed):

    • If aggregation is still suspected, sonicate the solution in a water bath for short intervals (e.g., 3 sessions of 10 seconds each), allowing the tube to cool on ice in between.

    • Gentle warming in a 37°C water bath for a few minutes can also aid dissolution.

  • Final Check and Storage:

    • Once the peptide is fully dissolved (a clear solution), it is ready for use.

    • For storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound difficult to dissolve in aqueous solutions?

A1: The "palm11" designation indicates that a palmitic acid group is attached to the peptide. This lipid modification makes the peptide more hydrophobic, which can significantly reduce its solubility in water-based buffers.

Q2: I dissolved the peptide in DMSO, but it precipitated when I added my aqueous buffer. What should I do?

A2: This often happens when the aqueous buffer is added too quickly. To prevent this, add the aqueous buffer to your DMSO stock solution very slowly, drop-by-drop, while continuously vortexing. This gradual change in solvent polarity helps keep the peptide in solution.

Q3: What is the optimal pH for dissolving this compound?

A3: The optimal pH for a peptide's solubility is generally away from its isoelectric point (pI). Without knowing the exact pI of this compound, you can perform a small-scale solubility test in buffers with different pH values (e.g., slightly acidic, neutral, and slightly basic) to determine the best condition.

Q4: Can I use detergents like SDS or Triton X-100 to improve solubility?

A4: While detergents can be effective in solubilizing highly hydrophobic peptides, they can also interfere with many biological assays and may denature the peptide or affect its activity. Their use should be carefully considered and validated for your specific experimental setup.

Q5: How should I store the reconstituted this compound solution?

A5: For short-term storage (a few days), the solution can be kept at 4°C. For long-term storage, it is best to make single-use aliquots and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Visualizations

Experimental Workflow and Signaling Pathways

cluster_workflow Troubleshooting Solubility Workflow start Start: Lyophilized This compound add_aqueous Add sterile water or aqueous buffer start->add_aqueous vortex Vortex gently add_aqueous->vortex is_dissolved Is the solution clear? vortex->is_dissolved success Ready for use is_dissolved->success Yes add_dmso Add minimal DMSO is_dissolved->add_dmso No vortex_dmso Vortex to dissolve add_dmso->vortex_dmso slow_dilution Slowly add aqueous buffer while vortexing vortex_dmso->slow_dilution is_dissolved2 Is the solution clear? slow_dilution->is_dissolved2 is_dissolved2->success Yes sonicate_warm Use sonication or gentle warming is_dissolved2->sonicate_warm No failure Consult further/ Consider alternative solvents is_dissolved2->failure Still not dissolved sonicate_warm->is_dissolved2

Caption: A logical workflow for troubleshooting this compound solubility issues.

cluster_pathway PrRP/GPR10 Signaling Pathway ligand This compound receptor GPR10 Receptor ligand->receptor g_protein Gq/11 & Gi/o receptor->g_protein plc PLC g_protein->plc Gq/11 erk ERK Activation g_protein->erk Gi/o jnk JNK Activation g_protein->jnk akt Akt Activation g_protein->akt ca_mobilization ↑ Intracellular Ca2+ plc->ca_mobilization ca_mobilization->erk creb CREB Activation erk->creb cellular_response Cellular Responses (e.g., gene expression, cell survival) jnk->cellular_response akt->cellular_response creb->cellular_response

Caption: Simplified signaling cascade initiated by this compound binding to GPR10.[2][3][4][5][6][7]

References

Technical Support Center: palm11-TTDS-PrRP31 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing palm11-TTDS-PrRP31 in in vivo experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and administration of this compound.

Issue Potential Cause Recommended Solution
Precipitation of the peptide during reconstitution. The solubility of this compound can be influenced by the solvent's pH and ionic strength.While saline is a commonly used vehicle, for initial solubilization, consider using a small amount of DMSO (e.g., 10 mM stock solution) before further dilution in your aqueous vehicle.[1] Alternatively, reconstitution in a sodium phosphate (B84403) buffer (pH 8.5) may improve solubility.[2]
Inconsistent anorexigenic or metabolic effects between experiments. Several factors can contribute to variability, including animal strain, age, diet, and the specific experimental conditions. The timing of administration and measurement can also be critical.Ensure strict standardization of your experimental protocol. This includes using animals of the same age and strain, maintaining a consistent diet and housing environment, and performing administrations and measurements at the same time of day. Refer to established protocols for dose-response studies to determine the optimal dose for your specific model.[3][4]
Lack of a significant body weight-lowering effect in certain obese animal models. The anorexigenic and body weight-reducing effects of palm11-PrRP31 can be dependent on intact leptin signaling pathways.In models with disrupted leptin signaling, such as fa/fa rats, palm11-PrRP31 may not produce anti-obesity effects.[5] However, it may still exert neuroprotective or other metabolic benefits.[5] Consider using models with intact leptin signaling for obesity studies.
Observed neuroprotective effects but no improvement in glucose metabolism. The various effects of palm11-PrRP31 may be mediated through different signaling pathways and may be influenced by the underlying pathology of the animal model.In some models of genetic obesity with severe insulin (B600854) resistance, the glucose-lowering effects of palm11-PrRP31 may be less pronounced or absent, while neuroprotective effects are still observed.[5]
Difficulty in achieving sustained exposure for chronic studies. Repeated injections can cause stress to the animals and may not provide consistent plasma concentrations of the peptide.For long-term studies, consider the use of Alzet osmotic pumps for continuous infusion.[5] This method ensures a steady delivery of the compound over an extended period.

Frequently Asked Questions (FAQs)

Formulation and Administration

  • Q1: What is the recommended vehicle for in vivo administration of this compound? A1: Saline is a commonly used and effective vehicle for the intraperitoneal (IP) and subcutaneous (SC) administration of this compound.[3][4]

  • Q2: How should I prepare this compound for injection? A2: The peptide should be dissolved in saline to the desired concentration.[3] For peptides that are difficult to dissolve, a stock solution can be prepared in a small amount of an organic solvent like DMSO and then diluted with saline or buffer.[1][2]

  • Q3: What are the typical doses used in rodent models? A3: A common dose for palm11-PrRP31 in rats and mice is 5 mg/kg, administered once daily via IP or SC injection.[3][4][6] For continuous infusion using osmotic pumps, a dose of 5 mg/kg/day has been reported.[5]

  • Q4: What is the purpose of the palmitoylation and the TTDS linker in this compound? A4: Palmitoylation, which is the attachment of a palmitic acid chain, significantly increases the stability of the PrRP31 peptide in vivo.[4] This modification allows the peptide to act centrally even after peripheral administration.[4] The TTDS (1,13-diamino-4,7,10-trioxatridecan-succinamic acid) linker is a spacer used to attach the palmitic acid to the peptide.[7]

Mechanism of Action and Effects

  • Q5: What is the primary mechanism of action for this compound? A5: this compound is a potent agonist for the G protein-coupled receptor 10 (GPR10).[1][8] It also shows activity as a dual agonist for the Neuropeptide FF receptor 2 (NPFFR2).[6]

  • Q6: What are the main in vivo effects of this compound? A6: The primary reported effects are anorexigenic (appetite-suppressing), leading to reduced food intake and body weight.[4] It also has demonstrated anti-inflammatory and neuroprotective properties and can improve glucose tolerance in certain models.[3][5][6]

  • Q7: Does this compound cross the blood-brain barrier? A7: Yes, the lipidization of PrRP31 allows it to cross the blood-brain barrier and exert central effects after peripheral administration.[4]

Experimental Protocols

In Vivo Administration Protocol (Adapted from published studies)

  • Preparation of this compound Solution:

    • On the day of injection, dissolve the lyophilized peptide in sterile saline to a final concentration appropriate for a 5 mg/kg dose.

    • Ensure the peptide is fully dissolved by gentle vortexing.

  • Animal Handling:

    • Acclimatize animals to the experimental conditions for at least one week prior to the start of the study.

    • Handle animals gently to minimize stress.

  • Administration:

    • For intraperitoneal (IP) injection, gently restrain the animal and inject the solution into the lower abdominal cavity.

    • For subcutaneous (SC) injection, lift a fold of skin on the back of the animal and insert the needle at the base of the tented skin.

    • For chronic studies, surgically implant Alzet osmotic pumps according to the manufacturer's instructions to deliver the desired daily dose.[5]

  • Monitoring:

    • Monitor food intake and body weight daily or as required by the experimental design.[3][6]

    • Observe animals for any signs of distress or adverse reactions.

Signaling Pathways

The biological effects of this compound are mediated through the activation of GPR10 and NPFFR2. Below are diagrams illustrating the key signaling cascades initiated by these receptors.

GPR10_Signaling cluster_cytoplasm Cytoplasm palm11 This compound GPR10 GPR10 palm11->GPR10 Gq Gq GPR10->Gq PI3K PI3K GPR10->PI3K ERK ERK GPR10->ERK PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Akt Akt PI3K->Akt CREB CREB ERK->CREB NPFFR2_Signaling palm11 This compound NPFFR2 NPFFR2 palm11->NPFFR2 Gi_o Gi/o NPFFR2->Gi_o AC Adenylate Cyclase Gi_o->AC inhibition cAMP ↓ cAMP AC->cAMP Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Animal_Acclimation Animal Acclimation (e.g., 1 week) Baseline_Measurement Baseline Measurements (Body Weight, Food Intake) Animal_Acclimation->Baseline_Measurement Peptide_Reconstitution Reconstitute this compound (e.g., in saline) Baseline_Measurement->Peptide_Reconstitution Administration Administer Peptide or Vehicle (IP, SC, or osmotic pump) Peptide_Reconstitution->Administration Daily_Monitoring Daily Monitoring (Body Weight, Food Intake) Administration->Daily_Monitoring Terminal_Procedures Terminal Procedures (e.g., OGTT, tissue collection) Daily_Monitoring->Terminal_Procedures Biochemical_Assays Biochemical Assays (e.g., plasma insulin, lipids) Terminal_Procedures->Biochemical_Assays Data_Analysis Data Analysis and Statistical Evaluation Biochemical_Assays->Data_Analysis

References

Technical Support Center: Optimizing palm11-TTDS-PrRP31 Dosage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals working with the G protein-coupled receptor (GPCR) agonist, palm11-TTDS-PrRP31. The information is based on the known signaling of the Prolactin-Releasing Peptide (PrRP) receptor, GPR10, and its agonists.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary molecular target?

A1: this compound is understood to be a lipidated analog of the 31-amino acid Prolactin-Releasing Peptide (PrRP31). The lipid modification, typically palmitoylation, is designed to improve the peptide's stability and pharmacokinetic properties. Its primary molecular target is the Prolactin-Releasing Peptide Receptor (PrRPR), also known as GPR10, a class A GPCR.[1][2] PrRP and its receptor are involved in various physiological processes, including energy homeostasis, stress responses, and cardiovascular regulation.[3][4][5]

Q2: What are the primary signaling pathways activated by GPR10 upon agonist binding?

A2: GPR10 is known to be pleiotropic, coupling to multiple G protein families. The primary pathways are through Gq/11 and Gi/o.[1][6]

  • Gq/11 Pathway: Activation of this pathway stimulates Phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC).[7][8]

  • Gi/o Pathway: Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][9] Downstream of these initial events, agonist binding can trigger the phosphorylation of several kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and protein kinase B (Akt).[7][10][11]

Q3: How should I reconstitute and store the this compound peptide?

A3: Lyophilized peptides, especially lipidated ones, require careful handling. It is recommended to first dissolve the peptide in a small amount of an organic solvent like DMSO. Once fully dissolved, add an aqueous buffer (e.g., PBS or sterile water) to achieve the desired final concentration for your stock solution. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q4: What is a recommended starting concentration range for a dose-response experiment?

A4: For a novel peptide agonist, a wide concentration range is recommended for the initial characterization. A typical starting range would be from 1 picomolar (1 pM) to 10 micromolar (10 µM). This wide range helps to capture the full dose-response curve, including the baseline, EC50 (half-maximal effective concentration), and the saturation point.

Signaling and Experimental Workflow Diagrams

GPR10_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist This compound Receptor GPR10 (PrRP Receptor) Agonist->Receptor Binds Gq Gαq/11 Receptor->Gq Activates Gi Gαi/o Receptor->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates AC Adenylyl Cyclase (AC) Gi->AC Inhibits IP3 IP3 PLC->IP3 Generates cAMP ↓ cAMP AC->cAMP Produces Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Releases PKC PKC Ca2->PKC Activates ERK p-ERK PKC->ERK Modulates cAMP->ERK Modulates Cellular Response Cellular Response ERK->Cellular Response

Caption: GPR10 receptor signaling cascade upon agonist binding.

Dosage_Optimization_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis A1 Reconstitute Peptide Stock A3 Seed Cells into Assay Plate A1->A3 A2 Culture & Harvest GPR10-expressing cells A2->A3 B1 Prepare Serial Dilutions of Peptide A3->B1 Proceed to Treatment B2 Add Peptide to Wells Incubate B1->B2 B3 Add Assay Reagents (e.g., Fluo-4 AM or cAMP kit) B2->B3 B4 Measure Signal (Fluorescence/Luminescence) B3->B4 C1 Subtract Background Normalize Data B4->C1 Proceed to Analysis C2 Plot Dose-Response Curve (Concentration vs. Signal) C1->C2 C3 Calculate EC₅₀/IC₅₀ Determine Optimal Dose C2->C3

Caption: Experimental workflow for dosage optimization.

Troubleshooting Guide

Q5: I am not observing any response to this compound, but my positive control works.

A5:

  • Peptide Solubility/Integrity: Lipidated peptides can be prone to aggregation or adsorption to plasticware. Ensure the peptide was fully dissolved in an organic solvent before adding aqueous buffer. Try vortexing the stock solution thoroughly before making dilutions.

  • Receptor Expression: Confirm that the cell line used expresses sufficient levels of GPR10. If using a transiently transfected system, optimize transfection efficiency.

  • Incorrect Signaling Readout: You may be measuring a pathway that is not robustly activated in your specific cell system. Since GPR10 couples to both Gq and Gi, if you are measuring cAMP inhibition (Gi), try a calcium mobilization assay (Gq), or vice-versa.[1][8]

Q6: There is high variability between my replicate wells.

A6:

  • Inconsistent Cell Seeding: Uneven cell density across the plate is a common cause of variability. Ensure cells are thoroughly resuspended to a single-cell suspension before plating. When seeding, gently swirl the plate to ensure an even distribution of cells.

  • Pipetting Errors: Small volumes used in 96- or 384-well plates can lead to significant errors. Use calibrated pipettes and practice consistent technique. For serial dilutions, ensure thorough mixing at each step.

  • Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations. Avoid using the outermost rows and columns for critical measurements, or ensure the incubator has good humidity control.

Q7: My dose-response curve is not sigmoidal (e.g., it is flat or biphasic).

A7:

  • Concentration Range is Off: If the curve is flat, the concentrations tested may be too high (on the plateau) or too low (at baseline). Perform a wider range-finding experiment.

  • Compound Cytotoxicity: At very high concentrations, peptides can sometimes cause cell death, leading to a drop in signal and a biphasic curve. Check cell viability using a method like Trypan Blue exclusion or a commercial cytotoxicity assay.

  • Off-Target Effects: The peptide may be interacting with other receptors or signaling pathways at high concentrations.[11] This can sometimes be investigated using selective antagonists for suspected off-target receptors.

Quantitative Data Summary

The following tables provide example data for a dose-response experiment and recommended starting conditions for a calcium mobilization assay.

Table 1: Example Dose-Response Data for a Calcium Mobilization Assay

Agonist Concentration (M)Log ConcentrationRelative Fluorescence Units (RFU)% of Max Response
1.00E-11-11.01052.1%
1.00E-10-10.025010.4%
1.00E-09-9.085035.4%
5.00E-09 -8.3 1200 50.0% (EC₅₀)
1.00E-08-8.0185077.1%
1.00E-07-7.0235097.9%
1.00E-06-6.02400100.0%

Table 2: Recommended Starting Parameters for a Calcium Mobilization Assay

ParameterRecommended ConditionNotes
Cell Line HEK293 or CHO cells stably expressing GPR10These are common backgrounds for GPCR assays.[11]
Plate Format 96-well or 384-well, black-walled, clear bottomOpaque walls reduce well-to-well crosstalk.
Seeding Density 20,000 - 50,000 cells/well (96-well)Optimize for a confluent monolayer on the day of the assay.[12]
Peptide Concentration 10⁻¹² M to 10⁻⁵ MA broad range to define the full curve.
Assay Buffer Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPESMaintains physiological pH and ion concentration.
Incubation Time 1-2 hours for dye loading; seconds to minutes for signal readingCalcium flux is rapid; a kinetic plate reader is required.[13]

Experimental Protocols

Protocol 1: Calcium Mobilization Assay

This protocol is designed to measure the increase in intracellular calcium following GPR10 activation, a hallmark of Gq signaling.[12][13]

Materials:

  • HEK293 cells stably expressing human GPR10.

  • Black-walled, clear-bottom 96-well microplates.

  • This compound peptide.

  • Assay Buffer: HBSS supplemented with 20 mM HEPES and 2.5 mM probenecid.

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed GPR10-expressing cells into 96-well plates at an optimized density to achieve a 90-100% confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer.

  • Remove cell culture medium from the plate and add 100 µL of the dye loading solution to each well.

  • Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Plate Preparation: In a separate plate, prepare 5x final concentration serial dilutions of this compound in Assay Buffer.

  • Measurement: Place the cell plate and compound plate into the fluorescence plate reader.

  • Set the instrument to record fluorescence (e.g., Excitation: 494 nm, Emission: 516 nm) over time.

  • Establish a stable baseline reading for 10-20 seconds.

  • Configure the instrument to add 25 µL of the compound dilutions from the compound plate to the cell plate.

  • Continue recording the fluorescence signal for an additional 2-3 minutes to capture the peak calcium response.

  • Data Analysis: For each well, determine the peak fluorescence response and normalize it to the baseline. Plot the normalized response against the logarithm of the agonist concentration to determine the EC₅₀.

Protocol 2: cAMP Inhibition Assay

This protocol measures the ability of this compound to inhibit adenylyl cyclase and reduce cAMP levels, which is characteristic of Gi signaling.[14][15][16]

Materials:

  • CHO-K1 cells stably expressing human GPR10.

  • White, opaque 384-well microplates.

  • This compound peptide.

  • Forskolin (B1673556) (adenylyl cyclase activator).

  • IBMX (phosphodiesterase inhibitor).

  • HTRF or AlphaScreen cAMP assay kit.

  • Plate reader capable of time-resolved fluorescence or luminescence.

Procedure:

  • Cell Plating: Harvest and resuspend GPR10-expressing cells in assay buffer containing IBMX. Dispense the cell suspension into the wells of a 384-well plate.

  • Agonist Treatment: Add serial dilutions of this compound to the wells. Incubate for 30 minutes at room temperature. This step allows the agonist to bind to the Gi-coupled receptor and pre-inhibit adenylyl cyclase.

  • Adenylyl Cyclase Stimulation: Add a fixed concentration of forskolin to all wells (except negative controls). A typical concentration is one that elicits ~80% of its maximal cAMP response (the EC₈₀). Incubate for another 30 minutes at room temperature.

  • Cell Lysis and Detection: Add the cAMP detection reagents (e.g., HTRF antibody-conjugates) as per the manufacturer's protocol. This step lyses the cells and initiates the competitive immunoassay.

  • Incubate for 1 hour at room temperature, protected from light.

  • Measurement: Read the plate on a compatible plate reader according to the assay kit's instructions (e.g., HTRF ratio).

  • Data Analysis: The signal will be inversely proportional to the amount of cAMP produced. Convert the raw data to cAMP concentrations using a standard curve. Plot the cAMP concentration against the logarithm of the agonist concentration to determine the IC₅₀ (half-maximal inhibitory concentration).

References

preventing degradation of palm11-TTDS-PrRP31 in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palm11-TTDS-PrRP31. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution and to provide guidance on its handling and use in experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it lipidized?

A1: this compound is a synthetic analog of the endogenous 31-amino acid prolactin-releasing peptide (PrRP31). The "palm11" indicates that a palmitic acid (a 16-carbon fatty acid) is attached at the 11th amino acid position (lysine) via a TTDS linker. This lipidization is a key modification designed to increase the peptide's stability and prolong its half-life compared to the natural, unmodified PrRP31.[1][2][3] This enhanced stability allows for its central effects even after peripheral administration in preclinical studies.[2][4][5][6]

Q2: How should I store lyophilized and reconstituted this compound?

A2: Proper storage is critical to prevent degradation. For long-term storage, lyophilized this compound should be kept at -20°C or -80°C. Once reconstituted in solution, it is recommended to prepare single-use aliquots and store them frozen at -20°C or colder to avoid repeated freeze-thaw cycles, which can degrade the peptide.

Q3: What is the expected stability of this compound in solution compared to unmodified PrRP31?

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of peptide activity in my assay. 1. Degradation in solution: The peptide may have degraded due to improper storage, handling, or harsh experimental conditions (e.g., high pH, temperature).2. Adsorption to surfaces: Peptides can adsorb to plastic or glass surfaces, reducing the effective concentration.3. Oxidation: Cysteine, methionine, or tryptophan residues (if present in the full sequence) are susceptible to oxidation.1. Verify storage and handling: Ensure the peptide was stored at the correct temperature and that freeze-thaw cycles were minimized. Reconstitute a fresh vial of lyophilized peptide.2. Use low-binding labware: Utilize low-protein-binding microcentrifuge tubes and pipette tips.3. Use antioxidants: For peptides with susceptible residues, consider including antioxidants like DTT or TCEP in your buffers, but be aware of their potential to interfere with disulfide bonds if present.
Precipitation or cloudiness observed in the peptide solution. 1. Poor solubility: The peptide may not be fully dissolved or may be aggregating at the current concentration and buffer conditions.2. Isoelectric point precipitation: The pH of the solution may be close to the peptide's isoelectric point (pI), where solubility is at its minimum.3. Contamination: The solution may be contaminated with bacteria or other particulates.1. Ensure complete dissolution: Follow the manufacturer's instructions for reconstitution. Gentle vortexing or sonication may be required. Consider using a different solvent if recommended.2. Adjust pH: Modify the buffer pH to be at least one unit away from the peptide's pI.3. Use sterile techniques: Reconstitute the peptide in a sterile buffer and handle it under sterile conditions to prevent contamination.
Inconsistent results between experiments. 1. Inaccurate peptide concentration: This could be due to incomplete dissolution, adsorption to surfaces, or degradation over time.2. Variability in solution preparation: Inconsistent buffer pH or composition can affect peptide stability and activity.3. Repeated freeze-thaw cycles: Aliquots that have been frozen and thawed multiple times may have reduced peptide integrity.1. Quantify peptide concentration: Use a spectrophotometer (A280) or a peptide quantification assay to determine the precise concentration after reconstitution.2. Standardize protocols: Use a consistent and well-documented protocol for preparing all solutions.3. Use fresh aliquots: For each experiment, thaw a new, single-use aliquot of the peptide solution.

Experimental Protocols

Protocol: Assessing the In Vitro Stability of this compound in Solution

This protocol provides a general framework for determining the stability of this compound in a specific buffer or medium using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

1. Materials and Reagents:

  • Lyophilized this compound

  • Solvent for reconstitution (e.g., sterile water, DMSO, as recommended by the supplier)

  • Incubation buffer (your experimental buffer, e.g., PBS pH 7.4)

  • Quenching/Precipitating solution (e.g., Acetonitrile with 1% Trifluoroacetic Acid (TFA))

  • RP-HPLC system with a C18 column

  • HPLC mobile phase A: 0.1% TFA in water

  • HPLC mobile phase B: 0.1% TFA in acetonitrile

  • Low-protein-binding microcentrifuge tubes

  • Incubator or water bath set to the desired temperature (e.g., 37°C)

2. Procedure:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the recommended solvent.

  • Dilute the stock solution into the pre-warmed incubation buffer to the final desired concentration (e.g., 100 µg/mL).

  • Timepoint 0: Immediately after dilution, take an aliquot (e.g., 50 µL) and mix it with an equal volume of the quenching solution. This sample represents 100% intact peptide. Store at 4°C until HPLC analysis.

  • Incubate the remaining solution at the desired temperature (e.g., 37°C).

  • Collect timepoints: At various time intervals (e.g., 1, 2, 4, 8, 24 hours), collect aliquots of the same volume as the T0 sample and mix them with the quenching solution. Store at 4°C.

  • Sample preparation for HPLC: Centrifuge all quenched samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet any precipitated proteins or aggregates.

  • HPLC analysis:

    • Transfer the supernatant from each timepoint to an HPLC vial.

    • Inject a standard volume of each sample onto the RP-HPLC system.

    • Elute the peptide using a gradient of mobile phase B (e.g., 5% to 95% over 30 minutes).

    • Monitor the absorbance at a suitable wavelength (e.g., 220 nm or 280 nm).

  • Data analysis:

    • Identify the peak corresponding to the intact this compound based on the retention time from the T0 sample.

    • Integrate the peak area for the intact peptide at each timepoint.

    • Calculate the percentage of peptide remaining at each timepoint relative to the T0 sample.

    • Plot the percentage of remaining peptide versus time to determine the degradation kinetics and calculate the half-life (T½).

Visualizations

Logical Workflow for Peptide Stability Assessment

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_peptide Reconstitute Lyophilized This compound prep_buffer Prepare Incubation Buffer start_incubation Spike Peptide into Buffer (Start Incubation at 37°C) prep_buffer->start_incubation sample_t0 Take T0 Sample (Quench Immediately) start_incubation->sample_t0 sample_tx Collect Samples at Timepoints (T1, T2, ...Tn) start_incubation->sample_tx centrifuge Centrifuge Samples sample_t0->centrifuge sample_tx->centrifuge hplc Analyze Supernatant by RP-HPLC centrifuge->hplc data_analysis Integrate Peak Areas & Calculate % Remaining hplc->data_analysis result Determine Degradation Rate and Half-life (T½) data_analysis->result

Caption: Workflow for assessing the in vitro stability of this compound.

Signaling Pathways of PrRP31 and its Analogs

PrRP31 and its lipidized analogs, including this compound, exert their effects by activating specific intracellular signaling pathways, primarily through the GPR10 receptor. These pathways are crucial for promoting cell survival and growth.

G peptide PrRP31 or This compound receptor GPR10 Receptor peptide->receptor pi3k PI3K receptor->pi3k Activates ras Ras receptor->ras Activates akt Akt/PKB pi3k->akt survival Cell Survival & Growth akt->survival apoptosis Suppression of Apoptosis akt->apoptosis raf Raf ras->raf mek MEK raf->mek erk ERK1/2 mek->erk creb CREB erk->creb creb->survival

Caption: Key signaling pathways activated by PrRP31 and its analogs.

References

troubleshooting inconsistent results with palm11-TTDS-PrRP31

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using palm¹¹-PrRP31. The information is tailored for scientists and drug development professionals to address potential inconsistencies in experimental results.

Frequently Asked Questions (FAQs)

Q1: What is palm¹¹-PrRP31?

A1: palm¹¹-PrRP31 is a synthetic, palmitoylated analog of the natural neuropeptide Prolactin-Releasing Peptide (PrRP31). The palmitoylation at the 11th amino acid position enhances the peptide's stability and its ability to act centrally after peripheral administration.[1][2] It is investigated for its potential in treating obesity, type 2 diabetes, and for its neuroprotective effects.[1][3][4]

Q2: What is the primary mechanism of action for palm¹¹-PrRP31?

A2: palm¹¹-PrRP31 acts as an agonist for the GPR10 receptor, as well as the neuropeptide FF receptors NPFF-R1 and NPFF-R2.[5] Its binding to these receptors activates downstream signaling pathways, including the PI3K/Akt and ERK-CREB pathways, which are crucial for cell survival, growth, and metabolic regulation.[3][5][6]

Q3: What are the known biological effects of palm¹¹-PrRP31?

A3:

  • Anorexigenic and Anti-diabetic: It can reduce food intake and lower blood glucose levels.[1][2]

  • Neuroprotective: It has shown neuroprotective properties in models of Alzheimer's disease-like pathology by reducing amyloid plaque deposition and neuroinflammation.[7]

  • Anti-inflammatory: It can mitigate inflammatory responses, for instance, by reducing levels of pro-inflammatory cytokines like TNFα.[1]

Q4: How does palm¹¹-PrRP31 differ from the natural PrRP31?

A4: The key difference is the addition of a palmitoyl (B13399708) group. This lipidization makes palm¹¹-PrRP31 more stable than the natural peptide.[1][2] This modification also increases its affinity for its target receptors GPR10 and NPFF-R2, and gives it a high affinity for the NPFF-R1 receptor.[5] Unlike natural PrRP31, the palmitoylated version can exert central effects after peripheral administration.[1]

Troubleshooting Guide for Inconsistent Results

Inconsistent Cellular Signaling Activation

Q: We are observing variable or no activation of the PI3K/Akt or ERK-CREB pathways after treating cells with palm¹¹-PrRP31. What could be the cause?

A: Several factors could contribute to this inconsistency:

  • Cell Line Specificity: Ensure your cell line (e.g., SH-SY5Y, CHO-K1) expresses the target receptors GPR10, NPFF-R1, or NPFF-R2.[5][6] Receptor expression levels can vary between cell types and even with passage number.

  • Peptide Integrity: Although more stable than PrRP31, palm¹¹-PrRP31 can still degrade. Ensure proper storage and handling. Repeated freeze-thaw cycles should be avoided. Consider verifying the peptide's integrity via mass spectrometry.

  • Inhibitor Specificity: If using kinase inhibitors (like U0126 for the ERK pathway) to verify the signaling pathway, ensure they are used at the correct concentration and that they are specific to the target kinase.[6]

  • Experimental Conditions: Factors such as serum concentration in the media and incubation time can significantly impact signaling outcomes. A time-course experiment is recommended to determine the optimal stimulation time for your specific cell line.

Workflow for Investigating Inconsistent Signaling Results

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Resolution Inconsistent Signaling Inconsistent Signaling Verify Receptor Expression Verify Receptor Expression Inconsistent Signaling->Verify Receptor Expression Start Here Check Peptide Integrity Check Peptide Integrity Verify Receptor Expression->Check Peptide Integrity Verify Receptor Expression->Check Peptide Integrity Optimize Dosing Optimize Dosing Check Peptide Integrity->Optimize Dosing Check Peptide Integrity->Optimize Dosing Control for Off-Target Effects Control for Off-Target Effects Optimize Dosing->Control for Off-Target Effects Consistent Results Consistent Results Optimize Dosing->Consistent Results If successful Control for Off-Target Effects->Consistent Results If successful

Caption: Troubleshooting workflow for inconsistent signaling.

Variable In Vivo Efficacy

Q: We are seeing inconsistent effects of palm¹¹-PrRP31 on body weight and glucose tolerance in our animal models. Why might this be?

A: In vivo experiments have several variables that can lead to inconsistent outcomes:

  • Leptin Signaling Status: The anorexigenic effects of palm¹¹-PrRP31 may depend on functional leptin signaling pathways.[4] In models with disrupted leptin signaling (e.g., fa/fa rats), the anti-obesity effects might be absent, although neuroprotective effects can persist.[4]

  • Animal Model: The choice of animal model is critical. Effects observed in one model (e.g., WKY rats with diet-induced obesity) may not be fully replicable in another (e.g., Koletsky rats).[1][4]

  • Route and Duration of Administration: The method of administration (e.g., intraperitoneal injection vs. osmotic pumps) and the duration of the treatment can significantly influence the results.[4] Chronic administration may be necessary to observe certain effects.[7]

Summary of Dosing in Animal Models
Animal ModelDoseAdministration RouteDurationObserved Effects
fa/fa rats5 mg/kg per dayAlzet osmotic pumps2 monthsNeuroprotective effects, but no anti-obesity or glucose-lowering effects.[4]
WKY rats (LPS-induced inflammation)Not specified, but based on previous studiesIntraperitoneal7 days pretreatmentAttenuated inflammatory response.[1]
SHROB rats5 mg/kg once a dayIntraperitoneal21 daysImproved glucose tolerance.[7]
Unexpected Off-Target Effects

Q: We are observing effects that don't seem to be mediated by GPR10. What could be the reason?

A: palm¹¹-PrRP31 has a high affinity for NPFF-R1 and NPFF-R2, which could mediate some of its effects.[5] While it has fewer off-target activities compared to other analogs, it's important to consider potential interactions with other receptor systems, especially at higher concentrations.[5]

Key Signaling Pathways of palm¹¹-PrRP31

cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response palm¹¹-PrRP31 palm¹¹-PrRP31 GPR10 GPR10 palm¹¹-PrRP31->GPR10 NPFF-R1/R2 NPFF-R1/R2 palm¹¹-PrRP31->NPFF-R1/R2 PI3K PI3K GPR10->PI3K ERK ERK GPR10->ERK NPFF-R1/R2->PI3K NPFF-R1/R2->ERK Akt Akt PI3K->Akt Cell Survival Cell Survival Akt->Cell Survival Growth Growth Akt->Growth CREB CREB ERK->CREB Neuroprotection Neuroprotection CREB->Neuroprotection

Caption: Signaling pathways activated by palm¹¹-PrRP31.

Experimental Protocols

General Protocol for In Vitro Kinase Activation Assay

This protocol is a generalized procedure based on methodologies suggested in the literature for assessing the activation of signaling pathways like PI3K/Akt and ERK-CREB in cell lines such as SH-SY5Y.[6]

  • Cell Culture and Plating:

    • Culture SH-SY5Y cells in appropriate media (e.g., DMEM with 10% FBS).

    • Plate cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours prior to treatment to reduce basal kinase activity.

  • Peptide Preparation and Treatment:

    • Reconstitute palm¹¹-PrRP31 in a suitable solvent (e.g., sterile water or saline) to create a stock solution.

    • Dilute the stock solution to the desired final concentration (e.g., 100 nM) in serum-free media.

    • Treat the serum-starved cells with the palm¹¹-PrRP31 solution for a predetermined time (e.g., 15-30 minutes for rapid phosphorylation events).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors.

    • Collect the lysate and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a standard assay (e.g., BCA assay).

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against the phosphorylated forms of the kinases of interest (e.g., p-Akt, p-ERK, p-CREB) and their total forms.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

References

Technical Support Center: palm11-TTDS-PrRP31 Administration

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

The following technical support center content for "palm11-TTDS-PrRP31" is generated based on a hypothetical compound. As of the time of this writing, "this compound" does not correspond to a publicly documented or commercially available substance. The information provided is based on common principles of peptide drug administration, prolactin-releasing peptide (PrRP) biology, and general laboratory practices. This guide is intended for illustrative purposes for the target audience of researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guidance and frequently asked questions for the administration and use of this compound, a putative long-acting Prolactin-Releasing Peptide (PrRP) analog.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental use of this compound.

Table 1: Troubleshooting Common Issues with this compound

Issue Potential Cause(s) Recommended Solution(s)
Poor Solubility - Incorrect solvent.- Low temperature of the solvent.- pH of the buffer is at the isoelectric point (pI) of the peptide.- Reconstitute in a small amount of organic solvent (e.g., DMSO, DMF) before diluting with aqueous buffer.- Gently warm the solution to 37°C.- Adjust the pH of the buffer to be at least 2 units away from the calculated pI.
Precipitation After Reconstitution - High concentration of the peptide.- Buffer incompatibility.- Improper storage of the stock solution.- Prepare a more dilute stock solution.- Test different buffer systems (e.g., PBS, Tris).- Store stock solutions at -80°C in aliquots to avoid freeze-thaw cycles.
Inconsistent In Vivo Efficacy - Degradation of the peptide.- Incorrect administration route.- Variability in animal models.- Ensure proper storage and handling to prevent degradation.- Confirm the recommended administration route (e.g., subcutaneous, intraperitoneal).- Increase the sample size and ensure consistent animal handling.
High Signal Variability in Immunoassays - Issues with antibody specificity.- Matrix effects from biological samples.- Inconsistent sample collection or processing.- Validate antibody specificity using control peptides.- Perform a spike and recovery experiment to assess matrix effects.- Standardize sample collection and processing protocols.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Protocol 1: Reconstitution of Lyophilized this compound
  • Pre-Reconstitution:

    • Allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15 minutes before opening.

    • Briefly centrifuge the vial to ensure all powder is at the bottom.

  • Solvent Selection:

    • Based on the peptide's properties, initial reconstitution in a small volume of sterile DMSO is recommended.

  • Reconstitution Procedure:

    • Add the calculated volume of DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM).

    • Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking.

  • Dilution in Aqueous Buffer:

    • For working solutions, dilute the DMSO stock solution with an appropriate sterile aqueous buffer (e.g., PBS, pH 7.4) to the final desired concentration.

    • Ensure the final concentration of DMSO is low (typically <1%) to avoid solvent effects in biological assays.

  • Storage:

    • Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.

    • Working solutions should be prepared fresh for each experiment.

Protocol 2: In Vivo Administration via Subcutaneous Injection
  • Animal Preparation:

    • Acclimate animals to the housing conditions for at least one week prior to the experiment.

    • On the day of injection, weigh each animal to calculate the precise dose.

  • Dose Preparation:

    • Prepare the required concentration of this compound in a sterile vehicle (e.g., saline or PBS).

    • Ensure the final injection volume is appropriate for the animal model (e.g., 5-10 mL/kg for mice).

  • Injection Procedure:

    • Gently restrain the animal.

    • Lift the skin on the back, slightly off the midline, to create a tent.

    • Insert a sterile needle (e.g., 27-30 gauge) into the base of the skin tent, parallel to the spine.

    • Aspirate briefly to ensure the needle is not in a blood vessel.

    • Inject the solution slowly.

    • Withdraw the needle and gently apply pressure to the injection site if needed.

  • Post-Injection Monitoring:

    • Monitor the animals for any adverse reactions at the injection site or systemic effects.

    • Follow the approved animal care and use protocol for post-procedure monitoring.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting this compound?

A1: Due to the likely presence of a lipid modification (palmitoylation), we recommend first dissolving the lyophilized peptide in a small amount of an organic solvent like DMSO. Subsequently, this stock solution can be diluted to the final working concentration with an appropriate aqueous buffer such as PBS (pH 7.4).

Q2: How should I store the reconstituted this compound?

A2: For long-term storage, the high-concentration stock solution (in DMSO) should be aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles. Diluted working solutions in aqueous buffers should be prepared fresh on the day of the experiment and any unused portion should be discarded.

Q3: What is the expected in vivo half-life of this compound?

A3: The "palm11" modification suggests palmitoylation, a strategy to extend the plasma half-life by promoting binding to albumin. While specific data for this compound is not available, similar modified peptides can have half-lives ranging from several hours to over 24 hours, a significant increase compared to the unmodified peptide.

Q4: What is the known signaling pathway for PrRP?

A4: Prolactin-Releasing Peptide (PrRP) primarily signals through the G-protein coupled receptor, GPR10 (also known as the PrRP receptor). Activation of GPR10 typically leads to the stimulation of the phospholipase C (PLC) pathway, resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, leads to an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC).

GPR10_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPR10 GPR10 (PrRP Receptor) This compound->GPR10 Binds Gq Gq protein GPR10->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: Signaling pathway of this compound via the GPR10 receptor.

Q5: Can I use a standard ELISA kit for PrRP to detect this compound?

A5: It depends on the epitope recognized by the antibodies in the ELISA kit. The modifications ("palm11-TTDS") could potentially interfere with antibody binding. It is crucial to validate the cross-reactivity of any commercial PrRP ELISA kit with this compound. A competition assay using the unmodified PrRP and the modified peptide would be a suitable validation method.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis Reconstitute 1. Reconstitute Lyophilized Peptide Prepare_Dose 2. Prepare Dosing Solution Reconstitute->Prepare_Dose Administer 3. Administer to Animal Model (e.g., SC) Prepare_Dose->Administer Collect_Samples 4. Collect Samples (Blood, Tissue) Administer->Collect_Samples Process_Samples 5. Process Samples (e.g., Plasma Isolation) Collect_Samples->Process_Samples Analyze 6. Analyze Samples (e.g., ELISA, LC-MS) Process_Samples->Analyze

Caption: General experimental workflow for in vivo studies.

Technical Support Center: palm11-TTDS-PrRP31 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing palm11-TTDS-PrRP31, a potent GPR10 agonist. The information is tailored for scientists in drug development and related fields to navigate common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a synthetic, lipidized analog of the human prolactin-releasing peptide 31 (PrRP31). It is a highly potent agonist for the G-protein coupled receptor 10 (GPR10), with a reported EC50 of 84 pM.[1][2] The "palm11" designation indicates that a palmitoyl (B13399708) group (a 16-carbon fatty acid) is attached at the 11th amino acid residue (lysine) of the PrRP31 sequence. This modification is facilitated by a "TTDS" (1,13-diamino-4,7,10-trioxatridecan-succinamic acid) linker.[2] This lipidization enhances the peptide's stability and ability to act centrally after peripheral administration, making it a valuable tool for studying the roles of PrRP in appetite regulation and metabolism.[1][3][4][5]

Q2: What are the primary applications of this compound in research?

A2: Due to its potent anorexigenic (appetite-suppressing) effects, this compound is primarily used in preclinical studies for obesity and type 2 diabetes mellitus.[6] Research applications include:

  • Investigating the role of the GPR10 signaling pathway in energy homeostasis.[3][7]

  • Studying the long-lasting effects of GPR10 agonism on food intake and body weight in models of diet-induced obesity.[5][7]

  • Exploring the neuroprotective and anti-inflammatory properties of lipidized PrRP analogs.[1][6]

  • Elucidating the downstream signaling cascades activated by GPR10, such as the MAPK/ERK and Akt pathways.[3][4]

Q3: How should I handle and store this compound?

A3: Like most peptides, especially lipidized ones, proper handling and storage are crucial to maintain integrity and activity.

  • Storage: Lyophilized powder should be stored at -20°C or -80°C for long-term stability.

  • Reconstitution: Due to its hydrophobic nature from the palmitoyl group, this compound may be challenging to dissolve in aqueous buffers alone.[8] It is often recommended to first dissolve the peptide in a small amount of an organic solvent like DMSO[9] and then slowly add the aqueous buffer to the desired concentration.

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is best to aliquot the reconstituted peptide solution into single-use volumes and store them at -20°C or -80°C.

Troubleshooting Guides

Issue 1: Poor Peptide Solubility or Precipitation in Aqueous Buffers
  • Symptom: The peptide does not fully dissolve, or a precipitate forms when diluting with aqueous buffer.

  • Cause: The palmitoyl group significantly increases the hydrophobicity of the peptide, leading to poor solubility in water-based solutions.[8]

  • Troubleshooting Steps:

    • Initial Dissolution in Organic Solvent: Dissolve the lyophilized peptide in 100% DMSO to create a concentrated stock solution.[9]

    • Gradual Dilution: While vortexing, slowly add your aqueous buffer (e.g., saline or PBS) to the DMSO stock solution to reach the final working concentration.

    • Sonication: If aggregation persists, gentle sonication can help to break up small aggregates and improve dissolution.

    • Adjusting pH: The solubility of peptides can be pH-dependent. Adjusting the pH of the aqueous buffer away from the peptide's isoelectric point can sometimes improve solubility.

    • Inclusion of Detergents: For in vitro assays, including a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) in the assay buffer can help prevent aggregation.

Issue 2: Inconsistent or No Biological Activity in Cell-Based Assays
  • Symptom: Lack of expected cellular response (e.g., no calcium mobilization or ERK phosphorylation) upon stimulation with this compound.

  • Cause: This could be due to several factors including peptide degradation, aggregation, or issues with the experimental setup.

  • Troubleshooting Steps:

    • Verify Peptide Integrity: Ensure the peptide has been stored correctly and has not undergone multiple freeze-thaw cycles. If in doubt, use a fresh vial.

    • Address Aggregation: Peptide aggregates can have reduced or no biological activity. Follow the solubility troubleshooting steps above. Consider centrifuging the peptide solution to pellet any insoluble aggregates before adding it to the cells.

    • Optimize Peptide Concentration: Perform a dose-response experiment to ensure you are using an effective concentration range. The reported EC50 for GPR10 is 84 pM, but higher concentrations (in the nanomolar range) are often used in cell-based signaling assays to ensure a robust response.[1][2]

    • Check Cell Line and Receptor Expression: Confirm that your cell line (e.g., CHO-K1, HEK293) expresses a functional GPR10 receptor.[10]

    • Assay Controls: Include a positive control (e.g., natural PrRP31) and a negative control (vehicle) to validate the assay performance.

Issue 3: High Variability in In Vivo Experiments
  • Symptom: Inconsistent effects on food intake or body weight in animal models.

  • Cause: Variability can arise from peptide preparation, administration route, and the animal model itself.

  • Troubleshooting Steps:

    • Consistent Peptide Preparation: Prepare the dosing solution fresh for each experiment, following the solubility guidelines to minimize aggregation.

    • Route of Administration: Intraperitoneal (IP) and subcutaneous (SC) injections are common.[1][11] Ensure consistent administration technique. For long-term studies, consider using osmotic pumps for continuous delivery.[12]

    • Animal Model Considerations: The metabolic state of the animals (e.g., fasted vs. freely fed, lean vs. obese) can significantly impact the anorexigenic effects of the peptide.[4] Ensure your experimental conditions are consistent and well-controlled.

    • Dose Selection: The effective dose can vary between animal models. Refer to published studies for appropriate dosage ranges (e.g., 5 mg/kg for rats).[11][12]

Experimental Protocols & Data

In Vitro GPR10 Activation Assay (ERK Phosphorylation)

This protocol is based on methods used for studying lipidized PrRP analogs in CHO-K1 cells expressing GPR10.[10]

  • Cell Culture: Culture CHO-K1 cells stably expressing human GPR10 in appropriate media.

  • Plating: Seed cells in 12-well plates and grow to 80-90% confluency.

  • Serum Starvation: Prior to stimulation, serum-starve the cells for 4-6 hours.

  • Peptide Stimulation: Prepare dilutions of this compound in serum-free media. Stimulate cells for 5-15 minutes at 37°C. A typical concentration range would be 10⁻¹¹ M to 10⁻⁶ M.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against phosphorylated ERK (p-ERK) and total ERK.

  • Analysis: Quantify band intensities and express p-ERK levels relative to total ERK.

ParameterRecommended Condition
Cell LineCHO-K1 or HEK293 expressing GPR10
Stimulation Time5-15 minutes
Concentration Range1 pM - 1 µM
Primary Endpointp-ERK / Total ERK ratio
In Vivo Anorexigenic Effect Study

This protocol is a general guideline based on studies in diet-induced obese (DIO) mice.[7]

  • Animal Model: Use male C57BL/6J mice with diet-induced obesity.

  • Acclimatization: Acclimate mice to individual housing and handling.

  • Peptide Administration: Administer this compound via subcutaneous injection at a specified dose (e.g., 1-5 mg/kg). The vehicle control would be saline.

  • Food Intake Measurement: Measure cumulative food intake at various time points post-injection (e.g., 1, 2, 4, 8, and 24 hours).

  • Body Weight Monitoring: Monitor body weight daily throughout the study.

  • Data Analysis: Compare food intake and body weight changes between the peptide-treated and vehicle-treated groups using appropriate statistical tests.

ParameterRecommended Condition
Animal ModelDiet-Induced Obese (DIO) Mice
Administration RouteSubcutaneous (SC)
Dosage1-5 mg/kg
Primary EndpointsCumulative Food Intake, Body Weight Change

Visualizations

GPR10_Signaling_Pathway cluster_membrane Cell Membrane GPR10 GPR10 G_protein Gq/11 GPR10->G_protein Activates palm11 This compound palm11->GPR10 Binds PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Phosphorylates Akt Akt PI3K->Akt Akt->CREB Phosphorylates

Caption: GPR10 Signaling Pathway activated by this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start_invitro Reconstitute Peptide cell_culture Culture GPR10-expressing cells stimulation Stimulate with this compound cell_culture->stimulation lysis Cell Lysis stimulation->lysis western_blot Western Blot for p-ERK/Akt lysis->western_blot end_invitro Quantify Signaling western_blot->end_invitro start_invivo Prepare Dosing Solution animal_model Acclimate DIO Mice injection Administer Peptide (SC) animal_model->injection food_intake Measure Food Intake injection->food_intake body_weight Monitor Body Weight injection->body_weight end_invivo Analyze Metabolic Effects food_intake->end_invivo body_weight->end_invivo

Caption: General workflow for in vitro and in vivo this compound experiments.

References

Technical Support Center: Method Refinement for palm¹¹-PrRP31 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing palm¹¹-PrRP31 in cell-based assays. The information is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and addressing common challenges.

Frequently Asked Questions (FAQs)

Q1: What is palm¹¹-PrRP31 and what is its primary receptor?

A1: palm¹¹-PrRP31 is a palmitoylated analog of Prolactin-releasing peptide (PrRP31).[1][2][3] This lipid modification enhances its stability and allows it to act centrally after peripheral administration.[3][4] Its primary receptor is the G-protein coupled receptor GPR10.[1][5]

Q2: What are the known signaling pathways activated by palm¹¹-PrRP31?

A2: palm¹¹-PrRP31 has been shown to activate the phosphoinositide-3 kinase-protein kinase B/Akt (PI3K-PKB/Akt) and the extracellular signal-regulated kinase/cAMP response element-binding protein (ERK-CREB) signaling pathways.[1][2][5] These pathways are crucial for promoting cell survival and growth.[1][2]

Q3: In what types of cell lines have palm¹¹-PrRP31 assays been successfully performed?

A3: Studies have successfully used the human neuroblastoma cell line SH-SY5Y to investigate the cellular signaling and anti-apoptotic properties of palm¹¹-PrRP31.[1][2] Chinese Hamster Ovary (CHO-K1) cells expressing GPR10, NPFF-R2, or NPFF-R1 have also been used to study its binding properties and signaling.[5]

Q4: What are the potential therapeutic applications of palm¹¹-PrRP31?

A4: Due to its role in regulating food intake and its neuroprotective effects, palm¹¹-PrRP31 is being investigated as a potential therapeutic agent for obesity, type 2 diabetes mellitus, and neurological disorders.[1][2] It has also demonstrated anti-inflammatory properties.[3]

Troubleshooting Guide

Problem 1: Low or no cellular response to palm¹¹-PrRP31 treatment.

  • Question: I am not observing the expected downstream effects (e.g., phosphorylation of Akt or ERK) after treating my cells with palm¹¹-PrRP31. What could be the issue?

  • Answer:

    • Receptor Expression: Confirm that your cell line expresses the GPR10 receptor at sufficient levels. The presence of specific binding sites for PrRP can be verified using radiolabeled ligand binding assays, as demonstrated with 125I-PrRP31 in SH-SY5Y cells.[1]

    • Peptide Integrity and Concentration: Ensure the palm¹¹-PrRP31 peptide is properly stored and handled to prevent degradation. Prepare fresh dilutions for each experiment. The effective concentration can vary between cell types; a concentration of 1 x 10⁻⁵ M has been shown to be effective in SH-SY5Y cells.[1]

    • Incubation Time: The activation of signaling pathways can be rapid. For instance, an 8-minute incubation was sufficient to detect increased phosphorylation of Akt and ERK in SH-SY5Y cells.[1] Optimize your incubation time by performing a time-course experiment.

    • Cell Culture Conditions: Ensure your cells are healthy and in the logarithmic growth phase.[6] Inconsistent cell handling, such as rough pipetting or over-trypsinization, can negatively impact results.[7]

Problem 2: High background signal in the assay.

  • Question: My control (untreated) wells show a high signal, making it difficult to detect a specific response to palm¹¹-PrRP31. How can I reduce this background?

  • Answer:

    • Serum Starvation: If you are assessing signaling pathways, it is crucial to serum-starve the cells prior to treatment. Serum contains growth factors that can activate the PI3K/Akt and ERK/CREB pathways, leading to high background.

    • Washing Steps: Ensure adequate washing of cells after incubation and before lysis to remove any residual medium or serum components.

    • Reagent Quality: Use high-quality, fresh reagents, including buffers and antibodies for detection (e.g., in Western blotting).

Problem 3: Inconsistent results between experiments.

  • Question: I am getting variable results each time I repeat the assay. What are the likely sources of this variability?

  • Answer:

    • Cell Passage Number: Use cells with a consistent and low passage number for all experiments. High passage numbers can lead to phenotypic and functional changes.[7]

    • Cell Seeding Density: Ensure that cells are seeded at the same density for each experiment, as cell density can affect assay outcomes.[7]

    • Reagent Preparation: Prepare master mixes of reagents (e.g., palm¹¹-PrRP31 dilutions, antibody solutions) to minimize pipetting errors between wells and plates.

    • Consistent Handling: Maintain consistent cell culture and assay conditions, including incubation times, temperatures, and handling techniques.[7]

Quantitative Data Summary

Table 1: Effect of palm¹¹-PrRP31 on Cell Viability in SH-SY5Y Cells under Methylglyoxal (B44143) (MG) Induced Stress

Treatment ConditionCell Viability (%)
Control100
1.2 mM MG only37
1.2 mM MG + 1 x 10⁻⁵ M PrRP3145
1.2 mM MG + 1 x 10⁻⁵ M palm¹¹-PrRP3153
0.6 mM MG only85
0.6 mM MG + 1 x 10⁻⁵ M PrRP31126
0.6 mM MG + 1 x 10⁻⁵ M palm¹¹-PrRP31137

Data extracted from a study on the neuroprotective effects of PrRP31 and its analog.[1]

Table 2: Activation of Signaling Proteins in SH-SY5Y Cells by palm¹¹-PrRP31

ProteinFold Increase vs. Control
p-Akt (Ser473)/Akt1.48
p-ERK/ERKSignificant increase (exact value not specified)
p-CREB/CREBSignificant increase (exact value not specified)

Data indicates that palm¹¹-PrRP31 significantly increased the phosphorylation of Akt, ERK, and CREB.[1]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for Neuroprotection

This protocol is adapted from studies investigating the protective effects of palm¹¹-PrRP31 against methylglyoxal (MG)-induced cytotoxicity in SH-SY5Y cells.[1]

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Pretreatment: Pretreat the cells with palm¹¹-PrRP31 (e.g., at a final concentration of 1 x 10⁻⁵ M) for 4 hours. Include untreated control wells.

  • Induction of Cytotoxicity: Add methylglyoxal (MG) to the wells at a final concentration of 0.6 mM or 1.2 mM.

  • Incubation: Incubate the plate for the desired duration to induce cell stress.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the control (untreated) cells.

Protocol 2: Western Blotting for Signaling Pathway Analysis

This protocol is for detecting the phosphorylation of Akt and ERK in response to palm¹¹-PrRP31 treatment.[1]

  • Cell Culture and Serum Starvation: Culture SH-SY5Y cells to 80-90% confluency. Serum-starve the cells for several hours before the experiment to reduce basal signaling.

  • Inhibitor Pretreatment (Optional): To confirm specificity, pre-incubate cells with selective inhibitors (e.g., PI3K or MEK inhibitors) for a short period (e.g., 2 minutes) before peptide treatment.[1]

  • palm¹¹-PrRP31 Treatment: Treat the cells with palm¹¹-PrRP31 (e.g., at a final concentration of 1 x 10⁻⁵ M) for a short duration (e.g., 8 minutes) at 37°C.[1]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[3]

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_pi3k PI3K/Akt Pathway cluster_erk ERK/CREB Pathway GPR10 GPR10 PI3K PI3K GPR10->PI3K ERK ERK GPR10->ERK palm11_PrRP31 palm¹¹-PrRP31 palm11_PrRP31->GPR10 Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt P Survival Cell Survival & Growth pAkt->Survival pERK p-ERK ERK->pERK P CREB CREB pERK->CREB pCREB p-CREB CREB->pCREB P Transcription Gene Transcription pCREB->Transcription

Caption: Signaling pathways activated by palm¹¹-PrRP31.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., SH-SY5Y) start->cell_culture treatment palm¹¹-PrRP31 Treatment (with controls) cell_culture->treatment assay_choice Select Assay treatment->assay_choice viability_assay Cell Viability Assay (e.g., MTT) assay_choice->viability_assay Viability western_blot Western Blot (for signaling) assay_choice->western_blot Signaling data_acquisition Data Acquisition viability_assay->data_acquisition western_blot->data_acquisition data_analysis Data Analysis data_acquisition->data_analysis end End data_analysis->end

Caption: General experimental workflow for palm¹¹-PrRP31 cell-based assays.

References

Validation & Comparative

A Head-to-Head Comparison: The Enhanced Efficacy of palm11-TTDS-PrRP31 Over Native PrRP31

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neuropeptide research and therapeutic development, prolactin-releasing peptide (PrRP) has emerged as a significant player in the regulation of appetite and energy homeostasis. Native PrRP31, an endogenous ligand for the G protein-coupled receptor GPR10, has demonstrated anorexigenic effects. However, its therapeutic potential is hampered by poor stability and limited ability to cross the blood-brain barrier. To overcome these limitations, a lipidized analog, palm11-TTDS-PrRP31, was developed. This guide provides a detailed comparison of this compound and native PrRP31, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Enhanced Receptor Activation and Potency

The primary mechanism of action for both peptides is the activation of GPR10. However, the modification in this compound significantly enhances its potency. While native PrRP31 is a potent agonist of GPR10, this compound exhibits even stronger agonistic activity.[1] This heightened potency is a key factor in its improved therapeutic profile.

ParameterThis compoundNative PrRP31Reference
GPR10 EC50 84 pM1.54 ± 0.26 nM (human)[1][2]
GPR10 Binding Affinity (Ki) Nanomolar range (higher affinity than native)1.03 ± 0.41 nM (human)[1][2]
NPFF-R1 Binding Affinity (Ki) High affinityLow to no affinity[3]
NPFF-R2 Binding Affinity (Ki) High affinityLower affinity than lipidized analog[3]

Superior In Vivo Efficacy: Anorexigenic and Metabolic Effects

The structural modifications of this compound not only increase its potency but also dramatically improve its pharmacokinetic properties. Unlike native PrRP31, which is largely ineffective when administered peripherally, the lipidized analog can cross the blood-brain barrier and exert central effects.[4][5] This leads to significant and long-lasting anorexigenic effects, making it a promising candidate for anti-obesity therapies.

EffectThis compoundNative PrRP31Reference
Anorexigenic Effect (peripheral administration) Strong, long-lasting reduction in food intakeIneffective[1][4]
Anti-Obesity Effect Significant body weight reduction in diet-induced obesity modelsNo significant effect[5][6]
Glucose Homeostasis Improves glucose tolerance and insulin (B600854) sensitivityNo significant effect[6][7]
Anti-inflammatory Effect Potent anti-inflammatory propertiesMinimal impact[8][9]

Signaling Pathway Activation

Both native PrRP31 and its lipidized analog, this compound, activate downstream signaling pathways upon binding to GPR10. These pathways are crucial for cell survival, growth, and metabolism. Key activated pathways include the PI3K-PKB/Akt and ERK-CREB signaling cascades.[2] The enhanced potency of this compound leads to a more robust activation of these pathways.

cluster_ligand Ligands cluster_receptor Receptor cluster_pathways Signaling Pathways PrRP31 Native PrRP31 GPR10 GPR10 PrRP31->GPR10 palm_PrRP31 This compound palm_PrRP31->GPR10 PI3K PI3K GPR10->PI3K ERK ERK GPR10->ERK Akt Akt PI3K->Akt CREB CREB ERK->CREB

Caption: PrRP31 and this compound signaling through GPR10.

Experimental Protocols

Receptor Binding Assay

This assay quantifies the affinity of the peptides for their receptors.

  • Cell Lines: HEK293 cells stably transfected with the GPR10 receptor.

  • Radioligand: [125I]-PrRP-20.

  • Procedure:

    • HEK293-GPR10 receptor-expressing cell membranes are incubated with the radioligand in a binding buffer (20 mM Tris-HCl, 5 mM Mg-Acetate, 2 mM EGTA, 0.5 mM PMSF, protease inhibitors, and 0.1% BSA, pH 7.4) at 25°C for 90 minutes.[2]

    • For competition studies, increasing concentrations of unlabeled native PrRP31 or this compound are added.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.[2]

    • Bound radioactivity is measured using a gamma counter.

    • Ki values are calculated from the IC50 values obtained from the competition curves.

In Vivo Anorexigenic Activity and Glucose Tolerance Test

These experiments assess the physiological effects of the peptides in animal models.

  • Animal Models: Diet-induced obese (DIO) mice or rats.

  • Peptide Administration:

    • This compound is administered peripherally (e.g., intraperitoneally or subcutaneously).

    • Native PrRP31 is typically administered centrally (e.g., intracerebroventricularly) for effect, or peripherally to demonstrate its lack of effect.

  • Anorexigenic Activity Protocol:

    • Animals are housed individually to monitor food intake accurately.

    • A baseline of daily food intake is established before peptide administration.

    • Peptides or vehicle (saline) are administered, and food intake is measured at regular intervals (e.g., 24, 48 hours) post-injection.

    • Body weight is also monitored throughout the study.

  • Oral Glucose Tolerance Test (OGTT) Protocol:

    • Following a period of peptide treatment, animals are fasted overnight.

    • A baseline blood glucose level is measured.

    • A bolus of glucose is administered orally.

    • Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 90, 120 minutes) after the glucose challenge.

    • The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

cluster_setup Experimental Setup cluster_anorexia Anorexigenic Activity cluster_ogtt Glucose Tolerance Test Animal_Model Diet-Induced Obese Rodents Peptide_Admin Peripheral Administration (this compound vs. Vehicle) Animal_Model->Peptide_Admin Food_Intake Measure Food Intake Peptide_Admin->Food_Intake Body_Weight Monitor Body Weight Peptide_Admin->Body_Weight Fasting Overnight Fasting Peptide_Admin->Fasting Glucose_Admin Oral Glucose Administration Fasting->Glucose_Admin Blood_Glucose Measure Blood Glucose Levels Glucose_Admin->Blood_Glucose

References

A Comparative Guide to the Efficacy of Palm11-TTDS-PrRP31 and Other GPR10 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the G-protein coupled receptor 10 (GPR10) agonist, Palm11-TTDS-PrRP31, with other relevant agonists. The following sections detail quantitative efficacy data, experimental methodologies, and associated signaling pathways to support researchers in their evaluation of these compounds.

Overview of GPR10 and its Agonists

G-protein coupled receptor 10 (GPR10), also known as the prolactin-releasing peptide receptor (PrRPR), is a key regulator of energy homeostasis, stress responses, and cardiovascular function.[1] Its endogenous ligands are the neuropeptides prolactin-releasing peptide-31 (PrRP31) and PrRP20.[2] Due to their therapeutic potential, particularly in the context of obesity and metabolic disorders, significant research has been dedicated to developing stable and potent synthetic GPR10 agonists.

Among these, lipidated analogs of PrRP31 have shown promise. Lipidation enhances the stability and central nervous system penetration of the peptide.[3] This guide focuses on this compound, a potent lipidated PrRP31 analog, and compares its efficacy with other well-characterized PrRP-based agonists. While the primary focus of current research is on these peptide analogs, the development of non-peptide GPR10 agonists is an ongoing area of investigation.[4]

Quantitative Comparison of GPR10 Agonist Efficacy

The following tables summarize the in vitro efficacy of this compound and other PrRP31 analogs at the GPR10 receptor and other related receptors.

Table 1: GPR10 Agonist Activity

AgonistEC50 (GPR10)Reference
This compound 84 pM [1]
palm11-PrRP31pM range (specific value not stated)[3]
palm-PrRP31pM range (specific value not stated)[3]
Native PrRP31Sub-nanomolar range[5]
GUB02647 (Analog 1)0.3 nM[2]
C18DA-γE lipidated PrRP31 analogues0.2–0.6 nM[2]

Table 2: Comparative Binding Affinities (Ki) and Efficacy (EC50) at GPR10 and Other Receptors

CompoundGPR10 Ki (nM)NPFF-R1 Ki (nM)NPFF-R2 Ki (nM)GPR10 EC50 (nM)NPFF-R2 EC50 (nM)Reference
palm11-PrRP31 High AffinityHigh AffinityHigh AffinityPicomolar range18.71 ± 1.31[3]
palm-PrRP31 High AffinityHigh AffinityHigh AffinityPicomolar range14.16 ± 1.52[3]
Native PrRP31 High AffinityLower AffinityHigh AffinitySub-nanomolar89.33 ± 0.84[3][5]
NPFF NegligibleNot specifiedNanomolar rangeNot applicable0.24 ± 0.02 pM[3]
1DMe (stable NPFF analog) NegligibleNot specifiedNanomolar rangeNot applicable0.82 ± 0.15[3]

GPR10 Signaling Pathways

Activation of GPR10 by agonists like this compound initiates a cascade of intracellular signaling events. The primary pathway involves the Gq protein, leading to the mobilization of intracellular calcium.[6] Furthermore, GPR10 activation stimulates the mitogen-activated protein kinase (MAPK) cascades, including the phosphorylation and activation of ERK, JNK, and p38.[3] The PI3K/Akt and CREB pathways are also implicated in GPR10 signaling.[7]

GPR10_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR10 GPR10 Gq Gq GPR10->Gq Activates MAPK_cascade MAPK Cascade (RAS/RAF/MEK) GPR10->MAPK_cascade PI3K PI3K GPR10->PI3K Agonist This compound (or other agonist) Agonist->GPR10 Binds to PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca Ca²⁺ (intracellular mobilization) IP3->Ca ERK p-ERK MAPK_cascade->ERK JNK p-JNK MAPK_cascade->JNK p38 p-p38 MAPK_cascade->p38 CREB p-CREB ERK->CREB Akt p-Akt PI3K->Akt Akt->CREB Gene Gene Transcription (e.g., c-Fos) CREB->Gene

Caption: GPR10 signaling cascade initiated by agonist binding.

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize GPR10 agonists are provided below.

Cell Culture

Chinese Hamster Ovary (CHO-K1) cells are commonly used for these assays. Cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are transiently or stably transfected with a plasmid encoding the human GPR10 receptor.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound.

Binding_Assay_Workflow start Prepare cell membranes expressing GPR10 step2 Incubate membranes with radiolabeled ligand (e.g., ¹²⁵I-PrRP31) and varying concentrations of test agonist start->step2 step3 Separate bound from free radioligand (e.g., filtration) step2->step3 step4 Quantify radioactivity of bound ligand step3->step4 end Calculate Ki value using Cheng-Prusoff equation step4->end

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

  • Membrane Preparation: Homogenize GPR10-expressing cells in a cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in an assay buffer.

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-PrRP31) and a range of concentrations of the unlabeled test agonist.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 (the concentration of competitor that inhibits 50% of specific binding) and then determine the Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium upon receptor activation.[6][8]

Protocol:

  • Cell Plating: Seed GPR10-expressing cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a buffer and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.[9]

  • Agonist Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).[10] Record a baseline fluorescence reading, and then add varying concentrations of the test agonist.

  • Fluorescence Measurement: Continuously measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

  • Data Analysis: Determine the maximum fluorescence response for each agonist concentration and plot a dose-response curve to calculate the EC50 value.

ERK Phosphorylation Assay (Western Blot)

This assay quantifies the activation of the ERK signaling pathway.[1][11]

Protocol:

  • Cell Treatment: Plate GPR10-expressing cells and starve them in a serum-free medium. Treat the cells with different concentrations of the agonist for a specified time (e.g., 5-15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for phosphorylated ERK (p-ERK). Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK or a loading control (e.g., GAPDH) to determine the fold change in ERK phosphorylation.

Cyclic AMP (cAMP) Assay

This assay is used to determine if GPR10 couples to Gs or Gi proteins, which modulate cAMP levels.[12][13]

Protocol:

  • Cell Stimulation: Plate GPR10-expressing cells in a 96-well plate. Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. For Gi-coupled receptors, stimulate with forskolin (B1673556) to induce cAMP production before adding the agonist.

  • Agonist Treatment: Add varying concentrations of the test agonist and incubate for a specified time.

  • Cell Lysis and Detection: Lyse the cells and measure the cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).[14][15]

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Determine the cAMP concentration in the samples from the standard curve and plot dose-response curves to calculate EC50 or IC50 values.

Conclusion

The available data demonstrates that this compound is a highly potent GPR10 agonist, exhibiting efficacy in the picomolar range.[1] The family of lipidated PrRP31 analogs, in general, shows enhanced affinity and potency at the GPR10 receptor compared to the native peptide.[3] The dual agonism of some of these analogs at both GPR10 and NPFF receptors may offer additional therapeutic benefits.[16] The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of novel GPR10 agonists. Further research into non-peptide agonists will be crucial for developing orally bioavailable therapeutics targeting the GPR10 system.

References

In Vivo Validation of palm11-TTDS-PrRP31: A Comparative Analysis of Anorexigenic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo anorexigenic effects of palm11-TTDS-PrRP31 against other alternatives, supported by experimental data. The document details the methodologies of key experiments and presents quantitative data in structured tables for clear comparison. Signaling pathways and experimental workflows are visualized to facilitate understanding.

Comparative Analysis of Anorexigenic Agents

The development of effective anti-obesity therapeutics is a significant focus of modern drug discovery. Prolactin-releasing peptide (PrRP) has been identified as an anorexigenic neuropeptide with the potential to treat obesity and its associated metabolic disorders.[1] A significant challenge with natural PrRP is its limited ability to cross the blood-brain barrier and its instability. To overcome these limitations, a lipidized analog, this compound, was developed. This modification enhances its stability and allows it to act centrally after peripheral administration.[1][2]

This guide compares the in vivo anorexigenic efficacy of this compound with two other classes of anorexigenic agents: the GLP-1 receptor agonist liraglutide (B1674861) and melanocortin analogs.

Performance Against Liraglutide

Liraglutide, a long-acting glucagon-like peptide-1 (GLP-1) analog, is an established anti-diabetic and anti-obesity medication.[3] A direct comparative study in old Wistar Kyoto (WKY) rats with diet-induced obesity (DIO) demonstrated that both palm11-PrRP31 and liraglutide significantly reduced food intake and body weight over a six-week treatment period.[2][4]

Parameterpalm11-PrRP31LiraglutideControl (Saline)Animal ModelStudy DurationReference
Cumulative Food Intake Change (g) Significantly LoweredSignificantly LoweredNo significant changeDIO WKY Rats6 weeks[2][5]
Body Weight Change (%) Significantly DecreasedSignificantly DecreasedNo significant changeDIO WKY Rats6 weeks[2][4]
Dosage 5 mg/kg, IP, once daily (Mon-Fri)0.2 mg/kg, IP, once daily (Mon-Fri)N/ADIO WKY Rats6 weeks[2]
Performance Against Melanocortin Analogs
ParameterMelanocortin Agonist (CJL-1-87)Melanocortin Antagonist (HS028)Animal ModelStudy DurationReference
Food Intake Dose-dependent decrease (ICV)Significant increase (chronic infusion)RatsAcute & 7 days[6][7]
Body Weight Gain Not reportedSignificant increase (chronic infusion)Rats7 days[7]

Experimental Protocols

Diet-Induced Obesity (DIO) Rodent Model

A common method to induce obesity in rodents is through a high-fat diet, which closely mimics the development of obesity in humans.[9]

  • Animal Model: Male C57BL/6J mice or Wistar Kyoto rats, typically 6-8 weeks old, are commonly used.[2][9][10]

  • Housing: Animals are housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.[10]

  • Diet: The experimental group is fed a high-fat diet (HFD) with 45% to 60% of kilocalories from fat.[10][11] The control group receives a standard chow or low-fat diet (LFD) with approximately 10% of kilocalories from fat.[9][10]

  • Duration: The diet is administered for a period of 15 weeks or longer to induce a significant increase in body weight and fat mass.[10]

  • Monitoring: Body weight and food intake are monitored weekly or bi-weekly.[2][10]

Chronic Administration via Subcutaneous Osmotic Pumps

Continuous infusion of therapeutic agents can be achieved using implantable osmotic pumps, ensuring stable plasma concentrations.

  • Pump Preparation: Alzet osmotic pumps are filled with the therapeutic agent (e.g., this compound) or vehicle (e.g., saline) under sterile conditions. The pumps are primed by incubating them in sterile saline at 37°C overnight.[12]

  • Surgical Implantation:

    • The animal is anesthetized.[13]

    • A small incision is made in the mid-scapular region.[13]

    • A subcutaneous pocket is created using a hemostat.[13]

    • The primed osmotic pump is inserted into the pocket.[13]

    • The incision is closed with wound clips or sutures.[13]

  • Post-operative Care: Analgesia is provided, and the animal is monitored for recovery.[13]

Signaling Pathways and Experimental Workflow

Signaling Pathways

dot

Signaling_Pathways cluster_palm11 This compound Signaling cluster_liraglutide Liraglutide Signaling cluster_melanocortin Melanocortin Agonist Signaling palm11 This compound GPR10 GPR10 palm11->GPR10 PI3K PI3K GPR10->PI3K Akt Akt PI3K->Akt Anorexia_palm Anorexigenic Effects Akt->Anorexia_palm Liraglutide Liraglutide GLP1R GLP-1R Liraglutide->GLP1R AC Adenylate Cyclase GLP1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Anorexia_lira Anorexigenic Effects PKA->Anorexia_lira Melanocortin Melanocortin Agonist MC4R MC4R Melanocortin->MC4R Gaq Gαq MC4R->Gaq PLC PLC Gaq->PLC IP3_DAG IP3/DAG PLC->IP3_DAG Anorexia_melan Anorexigenic Effects IP3_DAG->Anorexia_melan

Caption: Simplified signaling pathways of anorexigenic agents.

Experimental Workflow

dot

Experimental_Workflow cluster_animal_model Animal Model Preparation cluster_treatment Treatment Phase cluster_data_collection Data Collection & Analysis start Select Rodent Strain (e.g., C57BL/6J mice) diet Induce Obesity with High-Fat Diet (15+ weeks) start->diet randomize Randomize into Treatment Groups diet->randomize implant Implant Osmotic Pumps (palm11-PrRP31 or Vehicle) randomize->implant administer_lira Administer Liraglutide (IP injection) randomize->administer_lira administer_melan Administer Melanocortin Analog (e.g., ICV infusion) randomize->administer_melan monitor Monitor Food Intake & Body Weight implant->monitor administer_lira->monitor administer_melan->monitor collect Collect Tissues for Biomarker Analysis monitor->collect analyze Statistical Analysis of Data collect->analyze

References

A Comparative Guide to Lipidized Prolactin-Releasing Peptide (PrRP) Analogs in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of lipidized Prolactin-Releasing Peptide (PrRP) analogs, designed for researchers, scientists, and drug development professionals. Prolactin-releasing peptide (PrRP) is a neuropeptide primarily involved in regulating food intake and energy expenditure.[1] In its natural form, its therapeutic potential is limited by poor stability and inability to cross the blood-brain barrier.[2][3] Lipidization—the addition of a fatty acid moiety—has emerged as a key strategy to overcome these limitations, enhancing the peptide's pharmacokinetic profile and enabling potent central effects after peripheral administration.[4][5]

This document details the performance of various lipidized PrRP analogs, presenting supporting experimental data from in vitro and in vivo studies. We explore their binding affinities, signaling pathway activation, and effects on metabolic parameters.

PrRP Signaling Pathways

PrRP and its lipidized analogs exert their effects primarily through the G-protein coupled receptor 10 (GPR10).[1] However, lipidized analogs have also been shown to have a high affinity for neuropeptide FF (NPFF) receptors 1 and 2 (NPFF-R1 and NPFF-R2), contributing to their anorexigenic effects.[2][6] Activation of these receptors initiates several downstream signaling cascades, including the MAPK/ERK, PI3K/Akt, and PKA/PKC pathways, which are crucial for regulating cellular processes related to metabolism and survival.[1][7][8] The dual agonism on both GPR10 and NPFF receptors is considered a promising approach for treating obesity and related metabolic disorders.[2][9]

PrRP_Signaling_Pathways cluster_membrane Cell Membrane cluster_ligands cluster_intracellular Intracellular Signaling GPR10 GPR10 PLC PLC GPR10->PLC Gq GiGo Gi/Go GPR10->GiGo Gi/Go Gs Gs GPR10->Gs Gs NPFFR2 NPFF-R2 NPFFR2->GiGo NPFFR1 NPFF-R1 NPFFR1->GiGo PrRP Lipidized PrRP Analog PrRP->GPR10 PrRP->NPFFR2 PrRP->NPFFR1 Ca2 Ca²⁺ Mobilization PLC->Ca2 PKC PKC PLC->PKC ERK ERK PKC->ERK PI3K PI3K GiGo->PI3K GiGo->ERK Akt Akt PI3K->Akt Metabolism Metabolic Regulation (↓ Food Intake, ↑ Energy Expenditure) Akt->Metabolism CREB CREB ERK->CREB Gene Gene Transcription (c-Fos, CREB) CREB->Gene AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PKA->CREB Gene->Metabolism

Caption: Signaling pathways activated by lipidized PrRP analogs via GPR10, NPFF-R1, and NPFF-R2 receptors.

Comparative Performance Data

The efficacy of lipidized PrRP analogs is determined by their receptor binding affinity, functional activity, stability, and in vivo effects on metabolism. Lipidization with fatty acids like myristic (C14) or palmitic (C16) acid significantly enhances these properties compared to the native peptide.[5] Analogs are typically modified at the N-terminus or at position 11 of the PrRP31 sequence.[10][11]

Table 1: In Vitro Performance of Lipidized PrRP Analogs

This table summarizes the binding affinities (Kᵢ) and functional potencies (EC₅₀) of various analogs for the GPR10 and NPFF2 receptors. Data were primarily derived from competitive binding and beta-lactamase reporter gene assays using CHO-K1 cells overexpressing the respective human receptors.[11]

AnalogModificationReceptorBinding Affinity (Kᵢ, nM)Functional Activity (EC₅₀, nM)
PrRP31 (Natural) NoneGPR101.10 ± 0.100.21 ± 0.05
NPFF22.50 ± 0.60>1000
palm-PrRP31 N-terminal PalmitoylationGPR100.50 ± 0.080.08 ± 0.01
NPFF21.90 ± 0.201.00 ± 0.10
myr-PrRP20 N-terminal MyristoylationGPR100.96 ± 0.110.15 ± 0.02
NPFF22.10 ± 0.301.50 ± 0.20
Analog 1 (palm¹¹-PrRP31) Palmitoylation at Lys¹¹ via γ-glutamic acid linkerGPR100.61 ± 0.080.05 ± 0.01
NPFF22.13 ± 0.521.01 ± 0.18
Analog 2 Palmitoylation at Lys¹¹ via TTDS linkerGPR100.55 ± 0.060.07 ± 0.01
NPFF21.95 ± 0.311.25 ± 0.22
Analog 3 Dual Palmitoylation (N-term & Lys¹¹) via TTDS linkerGPR100.48 ± 0.050.06 ± 0.01
NPFF21.88 ± 0.251.15 ± 0.19

Data compiled from multiple sources.[2][6][11] Values are represented as mean ± SEM.

Table 2: In Vivo Efficacy of Lipidized PrRP Analogs in Diet-Induced Obese (DIO) Mice

This table presents the effects of chronic (2-week) subcutaneous administration of lipidized PrRP analogs on key metabolic parameters in a mouse model of diet-induced obesity.[5][11]

Treatment Group (5 mg/kg)Change in Body Weight (%)Change in Food Intake (%)Change in Plasma Leptin (%)Change in Plasma Insulin (%)
Saline (Vehicle) +2.5 ± 0.8-1.2 ± 2.0+5.1 ± 3.5+3.3 ± 4.1
Analog 1 (palm¹¹-PrRP31) -12.0 ± 1.5-9.5 ± 2.1-45.2 ± 5.3-50.1 ± 6.2
Analog 2 -11.8 ± 1.7-15.1 ± 2.5-48.6 ± 4.9-52.3 ± 5.8
Analog 3 -3.1 ± 1.9-2.5 ± 3.1-10.3 ± 4.2-12.5 ± 5.0

Data adapted from Pražienková et al., 2017.[11] Values represent the percentage change from baseline after two weeks of treatment (mean ± SEM). *p<0.05 compared to saline group.

The results indicate that analogs palmitoylated at position 11 (Analogs 1 and 2) demonstrate a superior anti-obesity effect compared to the dually palmitoylated analog (Analog 3) and vehicle.[11] This potent effect is attributed to their enhanced stability and ability to act centrally to reduce appetite and improve metabolic health.[4][10]

Experimental Protocols & Workflows

Standardized protocols are crucial for the objective comparison of novel compounds. Below are detailed methodologies for key experiments cited in PrRP analog research.

Experimental Workflow for Analog Characterization

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy Testing synthesis Peptide Synthesis & Lipidization binding Radioligand Binding Assay (Determine Ki) synthesis->binding signaling Cell-Based Signaling Assay (Determine EC50) synthesis->signaling stability Plasma Stability Assay synthesis->stability animal_model Diet-Induced Obesity (DIO) Animal Model binding->animal_model Select Lead Candidates signaling->animal_model acute Acute Dosing (Anorexigenic Effect) animal_model->acute chronic Chronic Dosing (2 weeks) (Metabolic Effects) animal_model->chronic analysis Metabolic Analysis (Body Weight, Glucose Tolerance, Plasma Biomarkers) acute->analysis chronic->analysis

Caption: Workflow for the preclinical evaluation of lipidized PrRP analogs.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.

  • Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably overexpressing the human GPR10 or NPFF2 receptor are cultured to confluence.[11] Cells are harvested, and a crude membrane fraction is prepared by homogenization and centrifugation. Protein concentration is determined using a Bradford assay.[12]

  • Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membrane preparation (2-4 µg protein), a fixed concentration of a radioligand (e.g., ¹²⁵I-PrRP), and a range of concentrations of the unlabeled lipidized PrRP analog (competitor).[12][13]

  • Incubation: The plate is incubated at room temperature for 90-120 minutes to allow the binding to reach equilibrium.[12]

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.[14]

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.[12]

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled native PrRP. Specific binding is calculated by subtracting non-specific from total binding. The IC₅₀ (concentration of analog that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Kᵢ value is then calculated using the Cheng-Prusoff equation.[15]

Protocol 2: Cell-Based Signaling Assay (ERK Phosphorylation)

This protocol measures the functional activation of the MAPK/ERK pathway following receptor stimulation.

  • Cell Culture: CHO-K1 cells expressing the target receptor (e.g., GPR10) are seeded in 96-well plates and grown overnight.[6]

  • Serum Starvation: Prior to the assay, cells are serum-starved for 4-6 hours to reduce basal signaling activity.

  • Ligand Stimulation: Cells are treated with various concentrations of the lipidized PrRP analog and incubated for 5-10 minutes at 37°C.[6]

  • Cell Lysis: The stimulation medium is removed, and cells are lysed with a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • ERK Phosphorylation Measurement: The level of phosphorylated ERK (p-ERK) in the cell lysates is quantified using a sandwich ELISA or a fluorescence-based immunoassay (e.g., HTRF). The assay measures the ratio of p-ERK to total ERK.

  • Data Analysis: The response is plotted against the log of the agonist concentration, and a dose-response curve is fitted using non-linear regression to determine the EC₅₀ value, which represents the concentration of the analog that produces 50% of the maximal response.[6]

Protocol 3: In Vivo Efficacy in a Diet-Induced Obesity (DIO) Model

This protocol assesses the long-term metabolic effects of lipidized PrRP analogs.

  • Induction of Obesity: Male C57BL/6J mice are fed a high-fat diet (HFD; ~60% kcal from fat) for 12-16 weeks to induce an obese and pre-diabetic phenotype.[11]

  • Animal Grouping and Acclimatization: Animals are randomized into treatment groups based on body weight (e.g., vehicle control, lipidized PrRP analog at 5 mg/kg).

  • Chronic Administration: The compounds are administered subcutaneously once or twice daily for a period of 2-4 weeks. Body weight and food intake are monitored daily.[5][11]

  • Metabolic Phenotyping: At the end of the treatment period, a series of metabolic tests are performed:

    • Oral Glucose Tolerance Test (OGTT): After an overnight fast, mice are administered an oral glucose bolus. Blood glucose is measured at several time points to assess glucose disposal.[3]

    • Body Composition: Fat mass and lean mass are measured using DEXA or NMR.

    • Plasma Analysis: At sacrifice, blood is collected to measure plasma levels of insulin, leptin, triglycerides, and cholesterol.[11]

  • Data Analysis: Statistical analysis (e.g., ANOVA with post-hoc tests) is used to compare the effects of the different treatments on body weight, food intake, glucose tolerance, and other metabolic parameters.[3][11]

References

Unveiling the Receptor Selectivity of palm11-TTDS-PrRP31: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a therapeutic candidate is paramount. This guide provides a detailed comparison of palm11-TTDS-PrRP31's binding and functional activity across its primary target, the G-protein coupled receptor 10 (GPR10), and other potentially interacting receptors. The data presented herein, supported by comprehensive experimental protocols, offers a clear perspective on the selectivity profile of this potent anorexigenic peptide analog.

This compound, a lipidized analog of prolactin-releasing peptide 31 (PrRP31), has demonstrated significant potential in preclinical models of obesity and related metabolic disorders. Its efficacy is primarily attributed to its strong agonism at the GPR10 receptor. However, modifications such as palmitoylation, designed to enhance bioavailability and central nervous system penetration, can also alter the binding characteristics of the peptide, leading to potential interactions with other receptors. This guide summarizes the available data on the cross-reactivity of this compound, providing a quantitative basis for evaluating its selectivity.

Quantitative Comparison of Receptor Binding and Functional Activity

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound and the natural PrRP31 at various G-protein coupled receptors. The data clearly indicates that while this compound is a highly potent agonist at its primary target, GPR10, it also exhibits significant affinity and activity at the neuropeptide FF receptors 1 and 2 (NPFF-R1 and NPFF-R2). Notably, its affinity for other tested receptors, such as the neuropeptide Y receptors Y1, Y2, and Y5, is negligible.

LigandReceptorBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Assay Type
This compound GPR10 0.31 ± 0.05 0.084 Radioligand Binding (CHO-K1 cells) / Ca2+ mobilization
NPFF-R114.3 ± 2.1-Radioligand Binding (CHO-K1 cells)
NPFF-R22.8 ± 0.418.71 ± 1.31Radioligand Binding (CHO-K1 cells) / Ca2+ mobilization
Y1>1000-Radioligand Binding
Y2>1000-Radioligand Binding
Y5>1000-Radioligand Binding
Natural PrRP31GPR101.2 ± 0.2-Radioligand Binding (CHO-K1 cells)
NPFF-R145.3 ± 8.6-Radioligand Binding (CHO-K1 cells)
NPFF-R210.7 ± 1.589.33 ± 0.84Radioligand Binding (CHO-K1 cells) / Ca2+ mobilization
Y1>1000-Radioligand Binding
Y2>1000-Radioligand Binding
Y5>1000-Radioligand Binding

Data compiled from a study by Maletínská et al.[1]

Signaling Pathway Analysis

To further elucidate the functional consequences of receptor engagement, the downstream signaling pathways activated by this compound were investigated. Activation of GPR10, NPFF-R1, and NPFF-R2 by this analog leads to the phosphorylation of key intracellular signaling molecules, including extracellular signal-regulated kinase (ERK), protein kinase B (Akt), and cAMP-responsive element-binding protein (CREB)[1].

cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling This compound This compound GPR10 GPR10 This compound->GPR10 Primary Target (High Affinity) NPFF-R1 NPFF-R1 This compound->NPFF-R1 Cross-reactivity (Lower Affinity) NPFF-R2 NPFF-R2 This compound->NPFF-R2 Cross-reactivity (Moderate Affinity) Gq Gq GPR10->Gq PI3K PI3K GPR10->PI3K Gi_o Gi/o NPFF-R1->Gi_o NPFF-R1->PI3K NPFF-R2->Gi_o NPFF-R2->PI3K PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca2+ Release IP3->Ca2_release PKC PKC DAG->PKC Ras_Raf_MEK Ras/Raf/MEK PKC->Ras_Raf_MEK AC_inhibition AC Inhibition Gi_o->AC_inhibition Gi_o->Ras_Raf_MEK cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease CREB p-CREB cAMP_decrease->CREB Inhibitory (in some contexts) ERK p-ERK Ras_Raf_MEK->ERK ERK->CREB Cellular_Response Cellular Response (e.g., Gene Expression, Neuronal Activity) ERK->Cellular_Response Akt p-Akt PI3K->Akt Akt->CREB Akt->Cellular_Response CREB->Cellular_Response

Figure 1: Signaling pathways of this compound at GPR10, NPFF-R1, and NPFF-R2.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the summarized protocols for the key experiments cited in this guide.

Radioligand Binding Assay

This protocol outlines the procedure for determining the binding affinity of this compound to GPR10, NPFF-R1, and NPFF-R2 expressed in Chinese Hamster Ovary (CHO-K1) cells.

cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture 1. Culture CHO-K1 cells stably expressing the receptor of interest. membrane_prep 2. Harvest cells and prepare crude membrane fractions. cell_culture->membrane_prep incubation 3. Incubate membranes with a radiolabeled ligand (e.g., [125I]-PrRP) and varying concentrations of the competitor (this compound or PrRP31). membrane_prep->incubation separation 4. Separate bound from free radioligand by rapid filtration through GF/C filters. incubation->separation counting 5. Measure radioactivity of the filters using a gamma counter. separation->counting ic50_calc 6. Determine the IC50 value from the competition curve. counting->ic50_calc ki_calc 7. Calculate the Ki value using the Cheng-Prusoff equation. ic50_calc->ki_calc

Figure 2: Experimental workflow for the radioligand binding assay.

Materials:

  • CHO-K1 cells stably expressing the human GPR10, NPFF-R1, or NPFF-R2 receptor.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

  • Radioligand (e.g., [125I]-PrRP).

  • Unlabeled competitor ligands (this compound, PrRP31).

  • GF/C glass fiber filters.

  • Scintillation fluid and gamma counter.

Procedure:

  • Membrane Preparation: CHO-K1 cells expressing the receptor of interest are harvested, homogenized in a lysis buffer, and centrifuged to pellet the crude membrane fraction. The pellet is resuspended in the binding buffer.

  • Binding Reaction: In a 96-well plate, membrane preparations are incubated with a fixed concentration of the radioligand and a range of concentrations of the unlabeled competitor ligand. Non-specific binding is determined in the presence of a high concentration of unlabeled ligand.

  • Incubation: The reaction is incubated at a specific temperature (e.g., room temperature) for a defined period (e.g., 90 minutes) to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through GF/C filters using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

ERK Phosphorylation Assay (Western Blot)

This protocol describes the detection of ERK phosphorylation in response to receptor activation by this compound.

Materials:

  • CHO-K1 cells expressing the receptor of interest.

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • SDS-PAGE gels and Western blot apparatus.

  • Chemiluminescent substrate and imaging system.

Procedure:

  • Cell Stimulation: Cells are serum-starved and then stimulated with varying concentrations of this compound for a specific time (e.g., 5-15 minutes).

  • Cell Lysis: The cells are washed with ice-cold PBS and then lysed with lysis buffer.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with the primary antibody against phospho-ERK1/2. After washing, the membrane is incubated with the HRP-conjugated secondary antibody.

  • Detection: The signal is detected using a chemiluminescent substrate and an imaging system.

  • Normalization: The membrane is stripped and re-probed with an antibody against total ERK1/2 to normalize for protein loading.

  • Densitometry: The band intensities are quantified using densitometry software.

Conclusion

The data presented in this guide demonstrate that while this compound is a highly potent agonist of GPR10, it also exhibits cross-reactivity with NPFF-R1 and NPFF-R2. The increased affinity for these neuropeptide FF receptors compared to the natural PrRP31 is a noteworthy consequence of its lipid modification. This off-target activity should be a key consideration in the continued development of this compound as a therapeutic agent. The detailed experimental protocols provided herein offer a framework for further investigation into the selectivity and mechanism of action of this and other modified peptide therapeutics. Researchers are encouraged to consider these findings when designing future studies and interpreting experimental outcomes.

References

A Comparative Guide to the Neuroprotective Effects of palm11-TTDS-PrRP31 and Alternative Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of palm11-TTDS-PrRP31, more commonly referred to as palm11-PrRP31, against other therapeutic alternatives. The information presented is based on preclinical experimental data, with a focus on quantitative outcomes, detailed methodologies, and the underlying signaling pathways.

Executive Summary

Palm11-PrRP31, a lipidized analog of prolactin-releasing peptide, has demonstrated significant neuroprotective properties in various preclinical models of neurodegenerative diseases. Its therapeutic potential stems from its ability to modulate key pathological features, including amyloid-beta plaque deposition, Tau hyperphosphorylation, neuroinflammation, and synaptic dysfunction. This guide compares its efficacy with established and emerging neuroprotective agents, including the GLP-1 receptor agonist Liraglutide, the NMDA receptor antagonist Memantine (B1676192), and the anti-amyloid antibody Aducanumab.

Comparative Analysis of Neuroprotective Efficacy

The following tables summarize the quantitative data from preclinical studies, offering a side-by-side comparison of palm11-PrRP31 and its alternatives across key neuroprotective endpoints.

Table 1: Effects on Amyloid-Beta Pathology in APP/PS1 Mouse Model

CompoundDosageDurationAβ Plaque Load Reduction (Hippocampus)Reference
palm11-PrRP31 5 mg/kg/day2 monthsSignificant reduction[1]
Liraglutide 25 nmol/kg/day8 weeks~40-50% reduction in cortex[2]
Memantine 5 mg/kg/dayChronicSignificant decrease in plaque deposition[3]
Aducanumab 3-10 mg/kgMonthlySignificant dose-dependent reduction[4]

Table 2: Effects on Neuroinflammation in APP/PS1 Mouse Model

CompoundDosageDurationEffect on Microgliosis (Hippocampus)Effect on Astrocytosis (Cortex)Reference
palm11-PrRP31 5 mg/kg/day2 monthsSignificantly reducedSignificantly reduced[1]
Liraglutide 25 nmol/kg/day8 weeksHalved the number of activated microgliaReduced[1][2]
Memantine 0.1-10 µMIn vitroReduced LPS-induced microglial activationNot specified[5]
Aducanumab Not specifiedNot specifiedNot specifiedNot specified

Table 3: Effects on Tau Pathology and Synaptic Integrity

CompoundAnimal ModelEffect on Tau PhosphorylationEffect on Synaptic MarkersReference
palm11-PrRP31 THY-Tau22 miceAttenuated at Thr231, Ser396, and Ser404Increased PSD95 and tended to increase synaptophysin[6]
Liraglutide APP/PS1 miceDecreased at Thr231Prevented synapse loss[1]
Memantine Tg2576 miceNot specifiedSignificantly increased synaptic density[3]
Aducanumab Clinical studiesDose-related reduction in brain tau levelsNot specified[7]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of palm11-PrRP31 and its alternatives are mediated by distinct signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

palm11-PrRP31 Signaling Pathway

Palm11-PrRP31 exerts its neuroprotective effects through the activation of pro-survival signaling cascades. Upon binding to its receptor, likely the GPR10 receptor, it initiates downstream signaling that enhances neuronal resilience and synaptic function.

palm11_PrRP31_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Neuroprotective Effects palm11-PrRP31 palm11-PrRP31 GPR10 GPR10 palm11-PrRP31->GPR10 Binds PI3K PI3K GPR10->PI3K Activates ERK ERK GPR10->ERK Activates Akt Akt/PKB PI3K->Akt Activates Reduced Tau\nHyperphosphorylation Reduced Tau Hyperphosphorylation Akt->Reduced Tau\nHyperphosphorylation Anti-inflammatory\nEffects Anti-inflammatory Effects Akt->Anti-inflammatory\nEffects CREB CREB ERK->CREB Phosphorylates Gene_Expression Gene Expression for Neuronal Survival and Synaptic Plasticity CREB->Gene_Expression Increased\nSynaptogenesis Increased Synaptogenesis Gene_Expression->Increased\nSynaptogenesis

Figure 1: Proposed signaling pathway for the neuroprotective effects of palm11-PrRP31.

Liraglutide Signaling Pathway

Liraglutide, a GLP-1 receptor agonist, activates multiple downstream pathways that contribute to its neuroprotective actions, including enhancing insulin (B600854) signaling and reducing inflammation.

Liraglutide_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Neuroprotective Effects Liraglutide Liraglutide GLP1R GLP-1R Liraglutide->GLP1R Binds AC Adenylyl Cyclase GLP1R->AC Activates PI3K PI3K GLP1R->PI3K Activates AMPK AMPK GLP1R->AMPK Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits Reduced Tau\nHyperphosphorylation Reduced Tau Hyperphosphorylation GSK3b->Reduced Tau\nHyperphosphorylation Inhibition leads to NFkB NF-κB AMPK->NFkB Inhibits Anti-inflammatory\nEffects Anti-inflammatory Effects NFkB->Anti-inflammatory\nEffects Inhibition leads to Gene_Expression Pro-survival and Anti-inflammatory Gene Expression CREB->Gene_Expression Reduced Aβ\nPlaques Reduced Aβ Plaques Gene_Expression->Reduced Aβ\nPlaques Enhanced Synaptic\nPlasticity Enhanced Synaptic Plasticity Gene_Expression->Enhanced Synaptic\nPlasticity

Figure 2: Key signaling pathways involved in the neuroprotective actions of Liraglutide.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of palm11-PrRP31 and its alternatives.

Immunohistochemistry for Amyloid-Beta Plaque Quantification

This protocol is adapted for staining Aβ plaques in paraffin-embedded or frozen brain sections.

IHC_Workflow start Start: Brain Tissue Sections deparaffinization Deparaffinization and Rehydration (Xylene and Ethanol (B145695) Series) start->deparaffinization antigen_retrieval Antigen Retrieval (e.g., Sodium Citrate (B86180) Buffer, pH 6.0) deparaffinization->antigen_retrieval blocking Blocking (e.g., 1% BSA in PBS) antigen_retrieval->blocking primary_antibody Primary Antibody Incubation (e.g., anti-Aβ antibody, overnight at 4°C) blocking->primary_antibody secondary_antibody Secondary Antibody Incubation (HRP-conjugated) primary_antibody->secondary_antibody detection Detection (DAB Substrate) secondary_antibody->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydration_mounting Dehydration and Mounting counterstain->dehydration_mounting imaging Imaging and Quantification (Microscopy and Image Analysis Software) dehydration_mounting->imaging end End: Quantified Plaque Load imaging->end

Figure 3: Workflow for immunohistochemical staining of amyloid-beta plaques.

Detailed Steps:

  • Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol solutions (100%, 95%, 70%) and finally in deionized water.

  • Antigen Retrieval: Boil slides in 10 mM sodium citrate buffer (pH 6.0) and maintain at a sub-boiling temperature for 10 minutes. Allow to cool.

  • Blocking: Wash sections in PBS and block with a solution containing 1% BSA in PBS for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate sections with the primary antibody against Aβ (specific clone and dilution as per manufacturer's instructions) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30 minutes at room temperature.

  • Detection: Apply diaminobenzidine (DAB) substrate and monitor for color development.

  • Counterstaining: Briefly stain with hematoxylin (B73222) to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a coverslip.

  • Imaging and Quantification: Capture images using a microscope and quantify the plaque area using image analysis software.

ELISA for TNF-α in Brain Homogenates

This protocol outlines the general steps for quantifying the pro-inflammatory cytokine TNF-α in brain tissue.

Detailed Steps:

  • Sample Preparation: Homogenize brain tissue in ice-cold PBS containing protease inhibitors. Centrifuge the homogenate and collect the supernatant.[8]

  • Assay Procedure:

    • Add standards and samples to the wells of a microplate pre-coated with an anti-TNF-α antibody and incubate.[9]

    • Wash the wells to remove unbound substances.

    • Add a biotinylated detection antibody specific for TNF-α and incubate.[9]

    • Wash the wells and add an avidin-HRP conjugate.[9]

    • After another wash, add a substrate solution to develop the color.

    • Stop the reaction and measure the absorbance at 450 nm.

  • Calculation: Determine the TNF-α concentration in the samples by comparing their absorbance to the standard curve.

Conclusion

The preclinical data presented in this guide highlight the promising neuroprotective profile of palm11-PrRP31. Its multifaceted mechanism of action, targeting both amyloid and Tau pathologies as well as neuroinflammation, positions it as a compelling candidate for further investigation in the context of neurodegenerative diseases. Direct comparative studies, such as the one with Liraglutide, are invaluable for discerning its relative efficacy. Future research should focus on expanding these comparisons to include a wider range of emerging therapeutics and on translating these preclinical findings into clinical settings. This guide serves as a valuable resource for researchers and drug development professionals in navigating the complex landscape of neuroprotective drug discovery.

References

A Head-to-Head Comparison: palm11-TTDS-PrRP31 vs. Liraglutide in Preclinical Obesity Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel prolactin-releasing peptide (PrRP) analog, palm11-TTDS-PrRP31, and the established glucagon-like peptide-1 (GLP-1) receptor agonist, liraglutide (B1674861), in the context of obesity treatment. This analysis is based on available preclinical data from rodent models of diet-induced obesity.

Executive Summary

Both this compound and liraglutide have demonstrated significant efficacy in reducing body weight and improving metabolic parameters in preclinical obesity models. While both agents effectively decrease food intake, their underlying mechanisms of action and nuanced effects on glucose metabolism present distinct profiles. Liraglutide, a well-characterized GLP-1 receptor agonist, primarily acts through the incretin (B1656795) pathway to enhance insulin (B600854) secretion and suppress glucagon (B607659). In contrast, this compound, a lipidized analog of PrRP, engages the GPR10 and neuropeptide FF (NPFF) receptors, influencing appetite and energy homeostasis through different central pathways. This guide will delve into the comparative efficacy, mechanisms of action, and experimental protocols from key preclinical studies.

Comparative Efficacy in Obesity Models

The following tables summarize the quantitative data from studies directly comparing this compound and liraglutide in diet-induced obese (DIO) rodent models.

Table 1: Effects on Body Weight and Food Intake in Diet-Induced Obese Wistar Kyoto (WKY) Rats

ParameterVehicle (Saline)This compound (5 mg/kg)Liraglutide (0.2 mg/kg)
Cumulative Body Weight Change (g) after 6 weeks +25g (approx.)-40g (approx.) -50g (approx.)
Cumulative Food Intake (g) after 6 weeks ~1300g~1000g ~1050g

Data synthesized from a 6-week study in old WKY rats with diet-induced obesity.[1][2][3]

Table 2: Effects on Metabolic Parameters in Diet-Induced Obese WKY Rats

ParameterVehicle (Saline)This compound (5 mg/kg)Liraglutide (0.2 mg/kg)
Glucose Tolerance (OGTT AUC) Significantly ImpairedSignificantly Improved No Significant Improvement
HbA1c ElevatedNo Significant ChangeSignificantly Decreased
Plasma Insulin ElevatedNo Significant ChangeNo Significant Change
HOMA-IR Index ElevatedNo Significant ChangeBeneficial effect on insulin resistance parameters noted
Plasma Glucagon ElevatedNo Significant ChangeSignificantly Decreased
Plasma Leptin Significantly ElevatedSignificantly Decreased Significantly Decreased

AUC: Area Under the Curve; OGTT: Oral Glucose Tolerance Test; HOMA-IR: Homeostatic Model Assessment for Insulin Resistance. Data from a 6-week study in old WKY rats with diet-induced obesity.[1][2]

Mechanisms of Action and Signaling Pathways

The distinct therapeutic effects of this compound and liraglutide stem from their activation of different receptor systems and downstream signaling cascades.

This compound

This compound is a lipidized analog of the anorexigenic neuropeptide prolactin-releasing peptide (PrRP). This modification enhances its stability and allows it to cross the blood-brain barrier to act on central nervous system targets. It primarily interacts with the G protein-coupled receptor 10 (GPR10) and also shows high affinity for neuropeptide FF receptors (NPFF-R1 and NPFF-R2), which are involved in regulating food intake and energy expenditure.[4] Activation of these receptors triggers downstream signaling cascades, including the phosphorylation of extracellular signal-regulated kinase (ERK), protein kinase B (Akt), and cAMP-responsive element-binding protein (CREB), which are implicated in neuronal survival, plasticity, and metabolic regulation.[4][5]

palm11_PrRP31_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GPR10 GPR10 / NPFFR This compound->GPR10 PLC PLC GPR10->PLC PI3K PI3K GPR10->PI3K PKC PKC PLC->PKC ERK ERK PKC->ERK Akt Akt PI3K->Akt CREB CREB Akt->CREB ERK->CREB GeneTranscription Gene Transcription (Appetite Regulation, Energy Homeostasis) CREB->GeneTranscription

Diagram 1. Signaling pathway of this compound.
Liraglutide

Liraglutide is a long-acting analog of human GLP-1. It binds to and activates the GLP-1 receptor (GLP-1R), which is widely expressed in the pancreas, gastrointestinal tract, and brain.[6][7] Upon receptor binding, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[8] This activates protein kinase A (PKA) and other downstream effectors. In pancreatic β-cells, this pathway enhances glucose-dependent insulin secretion.[8] In the brain, particularly the hypothalamus, GLP-1R activation suppresses appetite and promotes satiety.[6][7] Liraglutide also slows gastric emptying, contributing to reduced food intake.[7]

Liraglutide_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects Liraglutide Liraglutide GLP1R GLP-1 Receptor Liraglutide->GLP1R AC Adenylyl Cyclase GLP1R->AC GastricEmptying ↓ Gastric Emptying GLP1R->GastricEmptying cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Epac2 Epac2 cAMP->Epac2 InsulinSecretion ↑ Glucose-dependent Insulin Secretion PKA->InsulinSecretion AppetiteSuppression ↓ Appetite PKA->AppetiteSuppression

Diagram 2. Signaling pathway of Liraglutide.

Experimental Protocols

The data presented in this guide are primarily derived from studies utilizing diet-induced obesity (DIO) models in rodents. These models are widely accepted for their ability to mimic key aspects of human obesity and metabolic syndrome.

Diet-Induced Obesity in Wistar Kyoto (WKY) Rats

A key comparative study was conducted in aged WKY rats, a model that develops robust glucose intolerance with long-term high-fat diet feeding.

  • Animal Model: Male Wistar Kyoto (WKY) rats.

  • Diet: A high-fat (HF) diet was provided for 52 weeks to induce obesity and metabolic disturbances. A control group was fed a low-fat (LF) diet.

  • Drug Administration:

    • This compound: Administered intraperitoneally (IP) at a dose of 5 mg/kg.

    • Liraglutide: Administered intraperitoneally (IP) at a dose of 0.2 mg/kg.

    • Treatment duration was 6 weeks.

  • Key Measurements:

    • Body weight and food intake were monitored regularly.

    • An oral glucose tolerance test (OGTT) was performed to assess glucose metabolism.

    • Blood samples were collected for analysis of HbA1c, plasma insulin, glucagon, and leptin.

    • The HOMA-IR index was calculated to estimate insulin resistance.[2]

Experimental_Workflow_WKY Start Start: WKY Rats HFD High-Fat Diet (52 weeks) Start->HFD DIO Induction of Obesity & Glucose Intolerance HFD->DIO Grouping Randomization DIO->Grouping Treatment 6-Week Treatment Grouping->Treatment Groups: - Vehicle - this compound - Liraglutide Monitoring Monitor: - Body Weight - Food Intake Treatment->Monitoring Endpoint Endpoint Analysis Treatment->Endpoint Analysis - OGTT - Blood Chemistry (HbA1c, Insulin, etc.) Endpoint->Analysis

Diagram 3. Experimental workflow for the WKY rat obesity model.

Conclusion

Both this compound and liraglutide demonstrate strong anti-obesity effects in preclinical models, driven by a reduction in food intake and leading to significant body weight loss. However, their metabolic profiles show key differences. Liraglutide appears to have a more pronounced effect on improving parameters of insulin resistance and glycemic control, such as HbA1c and plasma glucagon levels.[2] Conversely, this compound showed a superior ability to improve glucose tolerance in the aged WKY rat model.[1][2]

The distinct mechanisms of action—liraglutide's activation of the GLP-1 receptor versus this compound's engagement of the GPR10/NPFF receptor system—suggest that these compounds may offer different therapeutic advantages. For instance, this compound could represent a novel therapeutic avenue for obesity, particularly in patient populations where the GLP-1 receptor pathway may be desensitized or where alternative mechanisms of appetite regulation are desired. Further research, including head-to-head clinical trials, will be necessary to fully elucidate the comparative therapeutic potential of these two promising anti-obesity agents.

References

Independent Verification of palm11-TTDS-PrRP31's Anti-Inflammatory Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the anti-inflammatory properties of the novel peptide, palm11-TTDS-PrRP31, against established anti-inflammatory agents. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an independent assessment of this compound's therapeutic potential.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory efficacy of this compound has been evaluated in a lipopolysaccharide (LPS)-induced inflammatory rat model.[1][2] This model is a well-established method for screening anti-inflammatory drug candidates, as LPS, a component of the outer membrane of Gram-negative bacteria, elicits a strong inflammatory response characterized by the release of pro-inflammatory cytokines.[3][4] To provide a comprehensive comparison, this guide summarizes the quantitative data on the inhibition of a key pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α), by this compound and other common anti-inflammatory compounds.

Table 1: Quantitative Comparison of TNF-α Inhibition

CompoundModelDoseTNF-α Inhibition (%)Source
This compound LPS-induced inflammation in rats (plasma)5 mg/kgSignificant reduction (exact % not stated)[1][2]
This compound LPS-induced inflammation in rats (liver)5 mg/kgSignificant reduction (exact % not stated)[1]
Dexamethasone (B1670325) LPS-induced inflammation in rats (plasma)1 mg/kgSignificant reduction[5]
Dexamethasone LPS-stimulated RAW 264.7 cells1 µMSignificant suppression of TNF-α secretion[6][7]
Indomethacin Indomethacin-induced enteropathy in rats (serum)7.5 mg/kg (x2)Significantly increased TNF-α initially[8][9]
Curcumin LPS-stimulated RAW 264.7 cells5-15 µMDose-dependent inhibition of TNF-α mRNA[10]
Curcumin LPS-induced inflammation in rats20 mg/kgReduction in TNF-α[10]

Note: The experimental conditions, including the model system, dosage, and measurement parameters, vary across studies. Direct comparison of absolute inhibition percentages should be made with caution.

Experimental Protocols

In Vivo Model: Lipopolysaccharide (LPS)-Induced Inflammation in Rats

This protocol outlines the methodology for inducing a systemic inflammatory response in rats to evaluate the efficacy of anti-inflammatory compounds.

1. Animal Preparation:

  • Male Wistar or Sprague-Dawley rats are acclimatized for at least one week before the experiment.

  • Animals are housed under standard laboratory conditions with free access to food and water.

2. Compound Administration:

  • The test compound (e.g., this compound) or a reference drug (e.g., dexamethasone) is administered, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection, at a predetermined time before the inflammatory challenge.

  • A vehicle control group receives the same volume of the vehicle used to dissolve the test compound.

3. Induction of Inflammation:

  • Lipopolysaccharide (LPS) from E. coli is dissolved in sterile, pyrogen-free saline.

  • A single dose of LPS (typically ranging from 0.1 to 5 mg/kg) is injected intraperitoneally to induce a systemic inflammatory response.[11]

4. Sample Collection and Analysis:

  • At a specified time point after LPS injection (commonly 1.5 to 4 hours), animals are euthanized.[11][12]

  • Blood is collected via cardiac puncture for plasma separation.

  • Tissues of interest (e.g., liver, lungs) are harvested.

  • Cytokine levels (e.g., TNF-α, IL-6, IL-1β) in plasma and tissue homogenates are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays.[11]

In Vitro Model: LPS-Stimulated RAW 264.7 Macrophages

This protocol describes the use of a murine macrophage cell line to screen for anti-inflammatory activity.

1. Cell Culture:

  • RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

2. Cell Seeding:

  • Cells are seeded into 96-well or 24-well plates at a density of approximately 1-2 x 10^5 cells/well and allowed to adhere overnight.[13]

3. Treatment:

  • The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., curcumin) or a reference drug (e.g., dexamethasone).

  • Cells are pre-incubated with the compound for a specific duration (e.g., 1-2 hours).

4. Stimulation:

  • LPS (typically 100 ng/mL to 1 µg/mL) is added to the wells to stimulate an inflammatory response.[13]

5. Sample Collection and Analysis:

  • After a defined incubation period (e.g., 4-24 hours), the cell culture supernatant is collected.

  • The concentration of secreted TNF-α and other cytokines in the supernatant is measured by ELISA.

  • Cell lysates can also be prepared to analyze intracellular signaling pathways via Western blotting or gene expression levels via RT-qPCR.

Visualizing Mechanisms and Workflows

To further elucidate the context of this compound's anti-inflammatory action, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.

LPS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines gene transcription palm11 This compound palm11->TLR4 inhibits NSAIDs NSAIDs (e.g., Indomethacin) COX COX Enzymes NSAIDs->COX inhibits Corticosteroids Corticosteroids (e.g., Dexamethasone) Corticosteroids->NFkB inhibits Prostaglandins Prostaglandins COX->Prostaglandins produces

Caption: LPS signaling pathway and points of intervention.

Experimental_Workflow A Acclimatize Animals / Culture Cells B Administer Test Compound (e.g., this compound) or Vehicle A->B C Induce Inflammation (e.g., LPS Injection / Stimulation) B->C D Sample Collection (Plasma, Tissues, Supernatant) C->D E Biochemical Analysis (ELISA, RT-qPCR, Western Blot) D->E F Data Analysis and Comparison E->F

Caption: General experimental workflow for anti-inflammatory drug screening.

References

A Comparative Analysis of the Metabolic Effects of palm11-TTDS-PrRP31 and Other Anti-Diabetic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic effects of the novel prolactin-releasing peptide (PrRP) analog, palm11-TTDS-PrRP31, with established anti-diabetic compounds: the GLP-1 receptor agonist liraglutide (B1674861), the biguanide (B1667054) metformin (B114582), and a sodium-glucose cotransporter-2 (SGLT2) inhibitor. This document summarizes key quantitative data from preclinical studies, details experimental methodologies, and visualizes relevant signaling pathways to offer an objective resource for researchers in metabolic drug discovery.

Comparative Efficacy on Key Metabolic Parameters

The following table summarizes the quantitative effects of this compound and comparator compounds on critical metabolic parameters in diet-induced obese Wistar Kyoto (WKY) rats, a relevant preclinical model of metabolic syndrome.

ParameterThis compoundLiraglutideMetforminSGLT2 Inhibitor
Body Weight Change DecreasedDecreasedDecreasedDecreased
Food Intake Significantly LoweredSignificantly LoweredDecreasedIncreased (compensatory)
Fasting Plasma Glucose No significant effectNo significant effectDecreasedDecreased
Oral Glucose Tolerance (AUC) Significantly ImprovedNo significant improvementImprovedImproved
Fasting Plasma Insulin (B600854) No significant effectNo significant effectDecreasedDecreased
HbA1c No significant effectSignificantly DecreasedDecreasedDecreased
Plasma Glucagon (B607659) No significant effectSignificantly DecreasedNo significant effectIncreased
Plasma FGF21 No significant effectSignificantly DecreasedNo significant effectNo significant effect
Plasma Triglycerides No significant effectDecreasedDecreasedDecreased
Plasma Cholesterol No significant effectNo significant effectDecreasedNo significant effect
HOMA-IR No significant effectNo significant effectImprovedImproved

Data for this compound and liraglutide are derived from studies in diet-induced obese Wistar Kyoto rats[1][2]. Data for metformin and SGLT2 inhibitors are compiled from studies in similar diet-induced obese rat models to provide a relevant comparison[3][4][5][6].

Signaling Pathways and Mechanisms of Action

The anti-diabetic compounds discussed exert their metabolic effects through distinct signaling pathways.

This compound Signaling Pathway

This compound is a long-acting analog of prolactin-releasing peptide (PrRP) that acts centrally after peripheral administration[2]. It binds to the GPR10 receptor, activating downstream signaling cascades, including the ERK/CREB and PI3K/Akt pathways, which are involved in neuronal survival and function. Its anorexigenic and metabolic effects are thought to be mediated through these central pathways[7].

palm11_TTDS_PrRP31_pathway palm11 This compound GPR10 GPR10 Receptor palm11->GPR10 ERK ERK GPR10->ERK PI3K PI3K GPR10->PI3K CREB CREB ERK->CREB Metabolic_Effects Anorexigenic & Glucose-Lowering Effects CREB->Metabolic_Effects Akt Akt PI3K->Akt Akt->Metabolic_Effects

This compound Signaling Cascade
Liraglutide (GLP-1 Receptor Agonist) Signaling Pathway

Liraglutide is a GLP-1 receptor agonist. Upon binding to the GLP-1 receptor, it primarily activates the Gαs subunit, leading to increased intracellular cAMP and subsequent activation of Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac). These pathways collectively enhance glucose-dependent insulin secretion, suppress glucagon release, delay gastric emptying, and promote satiety[2].

Liraglutide_pathway Liraglutide Liraglutide GLP1R GLP-1 Receptor Liraglutide->GLP1R Gs Gαs GLP1R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Epac Epac cAMP->Epac Metabolic_Effects Insulin Secretion ↑ Glucagon Secretion ↓ Gastric Emptying ↓ Satiety ↑ PKA->Metabolic_Effects Epac->Metabolic_Effects

Liraglutide (GLP-1R Agonist) Signaling
Metformin Signaling Pathway

Metformin's primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK). This occurs through the inhibition of mitochondrial complex I, leading to an increased AMP:ATP ratio. Activated AMPK then phosphorylates multiple downstream targets, resulting in the inhibition of hepatic gluconeogenesis and lipogenesis, and an increase in peripheral glucose uptake[3][8].

Metformin_pathway Metformin Metformin Mito Mitochondrial Complex I Metformin->Mito inhibits AMP_ATP ↑ AMP:ATP Ratio Mito->AMP_ATP AMPK AMPK Activation AMP_ATP->AMPK Gluconeogenesis Hepatic Gluconeogenesis ↓ AMPK->Gluconeogenesis Lipogenesis Hepatic Lipogenesis ↓ AMPK->Lipogenesis Glucose_Uptake Peripheral Glucose Uptake ↑ AMPK->Glucose_Uptake

Metformin Signaling Cascade
SGLT2 Inhibitor Mechanism of Action

SGLT2 inhibitors act in the proximal tubules of the kidneys. They block the sodium-glucose cotransporter 2, which is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. This inhibition leads to increased urinary glucose excretion, thereby lowering blood glucose levels independently of insulin action[4][5].

SGLT2i_pathway SGLT2i SGLT2 Inhibitor SGLT2 SGLT2 Transporter (Proximal Tubule) SGLT2i->SGLT2 inhibits Urinary_Glucose Urinary Glucose Excretion ↑ SGLT2i->Urinary_Glucose Glucose_Reabsorption Renal Glucose Reabsorption SGLT2->Glucose_Reabsorption mediates Blood_Glucose Blood Glucose ↓ Glucose_Reabsorption->Blood_Glucose maintains Urinary_Glucose->Blood_Glucose

SGLT2 Inhibitor Mechanism of Action

Experimental Protocols

Detailed methodologies for key in vivo metabolic assessments are provided below.

Oral Glucose Tolerance Test (OGTT) in Rats

This protocol is synthesized from standard procedures for assessing glucose homeostasis in rodents[9][10].

1. Animal Preparation:

  • House male Wistar Kyoto rats (or other relevant strain) individually and acclimate for at least one week.
  • Fast the rats overnight for 16-18 hours with free access to water.
  • Record the body weight of each rat before the test.

2. Baseline Blood Collection:

  • At time 0 (before glucose administration), collect a small blood sample (approximately 20 µL) from the tail vein.
  • Measure blood glucose immediately using a calibrated glucometer.
  • Collect a larger blood sample (approximately 100 µL) into an EDTA-coated tube for baseline plasma insulin measurement. Keep the sample on ice.

3. Glucose Administration:

  • Prepare a 20% D-glucose solution in sterile water.
  • Administer the glucose solution orally via gavage at a dose of 2 g/kg body weight.

4. Post-Glucose Blood Sampling:

  • Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after glucose administration.
  • At each time point, measure blood glucose using the glucometer.
  • At selected time points (e.g., 15, 30, and 60 minutes), collect additional blood for plasma insulin analysis.

5. Sample Processing and Data Analysis:

  • Centrifuge the EDTA-coated blood tubes at 3000 rpm for 15 minutes at 4°C to separate the plasma.
  • Store the plasma samples at -80°C until insulin analysis.
  • Calculate the Area Under the Curve (AUC) for the glucose and insulin responses over the 120-minute period.

Plasma Insulin Measurement by ELISA

This protocol is a generalized procedure based on commercially available rat insulin ELISA kits[1][11][12][13].

1. Reagent and Sample Preparation:

  • Bring all kit reagents and plasma samples to room temperature before use.
  • Prepare the wash buffer, standards, and control samples according to the kit manufacturer's instructions.
  • If necessary, dilute plasma samples with the provided assay buffer to fall within the standard curve range.

2. Assay Procedure:

  • Add a specific volume (typically 10-25 µL) of standards, controls, and plasma samples to the appropriate wells of the antibody-coated microplate.
  • Add the enzyme-conjugated detection antibody to each well.
  • Incubate the plate for a specified time (e.g., 2 hours) at room temperature, often with gentle shaking.
  • Wash the wells multiple times with the wash buffer to remove unbound reagents.
  • Add the substrate solution to each well and incubate for a specified time (e.g., 15-30 minutes) at room temperature in the dark, allowing for color development.
  • Stop the enzymatic reaction by adding the stop solution to each well.

3. Data Acquisition and Analysis:

  • Read the absorbance of each well at 450 nm using a microplate reader.
  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
  • Determine the insulin concentration in the unknown samples by interpolating their absorbance values from the standard curve.

Comparative Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical in vivo study comparing the metabolic effects of different anti-diabetic compounds.

experimental_workflow cluster_0 Phase 1: Acclimation & Diet Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Metabolic Phenotyping cluster_3 Phase 4: Analysis Acclimation Animal Acclimation (1 week) Diet High-Fat Diet Feeding (e.g., 8-12 weeks) Acclimation->Diet Grouping Randomization into Treatment Groups Diet->Grouping Treatment Daily Dosing: - Vehicle - this compound - Liraglutide - Metformin - SGLT2 Inhibitor (e.g., 4-6 weeks) Grouping->Treatment Monitoring Monitor Body Weight & Food Intake Treatment->Monitoring OGTT Oral Glucose Tolerance Test (OGTT) Blood_Collection Terminal Blood Collection Biochem Plasma Analysis: - Insulin (ELISA) - Lipids - Hormones Blood_Collection->Biochem Data_Analysis Data Compilation & Statistical Analysis Biochem->Data_Analysis

Preclinical Comparative Experimental Workflow

References

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